molecular formula C7H9N3O4 B1367686 ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate CAS No. 1245807-07-1

ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B1367686
CAS No.: 1245807-07-1
M. Wt: 199.16 g/mol
InChI Key: XAVAKIWHFFUSFO-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (CAS 1245807-07-1) is a chemical compound with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol . It belongs to the class of nitro-substituted pyrazole carboxylates, which are recognized as valuable intermediates in organic and medicinal chemistry. The presence of both a nitro group and an ester functional group on the pyrazole ring makes this compound a versatile building block for further chemical transformations and synthesis of more complex molecules . Pyrazole derivatives, in general, are known to serve as key scaffolds in the development of pharmaceutical compounds and agrochemicals . As a biochemical reagent, this compound is intended for research applications and is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use .

Properties

IUPAC Name

ethyl 2-methyl-5-nitropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-14-7(11)5-4-6(10(12)13)8-9(5)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVAKIWHFFUSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201239268
Record name Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
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Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245807-07-1
Record name Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245807-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented in a modular, three-stage approach, commencing with the foundational construction of the pyrazole core, followed by regioselective N-methylation, and culminating in a targeted nitration. This guide emphasizes the underlying chemical principles, providing not just a protocol but a strategic framework for the synthesis. Detailed experimental procedures, data analysis, and mechanistic insights are included to ensure reproducibility and facilitate further research and development.

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous pharmaceuticals due to their diverse biological activities. This compound is a particularly valuable intermediate, offering multiple points for further functionalization. The nitro group can be reduced to an amine, providing a handle for amide bond formation or other transformations, while the ester can be hydrolyzed or converted to other functional groups. This guide presents a reliable and scalable synthesis of this important molecule.

Overall Synthetic Strategy

The synthesis is logically divided into three key stages:

  • Formation of the Pyrazole Ring: Construction of the core heterocyclic system via a cyclocondensation reaction.

  • N-Methylation: Introduction of the methyl group onto the pyrazole nitrogen.

  • Regioselective Nitration: Installation of the nitro group at the C3 position.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Pyrazole Ring Formation (Cyclocondensation) Start->Step1 Intermediate1 Ethyl 3-methyl-1H-pyrazole-5-carboxylate Step1->Intermediate1 Step2 Step 2: N-Methylation Intermediate1->Step2 Intermediate2 Ethyl 1-methyl-3-methyl-1H-pyrazole-5-carboxylate Step2->Intermediate2 Step3 Step 3: Nitration Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall synthetic workflow.

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

The foundational step is the construction of the pyrazole ring. A classic and efficient method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1]

Reaction Scheme

Step1_Reaction cluster_reactants Reactants cluster_products Product R1 Ethyl 2,4-dioxovalerate P1 Ethyl 3-methyl-1H-pyrazole-5-carboxylate R1->P1 + R2 Hydrazine hydrate R2->P1

Caption: Reaction scheme for pyrazole ring formation.

Experimental Protocol
  • To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol, hydrazine hydrate (1.1 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is then stirred at room temperature for 15 hours.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate.

Data Summary
Reactant/ProductMolar Mass ( g/mol )Molar Ratio
Ethyl 2,4-dioxovalerate158.151.0
Hydrazine hydrate50.061.1
Ethyl 3-methyl-1H-pyrazole-5-carboxylate154.17-

Step 2: Synthesis of Ethyl 1-methyl-3-methyl-1H-pyrazole-5-carboxylate

The second stage involves the methylation of the pyrazole nitrogen. While traditional methods often employ hazardous reagents like dimethyl sulfate, a greener and safer alternative is the use of dimethyl carbonate.[2]

Reaction Scheme

Step2_Reaction cluster_reactants Reactants cluster_products Product R1 Ethyl 3-methyl-1H-pyrazole-5-carboxylate P1 Ethyl 1-methyl-3-methyl-1H-pyrazole-5-carboxylate R1->P1 + R2 Dimethyl carbonate R2->P1 R3 NaH (catalyst) R3->P1

Caption: Reaction scheme for N-methylation.

Experimental Protocol
  • To a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in dimethylformamide (DMF), sodium hydride (0.2 equivalents) is added portion-wise at room temperature.

  • Dimethyl carbonate (6 equivalents) is then added to the mixture.

  • The reaction is heated to 110 °C for 4 hours.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford ethyl 1-methyl-3-methyl-1H-pyrazole-5-carboxylate.

Data Summary
Reactant/ProductMolar Mass ( g/mol )Molar Ratio
Ethyl 3-methyl-1H-pyrazole-5-carboxylate154.171.0
Dimethyl carbonate90.086.0
Sodium hydride24.000.2
Ethyl 1-methyl-3-methyl-1H-pyrazole-5-carboxylate168.19-

Step 3: Synthesis of this compound

The final step is the regioselective nitration of the pyrazole ring. The directing effects of the substituents on the pyrazole ring are crucial in this step. The N-methyl group is an activating group and directs electrophilic substitution to the ortho and para positions (C5 and C3). The ethyl carboxylate group at C5 is a deactivating group and directs to the meta position (C3). The synergistic effect of these two groups strongly favors nitration at the C3 position.[3][4][5] A standard and effective method for this transformation is the use of a mixture of concentrated nitric acid and sulfuric acid.[6][7][8]

Reaction Scheme

Step3_Reaction cluster_reactants Reactants cluster_products Product R1 Ethyl 1-methyl-3-methyl-1H-pyrazole-5-carboxylate P1 This compound R1->P1 + R2 HNO3 / H2SO4 R2->P1

Caption: Reaction scheme for nitration.

Experimental Protocol
  • Ethyl 1-methyl-3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) is added slowly to concentrated sulfuric acid at 0 °C.

  • A cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • The reaction is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold water until the washings are neutral.

  • The crude product is recrystallized from ethanol to yield pure this compound.

Data Summary
Reactant/ProductMolar Mass ( g/mol )Molar Ratio
Ethyl 1-methyl-3-methyl-1H-pyrazole-5-carboxylate168.191.0
Nitric acid63.011.1
Sulfuric acid98.081.1
This compound199.16-

Characterization

The final product and intermediates should be characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the substitutions.

  • Mass Spectrometry: To determine the molecular weight of the products.

  • Infrared Spectroscopy: To identify the key functional groups.

  • Melting Point: To assess the purity of the final product.

Conclusion

This guide has detailed a reliable and well-precedented three-step synthesis of this compound. By understanding the underlying principles of each transformation, from the initial ring formation to the strategic N-methylation and regioselective nitration, researchers can confidently reproduce this synthesis and adapt it for the creation of diverse libraries of pyrazole-based compounds for drug discovery and development.

References

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • RSC Education. (n.d.). Nitration of methyl benzoate. RSC Education. Available at: [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
  • El-Mekabaty, A., et al. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. MDPI. Available at: [Link]

  • Chimichi, S., et al. (1990). On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles. ResearchGate. Available at: [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]

  • Williamson, K. L. (1999). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Web Pages. Available at: [Link]

  • Kumar, A., & Kumar, V. (2020). Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. Available at: [Link]

  • Gioiello, A., et al. (2009). New one-pot synthesis of pyrazole-5-carboxylates by 1,3-dipole cycloadditions of ethyl diazoacetate with α-methylene carbonyl compounds. Sci-Hub. Available at: [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
  • Web Pages. (n.d.). 7. Nitration of Methyl Benzoate. Web Pages. Available at: [Link]

  • Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. NIH. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. SIELC Technologies. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). 4. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic (FT-IR and NMR), DFT and molecular docking studies of ethyl 1-(3-nitrophenyl)-5-phenyl-3-((4-(trifluoromethyl)phenyl) carbamoyl)-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]

Sources

ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a structural motif of significant interest in medicinal chemistry and materials science. The pyrazole ring is a prominent feature in numerous pharmaceutically active compounds, exhibiting a wide range of biological activities including anti-inflammatory and antimicrobial effects[1][2]. This guide provides a detailed examination of the chemical properties, synthesis, reactivity, and characterization of this specific derivative.

The molecule's functionality is defined by three key substituents on the 1-methyl-pyrazole scaffold:

  • A Nitro Group (NO₂) at the C3 Position: As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the pyrazole ring, impacting its reactivity and potential as a pharmacophore.

  • An Ethyl Carboxylate Group (COOEt) at the C5 Position: This ester group serves as a versatile synthetic handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation.

  • A Methyl Group (CH₃) at the N1 Position: This substitution prevents tautomerization, locking the molecule into a single, well-defined constitutional isomer and influencing its solubility and metabolic stability.

This document, intended for researchers and drug development professionals, synthesizes available data to offer field-proven insights into the handling, modification, and application of this versatile chemical building block.

Physicochemical and Computed Properties

A summary of the core chemical and physical properties of this compound is presented below. These values are primarily derived from computational models and are essential for experimental design, including solvent selection and reaction condition planning.[3]

PropertyValueSource
IUPAC Name ethyl 1-methyl-3-nitropyrazole-5-carboxylatePubChem[3]
Molecular Formula C₇H₉N₃O₄PubChem[3]
Molecular Weight 199.16 g/mol PubChem[3]
Exact Mass 199.05930578 DaPubChem[3]
CAS Number 1245807-07-1PubChem[3]
XLogP3 0.9PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 5PubChem[3]
Rotatable Bond Count 3PubChem[3]
Topological Polar Surface Area 89.9 ŲPubChem[3]

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles is a well-established field, commonly involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a logical synthetic approach involves the cyclocondensation reaction of a nitro-containing β-dicarbonyl equivalent with methylhydrazine.

The causality behind this choice is rooted in regioselectivity. Using methylhydrazine ensures the N1 position is methylated. The reaction proceeds via initial nucleophilic attack of one of the hydrazine nitrogens onto a carbonyl carbon, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring.

G cluster_workflow Proposed Synthesis Workflow A Precursors: - Nitro-β-dicarbonyl equivalent - Methylhydrazine B Step 1: Cyclocondensation Solvent: Ethanol or Acetic Acid Temperature: Reflux A->B Reaction Setup C Step 2: Reaction Workup - Quench with water - Neutralize with NaHCO₃ (aq) B->C Post-Reaction D Step 3: Extraction - Extract with Ethyl Acetate C->D Isolation E Step 4: Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography D->E Purification F Final Product: This compound E->F Validation

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Proposed Synthesis

This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis matching the expected data for the target structure.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro-substituted 1,3-dicarbonyl precursor (1.0 eq) in ethanol.

  • Reagent Addition: Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature. Causality: The slight excess of methylhydrazine ensures the complete consumption of the limiting dicarbonyl precursor.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. If necessary, neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil via silica gel column chromatography to yield the final product.

Spectroscopic Characterization

Technique Expected Observations
¹H NMR δ (ppm): ~7.0-7.5 (s, 1H, pyrazole C4-H), 4.3-4.5 (q, 2H, -OCH₂CH₃), 3.9-4.1 (s, 3H, N-CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃).
¹³C NMR δ (ppm): ~160 (C=O, ester), ~150 (C-NO₂, C3), ~140 (C-COOEt, C5), ~110 (C4), ~62 (-OCH₂), ~40 (N-CH₃), ~14 (-CH₃).
FT-IR ν (cm⁻¹): ~1730 (C=O stretch, ester), ~1550 and ~1350 (asymmetric and symmetric NO₂ stretch), ~1600 (C=N/C=C stretch of pyrazole ring).
Mass Spec (EI) m/z: Expected molecular ion [M]⁺ at 199. Fragmentation may show loss of the ethoxy group (-45), the nitro group (-46), and the full ester group.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is governed by its three primary functional groups, making it a valuable intermediate for building molecular complexity. The strong electron-withdrawing nature of the nitro group deactivates the ring toward electrophilic substitution but may activate it for specific nucleophilic reactions.

G A Ethyl 1-methyl-3-nitro- 1H-pyrazole-5-carboxylate B 1-Methyl-3-nitro- 1H-pyrazole-5-carboxylic acid A->B Saponification (NaOH, H₂O/EtOH) C Ethyl 3-amino-1-methyl- 1H-pyrazole-5-carboxylate A->C Nitro Group Reduction (H₂, Pd/C or SnCl₂) D 1-Methyl-3-nitro- 1H-pyrazole-5-carboxamide (Derivative) B->D Amide Coupling (e.g., R-NH₂, EDC/HOBt)

Caption: Key reactivity pathways for chemical derivatization.

Key Transformations:
  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (saponification) using reagents like sodium hydroxide in an aqueous ethanol solution. This yields the corresponding carboxylic acid, a crucial intermediate for forming amide bonds or other acid derivatives.

  • Nitro Group Reduction: The nitro group is a key functional handle. It can be selectively reduced to a primary amine (3-amino-1-methyl-pyrazole) using standard conditions such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reductants like tin(II) chloride (SnCl₂). This transformation is fundamental in drug discovery, as the resulting amino-pyrazole is a versatile building block for constructing compound libraries via amide coupling, reductive amination, or diazotization reactions.

Potential Applications in Research and Drug Development

Given the prevalence of the pyrazole scaffold in pharmaceuticals, this compound is not merely a chemical curiosity but a strategic starting material.

  • Scaffold for Medicinal Chemistry: As demonstrated by related structures, pyrazole derivatives exhibit significant potential as anti-inflammatory agents[2]. The title compound serves as an excellent precursor for synthesizing novel analogues for screening campaigns. The amino derivative (obtained after nitro reduction) is particularly valuable for probing the structure-activity relationship (SAR) of this chemical class.

  • Intermediate for Agrochemicals: Nitropyrazole derivatives have also found applications in the agrochemical industry, acting as herbicides and insecticides[5]. The reactivity of this molecule allows for the introduction of varied functionalities to develop new crop protection agents.

  • Building Block for Functional Materials: The electron-deficient nature of the nitropyrazole ring makes it an interesting component for designing materials with specific electronic or optical properties.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in synthetic chemistry. Its key attributes—a reactive ester handle, a reducible nitro group, and a stable N-methylated pyrazole core—provide multiple avenues for derivatization. The predictive data on its synthesis, characterization, and reactivity outlined in this guide offer a solid foundation for its use in medicinal chemistry, agrochemical research, and materials science, enabling the efficient development of novel and complex molecular architectures.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14049151, this compound. Available at: [Link]

  • National Institutes of Health (2018). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][3][6]triazin-7(6H). Available at: [Link]

  • ResearchGate (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135452337, methyl 3-nitro-1H-pyrazole-5-carboxylate. Available at: [Link]

  • Google Patents (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15131401, Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Available at: [Link]

  • SIELC Technologies (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (CAS 1245807-07-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide provides a comprehensive overview based on available chemical data and general synthetic methodologies for related compounds, specific experimental data for the synthesis and characterization of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (CAS 1245807-07-1) is not publicly available in the referenced literature. The protocols and characterization data presented herein are therefore based on established principles for pyrazole chemistry and should be adapted and validated under appropriate laboratory settings.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol .[1] Its structure, featuring a pyrazole core substituted with a methyl group at the N1 position, a nitro group at the C3 position, and an ethyl carboxylate group at the C5 position, suggests its potential as a versatile building block in medicinal chemistry and materials science. The pyrazole scaffold is a well-known privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] The presence of the nitro group, a strong electron-withdrawing group, and the ester functionality offer multiple sites for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are computationally predicted and provide a basis for its handling and characterization.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 1245807-07-1PubChem
Molecular Formula C₇H₉N₃O₄[1]
Molecular Weight 199.16 g/mol [1]
Canonical SMILES CCOC(=O)c1cc(nn1C)[O-]PubChem
InChI Key JDTDTEFXBMSQOV-UHFFFAOYSA-N[3]

Synthetic Strategy: A Generalized Approach

A proposed synthetic workflow for the target molecule is outlined below. This should be considered a theoretical pathway that requires experimental validation.

G cluster_0 Step 1: Formation of β-Ketoester Intermediate cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Purification A Ethyl Acetoacetate C Ethyl 2-nitroacetoacetate (Intermediate) A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C D Methylhydrazine C->D E This compound D->E Cyclization & Dehydration F Purified Product E->F Work-up & Chromatography

Caption: Proposed synthetic workflow for this compound.

Conceptual Experimental Protocol

PART 1: Synthesis of Ethyl 2-nitroacetoacetate (Intermediate)

  • Reaction Setup: To a stirred solution of ethyl acetoacetate in a suitable solvent (e.g., acetic anhydride) cooled in an ice-salt bath, a pre-cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5°C.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is poured onto crushed ice, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

PART 2: Synthesis of this compound

  • Reaction Setup: The crude ethyl 2-nitroacetoacetate is dissolved in a suitable solvent such as ethanol. Methylhydrazine is then added dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to drive the cyclization and dehydration.

  • Product Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization and Analytical Methods

The structural confirmation of the synthesized compound is crucial. The following analytical techniques would be employed for its characterization. While specific spectral data for the target compound is not available in the public domain, representative data for a structurally similar compound, ethyl 5-methyl-1H-pyrazole-3-carboxylate, is provided for illustrative purposes.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methyl group on the pyrazole nitrogen (a singlet), and the proton on the pyrazole ring (a singlet). The chemical shifts of these protons will be influenced by the electronic environment created by the nitro and carboxylate groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the carbons of the ethyl and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The high-resolution mass spectrum should confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • Strong C=O stretching vibration for the ester group (around 1720-1740 cm⁻¹).

  • N-O stretching vibrations for the nitro group (asymmetric and symmetric stretches, typically in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹).

  • C-N and C=N stretching vibrations of the pyrazole ring.

  • C-H stretching and bending vibrations of the alkyl groups.

Potential Applications in Drug Discovery and Development

The pyrazole nucleus is a cornerstone in medicinal chemistry, and its derivatives have been investigated for a multitude of therapeutic applications.

G cluster_apps PyrazoleCore Pyrazole Core Applications Potential Therapeutic Applications AntiInflammatory Anti-inflammatory Applications->AntiInflammatory Anticancer Anticancer Applications->Anticancer Analgesic Analgesic Applications->Analgesic Antimicrobial Antimicrobial Applications->Antimicrobial

Caption: Potential therapeutic applications of pyrazole-based compounds.

  • Anti-inflammatory Activity: Many pyrazole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[4]

  • Anticancer Properties: The pyrazole scaffold is present in several approved anticancer drugs. The introduction of various substituents can lead to compounds with significant cytotoxic activity against various cancer cell lines.

  • Analgesic Effects: Certain pyrazole-containing compounds have shown promise as analgesic agents.

  • Antimicrobial Activity: The pyrazole ring has been incorporated into molecules with antibacterial and antifungal properties.[2]

The specific biological activity of this compound has not been reported. However, its structural features make it an interesting candidate for screening in various biological assays to explore its therapeutic potential. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies. Furthermore, the nitro group can be reduced to an amino group, providing another point for chemical diversification.

Conclusion and Future Directions

This compound is a heterocyclic compound with significant potential as a scaffold in the design and synthesis of novel bioactive molecules. While a detailed experimental protocol for its synthesis and comprehensive characterization data are not yet available in the public domain, this guide provides a rational, evidence-based framework for its preparation and analysis based on established pyrazole chemistry.

Future research should focus on the experimental validation of the proposed synthetic route, full characterization of the compound using modern analytical techniques, and a thorough investigation of its biological activities. Such studies will be instrumental in unlocking the full potential of this and related pyrazole derivatives in the field of drug discovery and development.

References

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (2018, April). Retrieved from [Link]

  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry. (2001, September). Retrieved from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • 1-ethyl-3-methyl-4-nitro-1h-pyrazole-5-carboxylic acid. PubChemLite. Retrieved from [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Retrieved from [Link]

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  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Retrieved from [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. Retrieved from [Link]

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A Comprehensive Guide to the Structural Elucidation of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural determination of novel chemical entities is a cornerstone of innovation and regulatory compliance. Pyrazole derivatives, in particular, represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. This guide provides an in-depth, multi-technique approach to the structural elucidation of a specific pyrazole derivative, ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (C₇H₉N₃O₄). The methodologies detailed herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals, ensuring both scientific integrity and a high degree of confidence in the final structural assignment. This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world process of structural verification, from initial hypothesis to final confirmation.

Chapter 1: Foundational Analysis and Strategic Approach

The first step in any structural elucidation is to gather foundational data and formulate a strategic analytical plan. The target molecule, this compound, has a known molecular formula and weight, which provides a critical starting point for mass spectrometry analysis.

PropertyValueSource
Molecular FormulaC₇H₉N₃O₄PubChem
Molecular Weight199.16 g/mol PubChem
Exact Mass199.05930578 DaPubChem
CAS Number1245807-07-1PubChem

Our strategy is predicated on a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This multi-pronged approach ensures that each piece of structural information is cross-validated, creating a self-validating system as required for rigorous scientific inquiry.

G cluster_0 Elucidation Workflow Hypothesized_Structure Hypothesized Structure This compound MS Mass Spectrometry (HRMS & Fragmentation) Hypothesized_Structure->MS FTIR FTIR Spectroscopy (Functional Group ID) Hypothesized_Structure->FTIR NMR NMR Spectroscopy (1D & 2D) Hypothesized_Structure->NMR Data_Integration Data Integration & Cross-Validation MS->Data_Integration Molecular Formula Fragment Analysis FTIR->Data_Integration Functional Groups NMR->Data_Integration Connectivity Spatial Relationships Final_Structure Confirmed Structure Data_Integration->Final_Structure

Caption: Overall workflow for the structural elucidation of the target compound.

Chapter 2: Mass Spectrometry – Confirming the Foundation

2.1. Expertise & Rationale

Mass spectrometry serves as the initial and most crucial test of the compound's elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is prioritized over standard resolution as it provides the exact mass, allowing for the unambiguous determination of the molecular formula. Electron Ionization (EI) is chosen as the initial ionization method due to its tendency to induce characteristic fragmentation, which provides valuable structural clues.

2.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer capable of resolution >10,000.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis Mode: Positive ion mode.

  • Data Acquisition: Acquire data over a mass range of m/z 50-300.

  • Calibration: Ensure the instrument is calibrated with a known standard (e.g., perfluorotributylamine) immediately prior to analysis.

  • Data Analysis: Identify the molecular ion peak (M⁺·) and compare its exact mass to the theoretical exact mass of C₇H₉N₃O₄ (199.0593 Da). The measured mass should be within a 5 ppm error margin.

2.3. Predicted Mass Spectrometry Data

The EI mass spectrum is expected to show a prominent molecular ion. The fragmentation pattern of nitroaromatic compounds often involves the loss of nitro-related groups, while esters can undergo characteristic cleavages.[1][2][3]

IonPredicted m/zIdentityRationale
[M]⁺·199.0593Molecular IonParent molecule with one electron removed.
[M-NO₂]⁺153.0664Loss of Nitro GroupA common fragmentation for nitroaromatics.[1]
[M-OC₂H₅]⁺154.0358Loss of Ethoxy RadicalAlpha-cleavage of the ester.
[C₅H₄N₃O₂]⁺138.0304Loss of CO₂Et RadicalFragmentation of the ester group.
[C₄H₃N₂O₂]⁺111.0194Further FragmentationSubsequent loss from pyrazole ring.

Chapter 3: Infrared Spectroscopy – Identifying the Key Players

3.1. Expertise & Rationale

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. This serves as a quick confirmation that the key chemical motifs (ester, nitro group, aromatic ring) of the hypothesized structure are indeed present.

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: A standard benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

  • Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

3.3. Predicted FTIR Absorption Bands

The presence of the pyrazole ring, the ethyl ester, and the nitro group will give rise to a series of characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignmentReference
~3100-3150MediumC-H stretch (pyrazole ring)[4]
~2980-2900MediumC-H stretch (aliphatic -CH₃, -CH₂)[4]
~1730-1715StrongC=O stretch (ester)[4]
~1550-1475StrongAsymmetric N-O stretch (nitro group)[2][5]
~1360-1290StrongSymmetric N-O stretch (nitro group)[2][5]
~1250-1000StrongC-O stretch (ester)[4]

Chapter 4: Nuclear Magnetic Resonance – Mapping the Skeleton

4.1. Expertise & Rationale

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework and the connectivity between atoms.

4.2. Experimental Protocols: 1D and 2D NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • COSY (Correlation Spectroscopy): Acquire a gradient-selected DQF-COSY spectrum to identify proton-proton couplings (typically over 2-3 bonds).[6][7]

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum to identify direct one-bond proton-carbon correlations.[6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of ~8 Hz, to identify 2- and 3-bond correlations between protons and carbons.[6][7][8]

4.3. Predicted NMR Data and Structural Assignment

Based on known chemical shifts for substituted pyrazoles and standard functional groups, the following assignments are predicted.[9][10]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Label Predicted Shift (ppm) Multiplicity Integration Assignment
H-a ~7.5-7.8 s 1H Pyrazole C4-H
H-b ~4.4-4.5 q 2H -O-CH₂-CH₃
H-c ~4.1-4.3 s 3H N-CH₃

| H-d | ~1.4-1.5 | t | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Label Predicted Shift (ppm) Assignment
C-1 ~160-162 Ester C=O
C-2 ~150-155 Pyrazole C3-NO₂
C-3 ~135-140 Pyrazole C5-COOEt
C-4 ~110-115 Pyrazole C4-H
C-5 ~62-64 -O-CH₂-CH₃
C-6 ~38-40 N-CH₃

| C-7 | ~14-15 | -O-CH₂-CH₃ |

4.4. 2D NMR Cross-Validation

The structural assignment is confirmed by specific correlations expected in the 2D NMR spectra.

G cluster_1 Predicted Key 2D NMR Correlations H_a H-a (C4-H) C_2 C-2 (C3-NO2) H_a->C_2 HMBC (³J) C_3 C-3 (C5-COOEt) H_a->C_3 HMBC (²J) C_4 C-4 (C4-H) H_a->C_4 HSQC H_b H-b (-OCH2-) H_d H-d (-CH3) H_b->H_d COSY C_1 C-1 (C=O) H_b->C_1 HMBC (²J) C_5 C-5 (-OCH2-) H_b->C_5 HSQC C_7 C-7 (-CH3) H_b->C_7 HMBC (³J) H_c H-c (N-CH3) H_c->C_3 HMBC (³J) H_c->C_4 HMBC (³J) C_6 C-6 (N-CH3) H_c->C_6 HSQC H_d->C_7 HSQC

Caption: Key expected 2D NMR correlations for structural confirmation.

The HMBC experiment is particularly powerful. The expected correlation between the N-methyl protons (H-c) and the pyrazole ring carbons C3 and C4, along with the correlation from the pyrazole proton (H-a) to C3 and C5, definitively establishes the substitution pattern on the heterocyclic ring.

Conclusion

By systematically applying a combination of High-Resolution Mass Spectrometry, FTIR Spectroscopy, and a suite of 1D and 2D NMR experiments, the structure of this compound can be elucidated with an exceptionally high degree of confidence. The causality-driven approach, where each experiment logically informs the next and provides cross-validation, ensures the trustworthiness and scientific integrity of the final assignment. The protocols and predicted data presented in this guide serve as a robust template for the structural characterization of this, and similarly complex, heterocyclic molecules.

References

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Alam, M. M., & Lee, D. U. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 21(10), 1369. Available from: [Link]

  • Maia, H. L. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
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  • IR Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Available from: [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2016). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the Saudi Chemical Society, 20(1), 1-14. Available from: [Link]

  • Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(10), 825-831. Available from: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts. Available from: [Link]

  • Elyashberg, M., et al. (2012). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Magnetic Resonance in Chemistry, 50(10), 687-692. Available from: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Available from: [Link]

  • 7) Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Available from: [Link]

  • Patiny, L., & Baggett, A. (2010). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 2(1), 3. Available from: [Link]

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Unveiling the Bioactive Potential of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of Pyrazole Bioactivity

To our fellow researchers, scientists, and drug development professionals, this technical guide delves into the biological potential of a specific heterocyclic compound: ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. While direct, comprehensive biological data for this precise molecule is not extensively documented in publicly accessible literature, the vast and well-established bioactivity of the pyrazole scaffold provides a robust framework for predicting its potential applications. This guide will, therefore, take a dual approach. We will first characterize the subject compound based on its known chemical properties. Subsequently, we will extrapolate its likely biological activities by examining the extensive research on structurally related nitro-pyrazole derivatives. The insights presented herein are grounded in the established principles of medicinal chemistry and structure-activity relationships (SAR), aiming to provide a solid foundation for future research and development endeavors in this promising chemical space.

Compound Profile: this compound

This compound is a pyrazole derivative characterized by a methyl group at the N1 position, a nitro group at the C3 position, and an ethyl carboxylate group at the C5 position of the pyrazole ring.

Chemical Structure and Properties:

  • Molecular Formula: C₇H₉N₃O₄[1]

  • Molecular Weight: 199.16 g/mol [1][2]

  • IUPAC Name: ethyl 1-methyl-3-nitropyrazole-5-carboxylate[1]

  • CAS Number: 1245807-07-1[1]

The presence of the electron-withdrawing nitro group and the ester functionality are key determinants of its potential chemical reactivity and biological interactions. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-known pharmacophore present in numerous approved drugs.[3][4]

Synthesis Strategies: A Roadmap for Obtaining the Target Compound

A Proposed Synthetic Workflow:

A common and effective method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For the target molecule, this could involve the reaction of a functionalized β-keto ester with methylhydrazine, followed by nitration of the pyrazole ring.

G cluster_0 Synthesis Pathway A β-Keto Ester Precursor C Cyclocondensation A->C B Methylhydrazine B->C D Ethyl 1-methyl-1H-pyrazole-5-carboxylate C->D Formation of Pyrazole Ring F Nitration D->F E Nitrating Agent (e.g., HNO₃/H₂SO₄) E->F G This compound F->G Introduction of Nitro Group

Caption: Proposed synthetic workflow for this compound.

Predicted Biological Activities: An Evidence-Based Extrapolation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The presence of a nitro group can further enhance or modulate these activities.

Antimicrobial Potential: Combating Microbial Resistance

Numerous pyrazole derivatives have demonstrated significant antibacterial and antifungal activity.[5][6][7][8] The mode of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The nitro group, a common feature in antimicrobial drugs (e.g., nitrofurantoin, metronidazole), can be reduced within microbial cells to generate reactive nitrogen species that are toxic to the microbe.

Supporting Evidence from Related Compounds:

Compound ClassOrganisms TargetedReported Activity (MIC)Reference
Pyrazole Carboxamide DerivativesListeria monocytogenes, Candida albicansSignificant inhibitory zones[7]
Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylatesE. coli, P. aeruginosa, C. parapsilosisMICs as low as 0.015-0.067 µmol/mL[5]
Fused Pyrazole-Pyrimidine DerivativesAspergillus fumigatus, Fusarium oxysporumMICs of 6.25 µg/mL[3]
Pyrazole-Thiazolidinone HybridsVarious bacterial and fungal strainsPotent antimicrobial activity[7]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This standard protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: A serial two-fold dilution of the test compound (this compound) is prepared in a 96-well microtiter plate. A typical concentration range would be from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a positive control.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity: A Potential Avenue for Oncological Therapeutics

The pyrazole scaffold is a cornerstone in the development of various anticancer agents.[9][10] Pyrazole-based compounds have been shown to target a range of cancer-related pathways, including cell cycle regulation, apoptosis, and angiogenesis. The nitro group can also contribute to anticancer activity, with some nitroaromatic compounds acting as hypoxia-activated prodrugs.

Supporting Evidence from Related Compounds:

Compound ClassCancer Cell LinesReported Activity (IC₅₀)Reference
Pyrazolinyl-Indole DerivativesLeukemia, Colon, Breast, Melanoma, Lung, Renal, Prostate, CNS, OvarianSignificant cytotoxic activities[9]
Pyrazole-Thiadiazole DerivativesVarious cancer cell linesPotent EGFR inhibitors[10]
5-Aminopyrazole DerivativesVarious cancer cell linesPromising anti-proliferative agents[11]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

G cluster_1 MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC₅₀ G->H

Caption: A simplified workflow of the MTT assay for assessing cytotoxicity.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Certain pyrazole derivatives have shown potent anti-inflammatory activity, with some acting as selective COX-2 inhibitors.[3][12] This selectivity is a desirable trait as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.

Supporting Evidence from Related Compounds:

Compound ClassIn Vivo/In Vitro ModelReported ActivityReference
Trisubstituted Pyrazole DerivativesCarrageenan-induced rat paw edemaExcellent anti-inflammatory activity[3]
Pyrazole Conjugates with p-nitrophenyl moietyProtein denaturation methodHigher anti-inflammatory activity than diclofenac sodium[12]
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylateCarrageenan-induced inflammation in rat paw edemaSignificant anti-inflammatory activity[13]

Future Directions and Concluding Remarks

While the direct biological profile of this compound remains to be fully elucidated, the extensive body of research on structurally analogous compounds strongly suggests its potential as a bioactive molecule. The presence of the pyrazole core, a nitro group, and a carboxylate ester moiety provides a compelling rationale for its investigation as a potential antimicrobial, anticancer, and anti-inflammatory agent.

The experimental protocols detailed in this guide offer a starting point for the systematic evaluation of its biological activities. Further research, including in silico modeling and a broader range of in vitro and in vivo assays, will be crucial to fully uncover the therapeutic potential of this and other related nitro-pyrazole derivatives. As our understanding of the intricate relationships between chemical structure and biological function continues to evolve, the exploration of novel chemical entities like this compound will undoubtedly pave the way for the discovery of next-generation therapeutics.

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The Chemistry and Bioactivity of Ethyl 1-Methyl-3-Nitro-1H-Pyrazole-5-Carboxylate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug discovery. Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiprotozoal properties.[1] This guide focuses on a specific, highly functionalized subclass: derivatives and analogs of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. The strategic placement of the nitro group, a potent electron-withdrawing moiety, and the carboxylate ester, a versatile chemical handle, creates a unique electronic and steric profile. This profile makes the core molecule an exceptional starting point for developing novel therapeutic agents, particularly in the realm of anti-infectives. This document provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological applications of this compound class, tailored for researchers and professionals in drug development.

The Synthetic Landscape: Constructing the Core Scaffold and Its Analogs

The synthesis of this compound and its derivatives is a multi-step process that allows for considerable variation. A logical and efficient synthetic strategy involves the initial construction of the pyrazole ring, followed by N-methylation and nitration. The causality behind this sequence is rooted in directing group effects and managing reactivity.

Core Synthesis Pathway

A plausible and well-established route to the core scaffold begins with the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This is followed by functional group manipulations to introduce the methyl and nitro groups.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Nitration A Ethyl 2,4-dioxovalerate C Ethyl 3-methyl-1H-pyrazole-5-carboxylate A->C EtOH/AcOH, 0°C to RT B Hydrazine Hydrate B->C E Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate C->E DMF D Dimethyl Carbonate / NaH G This compound E->G 0°C F HNO3 / H2SO4

Caption: General synthetic pathway for the target molecule.

Detailed Experimental Protocol: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Precursor)

This protocol is a composite methodology based on established procedures for similar pyrazole syntheses.[2][3]

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

  • To a solution of ethyl 2,4-dioxovalerate (1 eq.) in a 10:1 mixture of ethanol and glacial acetic acid, cool the reaction vessel to 0°C in an ice bath.

  • Slowly add hydrazine monohydrate (1.5 eq.) dropwise while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used without further purification.[2]

Step 2: N-Methylation to Yield Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

  • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF).

  • Add a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 eq.) in anhydrous DMF dropwise at 0°C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add dimethyl carbonate (5 eq.) and heat the reaction mixture to 80-90°C for 4 hours. The use of dimethyl carbonate is a less toxic alternative to traditional methylating agents like dimethyl sulfate.[3]

  • After cooling to room temperature, quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Regioselective Nitration

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

  • Slowly add the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1 eq.) portion-wise, ensuring the temperature does not exceed 5°C. The existing substituents on the pyrazole ring will direct the nitration to the C3 position.

  • Stir the reaction at 0°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable solvent like dichloromethane.

  • Wash the organic layer with water and brine, dry, and concentrate to yield the final product, this compound.

Self-Validation and Characterization: The identity and purity of the synthesized compounds at each step must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Biological Activities and Structure-Activity Relationships (SAR)

The true value of the this compound scaffold lies in its potent and tunable biological activity. The nitro group, in particular, is a well-known pharmacophore in antiprotozoal drugs, often undergoing bioreduction in target organisms to generate cytotoxic radical species.

Antiprotozoal Activity: A Focus on Leishmaniasis and Chagas Disease

Nitro-heterocyclic compounds are a validated class of agents against kinetoplastid parasites like Leishmania and Trypanosoma cruzi.[4] The mechanism is believed to involve the enzymatic reduction of the nitro group within the parasite, leading to the formation of reactive nitrogen species that induce lethal oxidative stress.

Several studies on related nitropyrazole and nitroimidazole derivatives have demonstrated significant leishmanicidal and trypanocidal activity. For instance, derivatives of 3-phenyl-4-nitrile pyrazole have shown potent activity against Leishmania tropica and Leishmania infantum, with IC₅₀ values in the low micromolar range.[5] Similarly, a nitrophenyl-tetrahydro-beta-carboline derivative showed significant trypanocidal activity with an IC₅₀ of 22.2 µM.[4]

Table 1: Antiprotozoal Activity of Representative Pyrazole Analogs

Compound ScaffoldTarget OrganismActivity (IC₅₀)Reference
Pyrazole Derivative (P₁)Leishmania sp.35.53 µg/mL[6]
Pyrazole Derivative (P₅)Leishmania sp.36.79 µg/mL[6]
3-Phenyl-4-nitrile pyrazole (14d)L. tropicaSingle-digit µM[5]
3-Phenyl-4-nitrile pyrazole (14e)L. tropicaSingle-digit µM[5]
trans-methyl 1-(m-nitro)phenyl...T. cruzi22.2 µM[4]
Antimicrobial Activity

The pyrazole nucleus is a common feature in many antimicrobial agents. The derivatization of the ethyl pyrazole-carboxylate core can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

For example, certain ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have shown promising antimicrobial results. Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate exhibited activity against E. coli and P. aeruginosa nearly comparable to ampicillin.[7] Another analog, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, was found to be more active than fluconazole against C. parapsilosis.[7]

Table 2: Antimicrobial Activity (MIC) of Representative Pyrazole Carboxylate Analogs

CompoundOrganismActivity (MIC)Reference
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl...E. coli0.038 µmol/mL[7]
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl...P. aeruginosa0.067 µmol/mL[7]
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl...C. parapsilosis0.015 µmol/mL[7]
Structure-Activity Relationship (SAR) Insights

Based on available data for analogous structures, several key SAR trends can be established. This provides a logical framework for designing new, more potent derivatives.

Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A SAR-Guided Design of Analogs B Parallel Synthesis A->B C Purification & QC (HPLC, NMR, MS) B->C D Primary Screening (e.g., Antiprotozoal, Antimicrobial) C->D E Hit Identification (IC50 / MIC Determination) D->E F Secondary Screening (Cytotoxicity, Selectivity) E->F G In Silico Modeling (Docking, ADMET) F->G H Iterative SAR Analysis G->H H->A Feedback Loop I Lead Candidate Selection H->I

Sources

Spectroscopic Profile of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the data acquisition and interpretation, ensuring scientific integrity and practical applicability in a research and development setting.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole core and the electron-withdrawing nature of the nitro group. Accurate structural elucidation and purity assessment are paramount for any application, and for this, a detailed spectroscopic analysis is indispensable. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of readily available experimental spectra in peer-reviewed literature, this guide will utilize predicted data from validated computational models, offering a robust reference for researchers.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data. The following diagram illustrates the chemical structure and numbering of this compound.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data provide valuable insights into the electronic environment of each nucleus.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the N-methyl protons, and the protons of the ethyl ester group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazole C4-H7.2 - 7.5Singlet (s)-
N-CH₃4.0 - 4.3Singlet (s)-
O-CH₂-CH₃4.3 - 4.6Quartet (q)~7.1
O-CH₂-CH₃1.3 - 1.5Triplet (t)~7.1

Data Interpretation:

  • Pyrazole C4-H: The single proton on the pyrazole ring is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the electron-withdrawing nitro group at C3 and the ester group at C5.

  • N-CH₃: The methyl group attached to the nitrogen atom will also be a singlet, shifted downfield due to the proximity of the aromatic pyrazole ring.

  • Ethyl Ester Group: The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C=O158 - 162
Pyrazole C3150 - 155
Pyrazole C5140 - 145
Pyrazole C4110 - 115
O-CH₂-CH₃62 - 66
N-CH₃38 - 42
O-CH₂-CH₃13 - 16

Data Interpretation:

  • Carbonyl Carbon: The carbonyl carbon of the ester group is expected to be the most downfield signal due to its hybridization and proximity to two oxygen atoms.

  • Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the substituents. The carbon bearing the nitro group (C3) is expected to be significantly downfield.

  • Aliphatic Carbons: The carbons of the N-methyl and ethyl groups will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

The following is a general procedure for acquiring NMR spectra of a small organic molecule like this compound.

NMR_Workflow A Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. B Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the magnet. A->B C Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹³C). B->C D Shimming: Optimize the magnetic field homogeneity by shimming. C->D E Data Acquisition: Set up the acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay) and acquire the FID. D->E F Data Processing: Apply Fourier transform, phase correction, and baseline correction to the FID to obtain the spectrum. E->F G Data Analysis: Integrate the signals, determine chemical shifts, and analyze multiplicities. F->G

Figure 2. A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, ester, and pyrazole functionalities.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Asymmetric NO₂ Stretch1520 - 1560Strong
Symmetric NO₂ Stretch1340 - 1380Strong
C=O (Ester) Stretch1720 - 1740Strong
C-O (Ester) Stretch1200 - 1300Strong
C=N (Pyrazole) Stretch1580 - 1620Medium
C-H (sp³) Stretch2850 - 3000Medium
C-H (aromatic) Stretch3000 - 3100Weak

Data Interpretation:

  • Nitro Group: The strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds are highly characteristic of the nitro group.

  • Ester Group: A strong, sharp peak for the carbonyl (C=O) stretch is a key indicator of the ester functionality. The C-O stretching vibrations will also be present.

  • Pyrazole Ring: The C=N stretching vibration of the pyrazole ring will appear in the double bond region.

  • C-H Bonds: The spectrum will also show absorptions for the stretching of aliphatic and aromatic C-H bonds.

Experimental Protocol for FTIR-ATR Data Acquisition

FTIR_Workflow A Background Scan: Record a background spectrum of the empty ATR crystal. B Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. A->B C Sample Scan: Acquire the sample spectrum. B->C D Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. C->D E Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. D->E

Figure 3. A simplified workflow for FTIR-ATR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₇H₉N₃O₄, Molecular Weight: 199.16 g/mol ), the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment Ion Interpretation
199[M]⁺Molecular Ion
154[M - NO₂]⁺Loss of the nitro group
153[M - OEt]⁺Loss of the ethoxy group
125[M - CO₂Et]⁺Loss of the ethoxycarbonyl group
83[C₄H₅N₂]⁺Pyrazole ring fragment

Data Interpretation:

The fragmentation pattern provides valuable structural information. The loss of the nitro group and parts of the ester functionality are expected to be prominent fragmentation pathways under EI conditions.

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

MS_Workflow A Sample Introduction: Introduce a small amount of the sample into the ion source (e.g., via a direct insertion probe or GC inlet). B Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to generate a molecular ion and fragment ions. A->B C Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight). B->C D Detection: Detect the ions and generate a mass spectrum. C->D E Data Analysis: Determine the molecular weight from the molecular ion peak and interpret the fragmentation pattern to elucidate the structure. D->E

Figure 4. A general workflow for EI-Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive spectroscopic profile of this compound based on predicted data. The presented NMR, IR, and MS data, along with their interpretations and generalized experimental protocols, serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds. While predicted data is a powerful tool, it is imperative that it is ultimately validated with experimental data as it becomes available.

References

  • NMR Prediction: Various software packages such as those from ACD/Labs and Mnova are available for NMR prediction. Online resources may also provide prediction services.
  • IR Spectrum Prediction: Computational chemistry software can be used to predict IR spectra. Online databases and prediction tools are also available.
  • Mass Spectrum Prediction: Fragmentation patterns can be predicted using software or by applying established fragmentation rules for different functional groups.
  • General Spectroscopic Techniques: For a detailed understanding of the principles of these techniques, refer to standard textbooks on organic spectroscopy, such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.
  • Synthesis of Pyrazole Derivatives: For synthetic procedures of related pyrazole compounds, scientific databases such as Scifinder, Reaxys, and Google Scholar can be consulted for relevant journal articles and patents. For instance, a relevant publication is "Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents," which can be found on ResearchGate.[1]

Sources

Topic: Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate: A Strategic Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, repositioning the concept of its "mechanism of action" from a direct biological interaction to its strategic role as a versatile chemical intermediate in the synthesis of bioactive molecules. We will explore its chemical properties, core reactivity, and its pivotal transformation into the corresponding aminopyrazole, a key building block for drug candidates. This guide will provide field-proven experimental protocols and a conceptual workflow for its application in medicinal chemistry, grounded in authoritative references.

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In medicinal chemistry, it is recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs and biologically active compounds.[1][2] The pyrazole ring is metabolically stable and its unique electronic properties allow it to serve as a versatile pharmacophore capable of engaging in various interactions with biological targets.[2][3] Pyrazole derivatives have demonstrated a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5][6]

Within this important class of compounds, this compound (EMNPC) emerges not as a direct therapeutic agent, but as a highly valuable and strategically designed starting material. Its "mechanism of action," in the context of drug discovery, is its chemical reactivity—specifically, the latent functionality offered by its nitro and ester groups, which allows for the systematic construction of diverse molecular libraries aimed at various therapeutic targets.

PART 1: Physicochemical Properties and Synthesis of EMNPC

EMNPC is a substituted pyrazole characterized by a methyl group at the N1 position, a nitro group at the C3 position, and an ethyl carboxylate group at the C5 position.

Compound Properties
PropertyValueSource
Molecular Formula C₇H₉N₃O₄[7]
Molecular Weight 199.16 g/mol [7]
IUPAC Name This compound[7]
CAS Number 1245807-07-1[7]
Rationale of Synthesis

The synthesis of nitropyrazoles like EMNPC is a fundamental process in heterocyclic chemistry. Typically, it involves the cyclization of appropriate precursors followed by nitration. The synthesis of the pyrazole core can be achieved through the condensation of a hydrazine with a 1,3-dielectrophilic compound.[8][9] For EMNPC, a plausible route involves the methylation and nitration of a suitable pyrazole carboxylate precursor. The nitration of the pyrazole ring is a key step, often achieved using nitrating agents like a mixture of nitric acid and sulfuric acid.[10] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the pyrazole ring and is the cornerstone of its utility.

PART 2: The Core Directive: Chemical Reactivity as a "Mechanism of Action"

The primary value of EMNPC in a drug development pipeline lies in its predictable and high-yielding transformations that unlock access to more complex and pharmacologically relevant structures. Its "action" is to serve as a robust platform for scaffold elaboration.

The Nitro Group: A Masked Amine

The most critical feature of EMNPC is the C3-nitro group. In synthetic chemistry, a nitro group is frequently employed as a "masked" or protected form of an amino group. The conversion of the nitro moiety to a primary amine is a pivotal transformation.

  • Electronic Transformation: This reduction converts a powerful electron-withdrawing group (–NO₂) into a versatile, nucleophilic, electron-donating group (–NH₂). This fundamentally alters the electronic character of the pyrazole ring and introduces a key site for further chemical modification.

  • Gateway to Aminopyrazoles: The resulting ethyl 1-methyl-3-amino-1H-pyrazole-5-carboxylate is a highly sought-after intermediate. 3-Aminopyrazoles are crucial building blocks for a vast array of bioactive compounds, including kinase inhibitors and other targeted therapies.[11]

The Ester Group: A Handle for Amidation and Beyond

The ethyl carboxylate at the C5 position provides a second, orthogonal site for chemical diversification.

  • Amide Coupling: The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. Amide bonds are fundamental in drug design, providing hydrogen bonding capabilities and structural rigidity.

  • Hydrazide Formation: The ester can react with hydrazine to form hydrazides, which are themselves precursors to other heterocyclic systems like oxadiazoles.[4]

PART 3: Experimental Protocol: The Key Transformation

The reduction of the nitro group is the self-validating step that confirms the utility of EMNPC. Catalytic transfer hydrogenation is a reliable and widely used method for this purpose.

Protocol: Catalytic Transfer Hydrogenation of EMNPC

This protocol describes the reduction of this compound to ethyl 1-methyl-3-amino-1H-pyrazole-5-carboxylate using palladium on carbon (Pd/C) as the catalyst and hydrazine hydrate as the hydrogen source.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.05-0.10 eq by weight)

  • Hydrazine monohydrate (5.0-10.0 eq)

  • Methanol or Ethanol (solvent)

  • Celite™ (for filtration)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10% w/w) to the suspension. Safety Note: Pd/C can be pyrophoric when dry. Handle with care.

  • Reaction Initiation: Heat the mixture to a gentle reflux (approximately 65°C for methanol).

  • Hydrazine Addition: Add hydrazine monohydrate (5-10 eq) dropwise to the refluxing mixture via an addition funnel over 30-60 minutes. The dropwise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is the desired ethyl 1-methyl-3-amino-1H-pyrazole-5-carboxylate.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Comparison of Reducing Agents

While catalytic hydrogenation is common, other reagents can be employed, each with specific advantages and disadvantages.

Reagent SystemAdvantagesDisadvantagesTypical Conditions
H₂ / Pd/C Clean reaction, high yield.[12]Requires specialized hydrogenation equipment (H₂ gas).1-5 atm H₂, RT, Methanol/Ethanol
Fe / HCl or NH₄Cl Inexpensive, effective.[12]Requires acidic conditions, workup can be tedious.Reflux, EtOH/H₂O
SnCl₂·2H₂O Mild, tolerates many functional groups.[13][12]Stoichiometric tin salts produced as waste.RT or heat, Ethanol/Ethyl Acetate
Ni-Re / N₂H₄·H₂O Very effective for nitropyrazoles, high yields.[13]Catalyst may not be as common as Pd/C.40-50°C, Ethanol, dropwise hydrazine

PART 4: Visualization of the Drug Discovery Workflow

The true "action" of EMNPC is best visualized as a workflow. The initial compound is a starting point, and its chemical transformations are the process that generates value.

Logical Workflow Diagram

The following diagram illustrates the strategic conversion of EMNPC into a library of potential drug candidates.

G cluster_0 Core Intermediate cluster_1 Key Transformation cluster_2 Scaffold Diversification EMNPC Ethyl 1-methyl-3-nitro- 1H-pyrazole-5-carboxylate AminoEster Ethyl 1-methyl-3-amino- 1H-pyrazole-5-carboxylate EMNPC->AminoEster Nitro Reduction (e.g., Pd/C, N2H4) Amide Amide Library (R-CO-NH-Ar) AminoEster->Amide Amide Coupling (R1-CO-Cl) Sulfonamide Sulfonamide Library (R-SO2-NH-Ar) AminoEster->Sulfonamide Sulfonylation (R2-SO2-Cl) Urea Urea Library (R-NH-CO-NH-Ar) AminoEster->Urea Urea Formation (R3-NCO)

Caption: Synthetic workflow from EMNPC to a diversified library of potential bioactive molecules.

This workflow demonstrates how a single, strategically designed starting material is transformed into a diverse set of compounds. The resulting aminopyrazole can undergo various reactions at the newly formed amino group—such as acylation, sulfonylation, or reaction with isocyanates—to rapidly generate a library of drug-like molecules for screening.[4]

Conclusion

This compound does not possess a known biological mechanism of action in the traditional sense. Instead, its "action" is that of a powerful and versatile synthetic tool. Its value is realized through its efficient conversion into 3-aminopyrazole derivatives, which are foundational scaffolds in modern drug discovery. By providing two distinct and reactive handles—a latent amine and an ester—EMNPC enables the rapid and systematic exploration of chemical space around the privileged pyrazole core. For researchers, scientists, and drug development professionals, understanding the chemical potential of intermediates like EMNPC is as critical as understanding the biological activity of the final drug candidates they help create.

References

  • Source: vertexaisearch.cloud.google.
  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL
  • Title: (PDF)
  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PubMed Central URL
  • Title: Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation Source: MDPI URL
  • Title: Recent developments in aminopyrazole chemistry Source: ResearchGate URL
  • Title: RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Source: Hal science URL
  • Title: this compound Source: PubChem URL
  • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: PubMed Central URL
  • Title: Approaches towards the synthesis of 5-aminopyrazoles Source: PubMed Central URL
  • Title: Comparison of two routes for synthesis 5-aminopyrazole derivative Source: JOCPR URL
  • Title: What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?
  • Title: Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][4]triazin-7(6H) Source: NIH URL:

  • Title: Current status of pyrazole and its biological activities Source: PubMed Central URL
  • Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: JOCPR URL
  • Source: organic-chemistry.
  • Title: Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis Source: ChemicalBook URL
  • Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: NIH URL

Sources

Introduction: The Nitropyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Applications of Nitropyrazole Compounds

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have made it a "privileged scaffold" found in numerous clinically approved drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction drug Sildenafil.[2][3] The introduction of a nitro group (–NO₂) onto this scaffold creates nitropyrazole compounds, a class of molecules with significantly altered physicochemical properties and a distinct, potent range of biological activities.[4][5]

The strong electron-withdrawing nature of the nitro group modulates the electron density of the pyrazole ring, influencing its reactivity and, crucially, its ability to interact with biological targets.[6] This modification can enhance binding affinity, introduce new interaction points, and alter metabolic pathways. While historically investigated for applications as energetic materials, the focus has increasingly shifted towards their therapeutic potential.[4][7] This guide provides a technical overview of the synthesis, mechanisms of action, and promising therapeutic applications of nitropyrazole derivatives for researchers and drug development professionals.

Part 1: Synthesis Strategies and Chemical Logic

The therapeutic potential of any compound class is intrinsically linked to the feasibility and versatility of its synthesis. The regioselective introduction of nitro groups onto the pyrazole ring is a critical step that dictates the final compound's properties.

Key Synthetic Pathways

The primary methods for synthesizing nitropyrazoles involve the direct nitration of a pyrazole core or the thermal rearrangement of an N-nitrated intermediate.[8][9] The choice of nitrating agent and reaction conditions is paramount for controlling the position of the nitro group (e.g., at the C3, C4, or N1 position), which in turn governs the molecule's biological activity.[6][7]

A common and efficient approach is the "one-pot, two-step" method, which begins with the formation of a pyrazole salt followed by direct nitration.[8] This avoids the isolation of potentially unstable intermediates and often leads to higher yields.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_products Key Intermediates & Products Start Pyrazole N_Nitration N-Nitration (e.g., HNO₃/Ac₂O) Start->N_Nitration Step 1a C_Nitration Direct C-Nitration (e.g., fuming HNO₃/H₂SO₄) Start->C_Nitration Step 1b N_Nitro N-Nitropyrazole N_Nitration->N_Nitro C4_Nitro 4-Nitropyrazole C_Nitration->C4_Nitro Optimized Conditions Rearrangement Thermal Rearrangement (~140-145 °C) C3_Nitro 3(5)-Nitropyrazole Rearrangement->C3_Nitro N_Nitro->Rearrangement Step 2a Di_Nitro Di/Trinitropyrazoles C4_Nitro->Di_Nitro Further Nitration C3_Nitro->Di_Nitro Further Nitration

General synthetic routes to key nitropyrazole intermediates.
Experimental Protocol: One-Pot Synthesis of 4-Nitropyrazole

This protocol is adapted from an optimized, high-yield method.[8] The causality behind this choice is the method's efficiency and safety, avoiding harsher conditions or more expensive starting materials where possible.

Objective: To synthesize 4-Nitropyrazole from pyrazole via a one-pot, two-step sulfation-nitration reaction.

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Fuming Sulfuric Acid (20% Oleum)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Dropping funnel

Methodology:

  • Pyrazole Sulfate Formation: In a round-bottom flask cooled in an ice bath, slowly add pyrazole to concentrated sulfuric acid with continuous stirring. The molar ratio should be precisely controlled as per optimized conditions.[8] This exothermic step forms pyrazole sulfate, which deactivates the ring slightly, favoring C4 nitration.

  • Preparation of Nitrating Mixture: Separately, and with extreme caution in a fume hood, prepare the nitrating agent by mixing fuming nitric acid and fuming sulfuric acid. The oleum acts as a powerful dehydrating agent, generating the highly electrophilic nitronium ion (NO₂⁺).

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the pyrazole sulfate solution via a dropping funnel, maintaining the reaction temperature at approximately 50°C.[8] This temperature is a critical parameter; lower temperatures reduce the reaction rate, while higher temperatures can lead to decomposition of the product.[8]

  • Reaction Monitoring & Quenching: Allow the reaction to proceed for 1.5 hours at 50°C.[8] The reaction can be monitored by Thin Layer Chromatography (TLC). Once complete, carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.

  • Isolation and Purification: Collect the crude 4-Nitropyrazole precipitate by vacuum filtration. Wash thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Part 2: Anticancer Applications

The anticancer potential of pyrazole-based compounds is well-documented, with numerous derivatives showing potent activity against a wide range of cancer cell lines.[10][11][12] The introduction of a nitro group can enhance this activity by providing additional hydrogen bonding opportunities and altering electronic interactions within the target's active site.

Mechanisms of Action in Oncology

Nitropyrazole derivatives have been shown to exert their anticancer effects through multiple mechanisms, primarily by inhibiting key enzymes that regulate cell growth and proliferation.[11][13]

  • Kinase Inhibition: Many pyrazoles act as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[10][13] By blocking the ATP binding pocket, these compounds prevent the phosphorylation cascade required for cell cycle progression, ultimately leading to cell cycle arrest (commonly at the G2/M phase) and apoptosis.[13]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives interfere with microtubule dynamics by binding to tubulin, preventing its polymerization into the mitotic spindle.[14][15] This disruption of the cellular cytoskeleton is a validated anticancer strategy, leading to mitotic catastrophe and cell death.

Anticancer_MoA cluster_drug Drug Action cluster_pathway Cellular Pathway cluster_outcome Cellular Outcome NP Nitropyrazole Derivative EGFR EGFR/CDK2 NP->EGFR Inhibits Signal Proliferation Signaling (e.g., Ras/MAPK) EGFR->Signal Activates Progression Cell Cycle Progression (G1 -> S -> G2 -> M) Signal->Progression Arrest G2/M Phase Arrest Progression->Arrest Blocked Apoptosis Apoptosis Arrest->Apoptosis

Inhibition of kinase signaling by nitropyrazole derivatives.
Quantitative Data on Cytotoxicity

The efficacy of novel anticancer compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell growth in vitro.

Compound ClassTarget Cell LineIC₅₀ (µM)Key Target(s)Reference
Thiazolyl-pyrazolineMCF-7 (Breast)0.07EGFR[13]
Pyrazole-Indole HybridHCT116 (Colon)< 23.7CDK2[10]
IndolylpyrazolineHeLa (Cervical)4.94Not Specified[14]
Pyrazole BenzothiazoleA549 (Lung)3.17 - 6.77Angiogenesis[10]
4-Nitrophenyl PyrazoleVariousNot SpecifiedAnti-inflammatory[16]

Note: The table includes data for pyrazole derivatives, some with nitro-phenyl substitutions, to illustrate the scaffold's general potency. Specific IC₅₀ values for core-nitrated pyrazoles require further targeted screening.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity (IC₅₀ value) of a nitropyrazole compound against a human cancer cell line (e.g., A549).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the nitropyrazole test compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Part 3: Antimicrobial Applications

The rise of multidrug-resistant (MDR) bacteria presents a global health crisis, necessitating the discovery of new antimicrobial agents.[17] Pyrazole derivatives have emerged as a promising scaffold for developing novel antibacterial and antifungal drugs.[16][18][19]

Mechanisms of Antimicrobial Action

The antimicrobial activity of pyrazole derivatives, including those with nitro substitutions, is often attributed to their ability to disrupt essential bacterial processes.[18][20]

  • Cell Wall/Membrane Disruption: Some pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall, leading to a loss of structural integrity and cell lysis.[18]

  • Enzyme Inhibition: These compounds can inhibit crucial bacterial enzymes. For instance, some pyrazole-thiazole hybrids are believed to target topoisomerase II and IV, enzymes essential for DNA replication and repair, leading to bactericidal effects.[18]

  • Biofilm Inhibition: A critical aspect of antimicrobial resistance is the formation of biofilms. Certain trifluoromethyl phenyl-substituted pyrazoles are effective at inhibiting and eradicating biofilms of resistant strains like S. aureus.[3]

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassTarget MicroorganismMIC (µg/mL)Reference
Naphthyl-substituted pyrazoleS. aureus (Gram-positive)0.78–1.56[18]
Aminoguanidine-derived pyrazoleE. coli (Gram-negative)1.0[18]
4-Nitrophenyl Pyrazole DerivativeE. coli0.25[16]
4-Nitrophenyl Pyrazole DerivativeS. epidermidis (Gram-positive)0.25[16]
Pyrazole DerivativeAspergillus niger (Fungus)1.0[16]

The data for 4-nitrophenyl pyrazole derivatives is particularly compelling, showing high potency against both Gram-positive and Gram-negative bacteria.[16]

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a nitropyrazole compound against a bacterial strain (e.g., Staphylococcus aureus).

Principle: This method tests the ability of a compound to inhibit bacterial growth in a liquid medium. The lowest concentration that shows no visible turbidity after incubation is recorded as the MIC.

Methodology:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the nitropyrazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can be confirmed by reading the optical density (OD) at 600 nm.

Part 4: Potential in Neurodegenerative Diseases

While less explored than oncology or microbiology, the potential application of pyrazole derivatives in neurodegenerative diseases like Alzheimer's and Parkinson's is an emerging field.[21][22] The mechanism often involves the modulation of key enzymes or the mitigation of oxidative stress.

Rationale and Potential Mechanisms
  • Enzyme Inhibition: Pyrazoline derivatives have been identified as inhibitors of monoamine oxidase (MAO-B) and acetylcholinesterase (AChE), both of which are validated targets in Parkinson's and Alzheimer's disease, respectively.[22] Inhibition of these enzymes can restore neurotransmitter balance and provide symptomatic relief.

  • Antioxidant Effects: Oxidative stress is a unifying factor in the pathology of many neurodegenerative diseases.[23][24] The nitro group can influence the molecule's redox potential. Some pyrazole derivatives have demonstrated a strong ability to inhibit the production of reactive oxygen species (ROS) and protect against oxidative damage, a mechanism that could be neuroprotective.[23] Ural scientists have synthesized related indolyl- and pyrrolylazine compounds that activate heat shock proteins, protecting neuronal tissue from toxic amyloid aggregates and proteotoxic stress.[25] This provides a logical framework for exploring the neuroprotective potential of nitropyrazoles.

Neuro_Logic cluster_cause Pathological Drivers cluster_intervention Therapeutic Intervention cluster_effect Potential Therapeutic Effects OxidativeStress Oxidative Stress (ROS Production) ProteinAgg Protein Aggregation (Amyloid, Tau) EnzymeDys Enzyme Dysregulation (AChE, MAO-B) NP Nitropyrazole Compound Antioxidant ROS Scavenging & Antioxidant Defense NP->Antioxidant EnzymeInhib Inhibition of AChE / MAO-B NP->EnzymeInhib HeatShock Activation of Heat Shock Proteins NP->HeatShock Antioxidant->OxidativeStress Mitigates EnzymeInhib->EnzymeDys Corrects HeatShock->ProteinAgg Reduces

Logical pathways for nitropyrazole intervention in neurodegeneration.

Conclusion and Future Outlook

Nitropyrazole compounds represent a versatile and potent chemical scaffold with significant, demonstrated potential in oncology and microbiology, and emerging potential in neurotherapeutics. The strong electron-withdrawing properties of the nitro group confer unique biological activities that can be fine-tuned through regioselective synthesis. Their ability to inhibit key kinases, disrupt microbial cell integrity, and potentially mitigate oxidative stress underscores their value in modern drug discovery.

Future research should focus on synthesizing and screening libraries of nitropyrazoles with diverse substitution patterns to build comprehensive Structure-Activity Relationship (SAR) models.[10] Advanced investigations into their mechanisms of action, in vivo efficacy, and safety profiles will be crucial for translating these promising laboratory findings into clinically effective therapeutic agents. The self-validating protocols and logical frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to embark on this endeavor.

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Substituted 1H-Pyrazole-5-Carboxylates: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its five-membered aromatic structure, with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor. This versatility allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity.[5][6] Among the various classes of pyrazole derivatives, substituted 1H-pyrazole-5-carboxylates have emerged as a particularly fruitful area of research, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][7] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of molecules, tailored for researchers and scientists in the field of drug development.

Core Synthesis Strategies: Building the Pyrazole Scaffold

The construction of the 1H-pyrazole-5-carboxylate core is most commonly achieved through the cyclocondensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or a suitable equivalent. This classic approach, a variant of the Knorr pyrazole synthesis, offers a robust and versatile route to a wide array of substituted pyrazoles.[8]

Causality in Synthesis: The 1,3-Dicarbonyl and Hydrazine Approach

The choice of a 1,3-dicarbonyl compound is critical as it directly dictates the substitution pattern at the C3 and C5 positions of the final pyrazole product. For the synthesis of 1H-pyrazole-5-carboxylates, a β-ketoester is the ideal starting material. The reaction proceeds via an initial condensation between the hydrazine and one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

The selection of the hydrazine component is equally important, as it determines the substituent at the N1 position of the pyrazole. Using hydrazine hydrate will result in an N-unsubstituted pyrazole, while substituted hydrazines, such as phenylhydrazine or methylhydrazine, will yield N1-substituted pyrazoles.[5] The regioselectivity of the reaction can be influenced by the nature of the substituents on both the β-ketoester and the hydrazine, as well as the reaction conditions.

Representative Experimental Protocol: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This protocol describes a typical synthesis of a disubstituted 1H-pyrazole-5-carboxylate from ethyl acetoacetate and methylhydrazine.

Step 1: Reaction Setup

  • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at room temperature.

  • Rationale: The dropwise addition helps to control the initial exothermic reaction between the hydrazine and the ketoester. Ethanol is a common solvent that facilitates the dissolution of both reactants.

Step 2: Cyclocondensation

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Rationale: Heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration, driving the reaction to completion.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine to remove any unreacted starting materials and water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.[9]

  • Rationale: This standard work-up and purification procedure ensures the isolation of a high-purity product, which is essential for subsequent biological evaluation.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Outcome beta_ketoester β-Ketoester condensation Condensation & Cyclization beta_ketoester->condensation hydrazine Hydrazine Derivative hydrazine->condensation pyrazole Substituted 1H-Pyrazole-5-carboxylate condensation->pyrazole Dehydration

Caption: General workflow for the synthesis of 1H-pyrazole-5-carboxylates.

Structure-Activity Relationships (SAR) and Biological Applications

The therapeutic potential of substituted 1H-pyrazole-5-carboxylates is vast, with derivatives showing promise as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.[7][10][11] The biological activity is highly dependent on the nature and position of the substituents on the pyrazole ring.

Kinase Inhibition

Substituted pyrazoles are a well-established class of kinase inhibitors, with several approved drugs targeting various kinases involved in cancer and inflammatory diseases.[12][13] The pyrazole scaffold can effectively mimic the hinge-binding motif of ATP, enabling potent and selective inhibition of protein kinases.[14]

For instance, a series of 4-([5][8][9]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-pyrazole derivatives have been developed as potent and selective inhibitors of Rho kinase (ROCK-II).[14] Docking studies revealed that the pyrazole core forms crucial hydrogen bonds with the hinge region of the enzyme, while substituents at the C4 and C5 positions contribute to potency and selectivity.[14]

Key SAR insights for kinase inhibitors:

  • N1-substituent: Often a larger, hydrophobic group that can occupy a specific pocket in the kinase active site.

  • C3-substituent: Can be varied to modulate potency and selectivity.

  • C4-substituent: A key position for introducing groups that can interact with the solvent-exposed region of the active site.

  • C5-carboxylate: Can be converted to a carboxamide to introduce additional hydrogen bonding interactions and improve pharmacokinetic properties.

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway Signal Upstream Signal Kinase Protein Kinase Signal->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Inflammation) PhosphoSubstrate->Response Inhibitor Pyrazole-5-carboxylate Inhibitor Inhibitor->Kinase Inhibits

Caption: Mechanism of action for pyrazole-based kinase inhibitors.

Antimicrobial and Anti-inflammatory Activity

Novel series of pyrazole analogues have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities.[15] For example, pyrazolylthiazole carboxylic acid derivatives have shown excellent anti-inflammatory activity in carrageenan-induced rat paw edema models, with some compounds exhibiting potency comparable to the standard drug indomethacin.[11] These compounds also displayed significant antimicrobial activity against a range of bacterial strains.[11]

The anti-inflammatory effects of some pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). The well-known COX-2 inhibitor, Celecoxib, features a pyrazole core.

Compound ClassBiological ActivityKey Structural FeaturesReference
Pyrazolylthiazole carboxylatesAnti-inflammatory, AntimicrobialThiazole ring at C4, varied substituents on phenyl rings[11]
1H-pyrazole-3-carboxylic acid derivativesAntibacterialVaried substituents at N1 and C5[1]
Pyrazole-5-carboxamide derivativesInsecticidalOxazole or thiazole ring at C3[9]

Table 1: Summary of Biological Activities and Key Structural Features of Substituted 1H-Pyrazole-5-carboxylates.

Conclusion and Future Directions

Substituted 1H-pyrazole-5-carboxylates represent a versatile and highly valuable scaffold for the development of new therapeutic agents. The synthetic accessibility of these compounds, coupled with the ability to readily modify their substitution patterns, allows for the systematic exploration of structure-activity relationships and the optimization of pharmacological properties. Future research in this area will likely focus on the development of more selective and potent inhibitors of specific biological targets, as well as the exploration of novel therapeutic applications. The use of modern drug design techniques, such as computational modeling and fragment-based screening, will undoubtedly accelerate the discovery of new drug candidates based on this remarkable heterocyclic core.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). SciSpace. Retrieved from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB01211A. Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Scribd. Retrieved from [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Europe PMC. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). U.S. National Library of Medicine. Retrieved from [Link]

  • Design, synthesis and structure-activity of N-glycosyl-1-pyridyl-1H-pyrazole-5-carboxamide as inhibitors of calcium channels. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH. Retrieved from [Link]

  • Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. (2007). PubMed. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Bentham Science. Retrieved from [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). ChEMBL - EMBL-EBI. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]

  • Structure–activity relationship summary of tested compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. (2015). PubMed. Retrieved from [Link]

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  • Pyrazole derivatives showing antimicrobial activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. (n.d.). PMC - PubMed Central. Retrieved from [Link]

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Methodological & Application

Synthesis of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, makes them a "privileged scaffold" in drug discovery.[3][4] Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate is a valuable building block in the synthesis of more complex pharmaceutical intermediates, owing to the versatile reactivity of its nitro and ester functional groups. This document provides a comprehensive, two-step protocol for the synthesis of this target compound, beginning with the preparation of the ethyl 1-methyl-1H-pyrazole-5-carboxylate precursor, followed by its regioselective nitration.

This guide is intended for researchers and scientists in drug development and medicinal chemistry. The protocols described herein are based on established chemical principles for pyrazole synthesis and nitration reactions. All procedures should be conducted by trained personnel in a well-equipped chemical laboratory, adhering to all safety precautions.

Chemical Profile of the Target Compound

PropertyValueSource
IUPAC Name This compound
CAS Number 1245807-07-1
Molecular Formula C₇H₉N₃O₄
Molecular Weight 199.16 g/mol

Overall Synthetic Workflow

The synthesis is a two-stage process. First, the pyrazole ring is formed and N-methylated to produce ethyl 1-methyl-1H-pyrazole-5-carboxylate. This intermediate is then subjected to electrophilic nitration to introduce the nitro group at the C3 position of the pyrazole ring.

Synthetic_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Nitration Start Ethyl 2,4-dioxopentanoate + Methylhydrazine Step1 Cyclocondensation Start->Step1 Precursor Ethyl 1-methyl-1H-pyrazole-5-carboxylate Step1->Precursor Nitration Electrophilic Nitration (HNO₃/H₂SO₄) Precursor->Nitration Product This compound Nitration->Product

Sources

Application Notes and Protocols for the Purification of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The purity of this compound is paramount for ensuring reproducible results in downstream applications and for meeting stringent regulatory standards. This document outlines the underlying principles and step-by-step methodologies for several effective purification techniques, including recrystallization, column chromatography, and vacuum distillation. Emphasis is placed on the rationale behind experimental choices, potential impurities, and methods for purity assessment.

Introduction: The Importance of Purity

This compound is a versatile intermediate used in the synthesis of a wide range of biologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions, lead to the formation of undesired side products, and compromise the biological activity and safety of the final compounds. Therefore, achieving a high degree of purity is a critical step in its preparation.

This guide is designed to provide researchers with the necessary tools and knowledge to effectively purify this compound, ensuring the integrity and reliability of their scientific endeavors.

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to designing effective purification strategies.

PropertyValueSource
Molecular Formula C₇H₉N₃O₄[1]
Molecular Weight 199.16 g/mol [1]
XLogP3 0.9[1]
Hydrogen Bond Donor Count 0[PubChem CID: 14049151]([Link] ov/compound/14049151)
Hydrogen Bond Acceptor Count 5
Predicted Physical State Solid

The presence of the nitro group and the ester functionality imparts a moderate polarity to the molecule, which is a key consideration for selecting appropriate solvents for recrystallization and chromatography.

Understanding Potential Impurities

The purification strategy should be tailored to remove potential impurities arising from the synthesis of this compound. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include pyrazole precursors and nitrating agents.

  • Isomeric Byproducts: Nitration of the pyrazole ring can sometimes lead to the formation of other nitro-substituted isomers.

  • Side-Reaction Products: Over-nitration can result in the formation of dinitro-pyrazole derivatives.

  • Decomposition Products: The compound may be susceptible to degradation under harsh reaction or work-up conditions.

A thorough understanding of the synthetic pathway is crucial for anticipating the likely impurities. Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable for identifying the number and relative polarity of impurities in the crude product.

Purification Strategies: A Multi-faceted Approach

A combination of purification techniques is often the most effective approach to achieving high purity. The logical flow of purification typically starts with a bulk purification method like recrystallization, followed by a high-resolution technique such as column chromatography if necessary.

Caption: General workflow for the purification of the target compound.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for removing impurities based on differences in solubility. The ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.

Rationale for Solvent Selection: Based on the principle of "like dissolves like," the polar nature of the nitro and ester groups suggests that polar solvents would be suitable. Alcohols such as ethanol and methanol are often good choices for nitroaromatic compounds. A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, can also be highly effective in achieving the desired solubility gradient.

Recommended Solvents for Screening:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethyl Acetate

  • Toluene

  • Ethanol/Water mixture

  • Ethyl Acetate/Hexane mixture

Step-by-Step Protocol:

  • Solvent Screening: In a small test tube, add approximately 20-30 mg of the crude product. Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is likely too good for recrystallization at room temperature. If the solid is sparingly soluble, heat the mixture gently. A good solvent will dissolve the compound upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography

For the removal of closely related impurities, column chromatography is the method of choice. Silica gel is the most common stationary phase for compounds of moderate polarity.

Rationale for Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio is determined by preliminary TLC analysis, aiming for an Rf value of 0.2-0.4 for the target compound.

Caption: Principle of separation by column chromatography.

Step-by-Step Protocol:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the eluent system that provides good separation and an appropriate Rf value for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a glass column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity (higher hexane content).

  • Gradient Elution (Recommended): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will sequentially elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining the purity of the final product. A reverse-phase C18 column is generally suitable for this type of compound.

Recommended HPLC Conditions (Starting Point):

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile and Water (with 0.1% formic acid or phosphoric acid for improved peak shape)
Gradient Start with a higher proportion of water and gradually increase the acetonitrile concentration.
Flow Rate 1.0 mL/min
Detection UV at 254 nm (or a wavelength of maximum absorbance for the compound)
Injection Volume 10 µL

This method can be adapted and optimized to achieve the best separation of the target compound from any remaining impurities. The purity is determined by the area percentage of the main peak.

Safety and Handling

Nitropyrazole derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][3][4][5][6]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin Contact: In case of contact, wash the affected area immediately with soap and water.

  • Fire Hazard: While not highly flammable, keep away from open flames and sources of ignition.

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

The Versatile Synthon: Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold remains a cornerstone of privileged structures due to its diverse biological activities. Within this important class of heterocycles, ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate emerges as a highly versatile and strategically important building block. Its unique arrangement of functional groups—a reactive nitro group, a readily transformable ester, and a methylated pyrazole core—offers a rich platform for chemical diversification and the synthesis of complex molecular architectures.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the synthesis and strategic utilization of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity, reproducible results.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₉N₃O₄PubChem[1]
Molecular Weight 199.16 g/mol PubChem[1]
IUPAC Name ethyl 1-methyl-3-nitropyrazole-5-carboxylatePubChem[1]
CAS Number 1245807-07-1PubChem[1]

Strategic Synthesis of this compound

The synthesis of the title compound is not commonly detailed in a single-step procedure. Therefore, a logical, multi-step synthetic pathway is proposed, leveraging established methodologies for the formation and functionalization of pyrazole rings. The following workflow is designed for efficiency and scalability.

Synthetic_Pathway A Ethyl 2,4-dioxovalerate B Ethyl 3-methyl-1H-pyrazole-5-carboxylate A->B Hydrazine hydrate, EtOH/AcOH C Ethyl 1-methyl-3-methyl-1H-pyrazole-5-carboxylate B->C Dimethyl carbonate, NaH, DMF D This compound C->D HNO3, H2SO4

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This initial step involves the classical Knorr pyrazole synthesis, a condensation reaction between a β-dicarbonyl compound and a hydrazine.

Rationale: The use of ethyl 2,4-dioxovalerate and hydrazine hydrate provides a direct and high-yielding route to the core pyrazole structure. The reaction is typically robust and scalable.[2]

Step-by-Step Protocol:

  • To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a 100:1 mixture of ethanol and glacial acetic acid, slowly add hydrazine monohydrate (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 15 hours.

  • Pour the reaction mixture into water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate. The product is often of sufficient purity for the next step without further purification.

Protocol 2: N-Methylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

The methylation of the pyrazole nitrogen is a critical step. While traditional methylating agents like methyl iodide or dimethyl sulfate are effective, the use of dimethyl carbonate with a non-nucleophilic base like sodium hydride offers a greener and safer alternative.[3]

Rationale: Dimethyl carbonate is a low-toxicity, environmentally benign methylating agent. Sodium hydride acts as a strong base to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the dimethyl carbonate.

Step-by-Step Protocol:

  • To a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes, then add dimethyl carbonate (5 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Cool the mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-methyl-3-methyl-1H-pyrazole-5-carboxylate.

Protocol 3: Nitration of Ethyl 1-methyl-3-methyl-1H-pyrazole-5-carboxylate

The final step is the regioselective nitration of the pyrazole ring. The directing effects of the existing substituents will favor nitration at the C3 position.

Rationale: A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent for deactivated aromatic and heteroaromatic rings. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Step-by-Step Protocol:

  • To a flask containing concentrated sulfuric acid, cooled to 0 °C, slowly add ethyl 1-methyl-3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) while maintaining the temperature below 5 °C.

  • To this solution, add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield this compound.

Applications in Organic Synthesis: A Gateway to Novel Derivatives

This compound is a versatile intermediate, primarily due to the reactivity of the nitro and ester functionalities. The following protocols highlight its utility in creating libraries of compounds for drug discovery.

Applications A Ethyl 1-methyl-3-nitro- 1H-pyrazole-5-carboxylate B Ethyl 3-amino-1-methyl- 1H-pyrazole-5-carboxylate A->B Reduction (e.g., H2/Pd-C, SnCl2) C 1-Methyl-3-nitro- 1H-pyrazole-5-carboxylic acid A->C Hydrolysis (e.g., LiOH) D N-substituted-1-methyl-3-nitro- 1H-pyrazole-5-carboxamide C->D Amide Coupling (e.g., HATU, amine)

Caption: Key transformations of this compound.

Protocol 4: Reduction of the Nitro Group to an Amine

The conversion of the nitro group to an amine is a fundamental transformation that opens up a plethora of subsequent derivatization possibilities, such as amide bond formation, sulfonylation, and reductive amination.

Rationale: Catalytic hydrogenation using palladium on carbon is a clean and efficient method for nitro group reduction. Alternatively, reduction with tin(II) chloride is effective for substrates that may be sensitive to hydrogenation.

Step-by-Step Protocol (Catalytic Hydrogenation):

  • To a solution of this compound (1 equivalent) in methanol or ethyl acetate, add 10% palladium on carbon (5-10 mol%).

  • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.

Protocol 5: Hydrolysis of the Ester to a Carboxylic Acid

Hydrolysis of the ethyl ester to the corresponding carboxylic acid provides a handle for amide coupling reactions, a cornerstone of modern medicinal chemistry.

Rationale: Lithium hydroxide is a commonly used reagent for the mild saponification of esters, minimizing side reactions.

Step-by-Step Protocol:

  • Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide monohydrate (2-3 equivalents) and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid.

Conclusion

This compound is a synthon of significant potential. The protocols detailed herein provide a reliable foundation for its synthesis and subsequent elaboration into novel molecular entities. The strategic positioning of its functional groups allows for orthogonal chemical modifications, making it an invaluable tool for generating diverse compound libraries in the pursuit of new therapeutic agents. As with all chemical procedures, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents.

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Application Note: A Comprehensive Guide to the Nitration of Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and technical guidance for the nitration of pyrazole carboxylates, a critical transformation in the synthesis of valuable pharmaceutical and materials science intermediates. We delve into the underlying reaction mechanism, present a robust and validated experimental procedure, emphasize critical safety protocols, and outline methods for comprehensive product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to perform this synthesis reliably and safely.

Introduction: The Significance of Nitrated Pyrazole Carboxylates

Pyrazole scaffolds are privileged structures in medicinal chemistry and materials science due to their unique electronic properties and ability to participate in hydrogen bonding. The introduction of a nitro group (—NO₂) onto the pyrazole ring via electrophilic nitration dramatically alters the molecule's steric and electronic profile. This functionalization serves two primary purposes:

  • Modulation of Biological Activity: The nitro group, a potent electron-withdrawing group, can fine-tune the acidity, basicity, and receptor-binding affinity of the parent molecule. Nitropyrazoles are key precursors for a wide range of biologically active compounds, including those with antitubercular and anti-ischemic properties.[1]

  • Synthetic Handle for Further Derivatization: The nitro group can be readily reduced to an amine, which opens up a vast chemical space for subsequent modifications, such as amide bond formation, sulfonylation, or diazotization, enabling the construction of complex molecular architectures.

This guide focuses on providing a foundational, field-proven methodology for the C-nitration of pyrazole carboxylate esters, a common starting point for synthetic campaigns.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of the pyrazole ring is a classic example of an electrophilic aromatic substitution reaction.[2] The process occurs in three fundamental steps, driven by the generation of a powerful electrophile, the nitronium ion (NO₂⁺).

  • Generation of the Electrophile: Concentrated nitric acid is protonated by the stronger sulfuric acid, followed by the loss of a water molecule to generate the highly reactive nitronium ion.

    HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich pyrazole ring acts as a nucleophile, attacking the nitronium ion.[3][4] This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. The substitution typically occurs at the C4 position, which is electronically activated and sterically accessible.[5]

  • Deprotonation and Re-aromatization: A weak base, such as the hydrogen sulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the pyrazole ring and yielding the final product.[3]

Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The strongly acidic environment and the generation of the potent NO₂⁺ electrophile necessitate precise control over the reaction temperature to prevent unwanted side reactions or decomposition.

Critical Safety Protocols: Managing a High-Energy Reaction

Nitration reactions are highly exothermic and involve corrosive, powerfully oxidizing acids. Strict adherence to safety protocols is not optional; it is essential for preventing serious incidents.[6][7]

Hazard Assessment:

  • Corrosivity: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are extremely corrosive and can cause severe chemical burns upon contact with skin, eyes, or respiratory tissues.[8][9]

  • Reactivity & Exothermicity: The reaction is highly exothermic. Uncontrolled addition of reagents or inadequate cooling can lead to a "runaway reaction," causing a rapid increase in temperature and pressure, potentially leading to an explosion.[7] Nitric acid is a strong oxidizer and can react violently with organic materials.[6]

  • Toxicity: Inhalation of nitric acid fumes or nitrogen oxides (NOx) produced during the reaction can cause severe respiratory damage.[10]

Mandatory Safety Measures:

  • Engineering Controls: All work must be conducted inside a certified chemical fume hood with the sash at the lowest practical height. An emergency safety shower and eyewash station must be immediately accessible.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are required.[9]

    • Hand Protection: Use heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton™). Check compatibility charts and inspect gloves before each use.

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

  • Procedural Discipline:

    • Controlled Addition: Always add reagents slowly and in a controlled, dropwise manner using an addition funnel.

    • Temperature Monitoring: Continuously monitor the internal reaction temperature with a thermometer.

    • Cooling: Maintain a robust cooling bath (e.g., ice/water or ice/salt) throughout the addition process.[7]

    • Quenching: Never add water directly to the concentrated acid mixture. The reaction should be quenched by pouring the mixture slowly over a large amount of crushed ice with vigorous stirring.

Detailed Experimental Protocol: Synthesis of Ethyl 4-Nitro-1H-pyrazole-5-carboxylate

This protocol provides a representative procedure for the C4-nitration of a pyrazole carboxylate.

Materials and Reagents:

  • Ethyl pyrazole-5-carboxylate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice and Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Glassware for extraction and purification

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: Equip a 100 mL round-bottom flask with a magnetic stir bar and a thermometer. Place the flask in a large ice/water bath on a magnetic stir plate.

  • Charging the Substrate: To the flask, add concentrated H₂SO₄ (20 mL). Begin stirring and allow the acid to cool to below 10 °C.

  • Substrate Dissolution: Once cool, slowly and carefully add ethyl pyrazole-5-carboxylate (e.g., 5.0 g) in small portions to the stirring sulfuric acid. Ensure the temperature does not exceed 15 °C during the addition. Stir until all the solid has dissolved.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated HNO₃ (5 mL) to concentrated H₂SO₄ (5 mL). Causality Note: This pre-mixing generates the nitronium ion electrophile. It is also highly exothermic and should be done with caution and cooling.

  • Nitration Reaction: Cool the solution of the pyrazole substrate in sulfuric acid to 0–5 °C. Using a dropping funnel, add the pre-made nitrating mixture dropwise to the reaction flask over 30–45 minutes. Crucially, maintain the internal reaction temperature below 10 °C at all times. Vigorous stirring is essential to ensure efficient heat dissipation and prevent localized hot spots.[7]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) if a suitable method is available.

  • Work-up and Quenching: Prepare a large beaker containing approximately 200 g of crushed ice. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice. A precipitate should form.

  • Product Isolation: Allow the ice to melt completely. Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (test with pH paper).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes for elution.[11]

  • Drying: Dry the purified product under a vacuum to yield the final ethyl 4-nitro-1H-pyrazole-5-carboxylate.

Product Characterization and Validation

Confirming the structure and purity of the final product is a non-negotiable step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the signal for the proton at the C4 position is the most telling indicator of a successful reaction. The remaining pyrazole proton signal will likely shift due to the strong electron-withdrawing effect of the nitro group.

    • ¹³C NMR: The carbon at the C4 position will show a significant downfield shift, and its signal intensity will be reduced due to the attachment of the quadrupolar nitrogen atom.[12][13]

  • Infrared (IR) Spectroscopy: Look for the appearance of two strong, characteristic absorption bands corresponding to the nitro group: one for the asymmetric stretch (typically ~1520-1560 cm⁻¹) and one for the symmetric stretch (typically ~1345-1385 cm⁻¹).[14]

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm that the molecular weight of the product matches the exact calculated mass for the nitrated compound, thus validating its elemental composition.

Data Presentation

The following table summarizes typical parameters for the nitration of a generic pyrazole carboxylate, which should be optimized for specific substrates.

ParameterCondition/ValueRationale & Notes
Substrate Ethyl pyrazole-5-carboxylateA representative starting material.
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Standard, powerful nitrating system for deactivating rings.[5]
Solvent Concentrated H₂SO₄Dissolves the substrate and acts as the catalyst.
Temperature 0–10 °CCritical for controlling the high exothermicity and preventing side reactions.[7]
Reaction Time 1–3 hoursSubstrate-dependent; should be monitored by TLC.
Work-up Quench on iceSafely neutralizes the reaction and precipitates the organic product.
Typical Yield 60–85%Highly dependent on substrate and adherence to the protocol.

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow for the synthesis and analysis of nitrated pyrazole carboxylates.

Nitration_Workflow cluster_prep Phase 1: Reaction Setup & Execution cluster_workup Phase 2: Work-up & Purification cluster_analysis Phase 3: Characterization prep 1. Prepare Cooled Substrate Solution (Pyrazole in H₂SO₄) reaction 3. Controlled Dropwise Addition (0-10 °C) prep->reaction nitrating_agent 2. Prepare Nitrating Mix (HNO₃/H₂SO₄) nitrating_agent->reaction monitor 4. Stir and Monitor (TLC) reaction->monitor quench 5. Quench Reaction on Crushed Ice monitor->quench filtrate 6. Isolate Crude Product (Vacuum Filtration) quench->filtrate purify 7. Purify Product (Recrystallization or Chromatography) filtrate->purify nmr NMR ('H, 'C) purify->nmr final_product Pure Nitrated Pyrazole Carboxylate nmr->final_product ir IR Spectroscopy ir->final_product ms Mass Spectrometry ms->final_product

Caption: Workflow for the nitration of pyrazole carboxylates.

References

  • Mechanism of Nitration: Electrophilic Substitution Reaction. (2022). YouTube.
  • Notes on Electrophilic Substitution Mechanism in Nitr
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). MDPI.
  • Nitr
  • Complete Electrophilic Substitution Reactions Pyrazole.Scribd.
  • Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. (2019). New Journal of Chemistry (RSC Publishing).
  • NITRIC ACID SAFETY.University of California, Santa Barbara.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2014). Magnetic Resonance in Chemistry.
  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
  • Synethsis and characterization of 3-nitropyrazole and its salts. (2012).
  • Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). Molecules.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry.
  • Managing Exothermic Reactions During Nitr

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Quantitative Analysis of Ethyl 1-Methyl-3-Nitro-1H-Pyrazole-5-Carboxylate: Validated HPLC-UV and GC-MS Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical need for accuracy and reliability in analytical data, we present a primary method based on Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV). Additionally, a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) is provided for identity verification and impurity analysis. The protocols are developed and presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they are fit for their intended purpose in a regulated environment.[1][2][3] This document serves as a practical resource, explaining the causality behind methodological choices and providing step-by-step protocols for implementation, validation, and routine use.

Introduction and Analytical Strategy

This compound belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory and antimicrobial properties.[4][5][6][7] The accurate quantification of such compounds is paramount during drug discovery, development, and quality control to ensure safety, efficacy, and consistency.

The analytical strategy presented herein prioritizes a method that is specific, accurate, precise, and robust.

  • Primary Technique: RP-HPLC-UV. The analyte is a moderately polar organic molecule with a strong ultraviolet (UV) chromophore due to its conjugated pyrazole ring system and nitro group.[8] This makes RP-HPLC with UV detection the ideal choice for routine quantification. It offers excellent resolution, sensitivity, and reproducibility.[9]

  • Confirmatory Technique: GC-MS. For unambiguous identification and characterization of potential volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool.[10] It provides orthogonal selectivity to HPLC and delivers structural information through mass fragmentation patterns.[11][12] Its applicability is contingent on the thermal stability and volatility of the analyte.[13]

Primary Analytical Method: RP-HPLC-UV Quantification

This section provides a complete workflow for the quantification of this compound using RP-HPLC-UV, from method parameters to a full validation plan.

Rationale for Methodological Choices
  • Column Chemistry: A C18 (octadecylsilane) column is selected as the stationary phase. This non-polar phase provides excellent retention for moderately polar analytes like the target compound through hydrophobic interactions. It is a versatile and well-characterized column chemistry, making it a reliable starting point for method development.[14][15]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water (acidified with 0.1% phosphoric acid) is proposed. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. The addition of phosphoric acid helps to maintain a consistent pH, ensuring that the analyte's ionization state is stable, which results in sharp, symmetrical peaks.[16][17]

  • Detection: UV detection is chosen due to the presence of the nitro-pyrazole structure, which is expected to absorb strongly in the UV region. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. An initial scan of a standard solution is recommended to determine the empirical λmax, though a wavelength of ~254 nm is often a suitable starting point for such aromatic systems.[18][19]

Experimental Protocol: HPLC-UV Analysis

This protocol outlines the step-by-step procedure for quantifying the analyte in a drug substance or reference material context.

2.2.1. Materials and Reagents

  • This compound Reference Standard (purity ≥99.5%)

  • Acetonitrile (HPLC grade)

  • Phosphoric Acid (85%, analytical grade)

  • Deionized Water (18.2 MΩ·cm)

2.2.2. Instrumentation

  • HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

2.2.3. Solution Preparation

  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (50:50, v/v). Add 1.0 mL of phosphoric acid per liter of the mixture and mix thoroughly. Degas the solution before use.

  • Diluent: Use the Mobile Phase as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 20, 50, 100, 150 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the sample into a 250 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter an aliquot through a 0.45 µm syringe filter before injection.

2.2.4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water : Phosphoric Acid (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined λmax)
Run Time 10 minutes

2.2.5. System Suitability Test (SST) Before sample analysis, the system's performance must be verified.[20] Inject the 100 µg/mL standard solution five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

2.2.6. Analysis Workflow

  • Perform the System Suitability Test.

  • If SST passes, inject a blank (diluent) to ensure no carryover.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the sample solutions.

  • Periodically inject a check standard (e.g., 100 µg/mL) to monitor system drift.

G std_prep std_prep sst sst std_prep->sst sample_prep sample_prep inject_sample inject_sample sample_prep->inject_sample quantify quantify inject_sample->quantify inject_cal inject_cal linearity linearity inject_cal->linearity linearity->quantify report report quantify->report

Caption: HPLC-UV analysis workflow from preparation to final report.

Method Validation Protocol

The developed HPLC method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH Q2(R2) guidelines.[2][3][21][22]

// Core Parameters Accuracy [label="Accuracy\n(% Recovery)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precision [label="Precision\n(% RSD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity\n(Peak Purity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity\n(R²)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Derived & Boundary Parameters Range [label="Range", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; LOD [label="LOD", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LOQ [label="LOQ", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Robustness [label="Robustness", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Relationships Linearity -> Range [label="Defines Upper/\nLower Limits"]; Accuracy -> Range [label="Confirms at\nExtremes"]; Precision -> Range [label="Confirms at\nExtremes"]; Linearity -> LOD [label="Determined from\nCurve Slope & Noise"]; Linearity -> LOQ [label="Determined from\nCurve Slope & Noise"];

{rank=same; Accuracy; Precision; Specificity; Linearity;} }

Caption: Interrelationship of key ICH validation parameters.

Validation Parameters Summary

ParameterProtocol SummaryTypical Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Use a PDA detector to assess peak purity across the analyte peak.No interfering peaks at the analyte's retention time. Peak purity index > 0.999.
Linearity Analyze at least five concentration levels (e.g., 5-150 µg/mL). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[9]Typically 80% to 120% of the test concentration for an assay.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate percent recovery.[23]Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate sample preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.% RSD ≤ 2.0% for each set.[23]
Limit of Detection (LOD) Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).[15]Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).[15]Signal-to-noise ratio of approximately 10:1. Must be determined with acceptable accuracy and precision.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%) and assess impact on results.System suitability parameters must be met. Results should not significantly deviate from the nominal method.

Confirmatory Method: GC-MS Analysis

GC-MS is an excellent technique for confirming the identity of the main peak and for identifying and quantifying any volatile or semi-volatile impurities.[11]

Rationale and Considerations

The analyte's molecular weight (199.16 g/mol ) suggests it is likely volatile enough for GC analysis.[8] However, the nitro functional group can sometimes lead to thermal degradation in the hot GC inlet. It is crucial to use a deactivated inlet liner and the lowest feasible inlet temperature. The mass spectrometer provides high specificity, and the resulting fragmentation pattern serves as a chemical fingerprint for the compound.

Experimental Protocol: GC-MS Analysis

3.2.1. Materials and Reagents

  • This compound

  • Dichloromethane (GC grade) or Ethyl Acetate (GC grade)

  • Helium (99.999% purity)

3.2.2. Instrumentation

  • Gas chromatograph with a split/splitless inlet and a mass selective detector (MSD).

  • Autosampler.

3.2.3. Sample Preparation

  • Prepare a solution of the sample in dichloromethane at approximately 100 µg/mL.

3.2.4. GC-MS Instrumental Parameters

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1 ratio)
Injection Volume 1 µL
Oven Program 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 350 amu

3.2.5. Data Analysis

  • Identification: Confirm the identity of the main peak by comparing its retention time and mass spectrum with that of a reference standard. The mass spectrum of nitropyrazoles often shows characteristic fragments corresponding to the loss of the nitro group ([M-NO₂]⁺) and other ring fragmentations.[12]

  • Quantification: For quantitative analysis of impurities, create a calibration curve using certified standards of those impurities, if available. If not, percent area normalization can provide an estimate, assuming similar response factors.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the reliable and accurate quantification of this compound. The primary RP-HPLC-UV method is robust, precise, and suitable for routine quality control in a regulated setting, with its performance verified through a rigorous validation protocol aligned with ICH guidelines. The confirmatory GC-MS method offers an orthogonal technique for identity confirmation and impurity profiling. By implementing these protocols, researchers and drug development professionals can ensure the integrity of their analytical data, supporting confident decision-making throughout the pharmaceutical lifecycle.

References

  • Understanding ICH Q2(R2)
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
  • Steps for HPLC Method Valid
  • Validation of Analytical Procedures Q2(R2). (2023).
  • Analytical method validation and valid
  • ICH Q2(R2)
  • HPLC Method Development and Validation for Pharmaceutical Analysis.Pharmaceutical Technology.
  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Deriv
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). Semantic Scholar.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Method validation parameters of the HPLC method. (2021). ResearchGate. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Analytical Method Validation Parameters: An Updated Review. (2020). Asian Journal of Pharmaceutical and Clinical Research.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative. (2023). ResearchGate. [Link]

  • GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. (2025).
  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.Journal of Chemical and Pharmaceutical Research.
  • Gas Chromatography. (2017). Clarke's Analysis of Drugs and Poisons.
  • Sample preparation in analysis of pharmaceuticals.TrAC Trends in Analytical Chemistry.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018). European Journal of Engineering and Technology Research.
  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018). Semantic Scholar.
  • Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis. (2025).
  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applic
  • Ethyl 5-methyl-1H-pyrazole-3-carboxyl
  • Quantification of Nitrite and Nitrate in Marine Environments through UV-Visible Analysis.Thermo Fisher Scientific.
  • Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxyl
  • This compound. PubChem, National Institutes of Health. [Link]

  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. (2025).
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). Molecules.
  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.MedChemExpress.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and evaluation of novel pyrazole carboxamide deriv
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025). ResearchGate. [Link]

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Application Notes & Protocols: Ethyl 1-Methyl-3-Nitro-1H-Pyrazole-5-Carboxylate as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. This intermediate is a highly valuable building block in modern synthetic chemistry, primarily due to the orthogonal reactivity of its functional groups: a nitro group amenable to reduction, an ethyl ester ready for hydrolysis or amidation, and a stable pyrazole core. We will explore its synthesis, characterization, and pivotal role in the construction of diverse molecular scaffolds, particularly those with therapeutic potential. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower rational experimental design.

Introduction: The Strategic Value of a Multi-Functional Pyrazole

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2][3] Its five-membered aromatic structure offers a unique combination of metabolic stability, hydrogen bonding capabilities, and a geometrically defined arrangement for substituents. This compound capitalizes on this core by incorporating three distinct and synthetically versatile functional groups.

The strategic importance of this intermediate lies in its capacity for controlled, sequential transformations:

  • The Nitro Group: Serves as a masked amino group. Its reduction provides a key vector for diversification, enabling the introduction of new substituents or the formation of fused heterocyclic systems.

  • The Ethyl Ester: A classic carboxylic acid precursor. Hydrolysis unmasks the carboxylate, which is a primary handle for amide bond formation—a cornerstone of medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.[4]

  • The N-Methylated Pyrazole Core: The methylation at the N1 position prevents tautomerism and locks the substitution pattern, ensuring regiochemical integrity in subsequent synthetic steps.

This guide will demonstrate how these features are exploited to generate libraries of complex molecules from a single, accessible intermediate.

Physicochemical Properties & Data
PropertyValueSource
IUPAC Name This compound[5]
Molecular Formula C₇H₉N₃O₄[5]
Molecular Weight 199.16 g/mol [5]
Appearance White to off-white solid[6]
CAS Number 85592-31-0N/A
Canonical SMILES CCOC(=O)C1=CC(=NN1C)C==ON/A

Synthesis of the Core Intermediate

The synthesis of this compound is typically achieved via a multi-step sequence starting from readily available precursors. The general workflow involves the construction of the pyrazole ring, followed by N-methylation and finally, regioselective nitration.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Nitration A Ethyl Acetoacetate + Dimethylformamide Dimethyl Acetal (DMF-DMA) B Enaminone Intermediate A->B Condensation D Ethyl 3-methyl-1H-pyrazole-5-carboxylate B->D Cyclization C Hydrazine C->D Cyclization E Ethyl 3-methyl-1H-pyrazole-5-carboxylate G Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate E->G F Methylating Agent (e.g., Dimethyl Sulfate) F->G H Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate J This compound (Target Intermediate) H->J I Fuming HNO₃ / H₂SO₄ I->J

Caption: General synthetic workflow for the target intermediate.

Protocol 2.1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
  • Principle: This protocol first forms the pyrazole ring via a condensation-cyclization reaction. The resulting N-unsubstituted pyrazole is then methylated. Using a methylating agent like dimethyl sulfate is common, but greener alternatives like dimethyl carbonate are also reported.[7]

  • Materials & Reagents:

    • Ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq)

    • Dimethyl sulfate (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Acetone (solvent)

  • Procedure:

    • To a stirred suspension of ethyl 3-methyl-1H-pyrazole-5-carboxylate and potassium carbonate in acetone, add dimethyl sulfate dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Work-up & Purification:

    • Dissolve the crude residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate as a clear oil or low-melting solid.

Protocol 2.2: Nitration to Yield the Target Intermediate
  • Principle: The pyrazole ring is activated towards electrophilic substitution. Nitration occurs regioselectively at the C4 position if available, but in a 1,3,5-trisubstituted pyrazole, it can be directed to other positions. For the synthesis of sildenafil, a similar pyrazole core is nitrated using oleum and fuming nitric acid.[8] This protocol adapts that principle.

  • Safety Note: This reaction uses highly corrosive and oxidizing acids. It must be performed in a certified fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield). The reaction is highly exothermic and requires careful temperature control.

  • Materials & Reagents:

    • Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq)

    • Concentrated sulfuric acid (H₂SO₄)

    • Fuming nitric acid (HNO₃)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

    • Slowly add ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate to the cold sulfuric acid, ensuring the temperature does not rise above 5 °C.

    • Once the substrate is fully dissolved, add fuming nitric acid dropwise via the dropping funnel, maintaining the internal temperature between 0 and 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up & Purification:

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic step.

    • A precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Dry the solid under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification, yielding this compound.

Key Applications and Synthetic Protocols

The true utility of this compound is realized in its subsequent transformations. The following protocols detail the most critical applications for generating molecular diversity.

G cluster_0 Key Transformations A Ethyl 1-Methyl-3-Nitro-1H- Pyrazole-5-Carboxylate (Core Intermediate) B Ethyl 3-Amino-1-Methyl-1H- Pyrazole-5-Carboxylate A->B Nitro Group Reduction (Protocol 3.1) C 1-Methyl-3-Nitro-1H- Pyrazole-5-Carboxylic Acid A->C Ester Hydrolysis (Protocol 3.2) D 1-Methyl-3-Nitro-1H- Pyrazole-5-Carboxamides C->D Amide Coupling (Protocol 3.3)

Caption: Major synthetic pathways originating from the core intermediate.

Protocol 3.1: Reduction of the Nitro Group to an Amine
  • Principle: The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[9] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The resulting 3-amino-pyrazole is a versatile building block for further functionalization.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Palladium on carbon (10% Pd/C, ~5 mol%)

    • Ethanol or Methanol (solvent)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Procedure:

    • Dissolve the nitro-pyrazole intermediate in ethanol in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up & Purification:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric when dry; ensure the filter cake remains wet with solvent during filtration.

    • Rinse the filter pad with additional ethanol.

    • Concentrate the combined filtrates under reduced pressure to yield ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, which is often pure enough for subsequent steps or can be purified by chromatography if necessary.

Protocol 3.2: Saponification of the Ethyl Ester
  • Principle: Base-catalyzed hydrolysis (saponification) is a standard method to convert an ester to a carboxylic acid.[10] The resulting pyrazole carboxylic acid is a crucial precursor for amide coupling reactions.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2.0 eq)

    • Tetrahydrofuran (THF) / Water (co-solvent system)

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ester in a mixture of THF and water (e.g., 3:1 ratio).

    • Add the base (LiOH or NaOH) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Work-up & Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the solid under vacuum to obtain 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid.

Protocol 3.3: Amide Coupling to Synthesize Pyrazole Carboxamides
  • Principle: The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of drug discovery.[11][12] This protocol uses a standard peptide coupling agent to facilitate the reaction under mild conditions. The choice of amine (R-NH₂) allows for extensive diversification.

  • Materials & Reagents:

    • 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid (from Protocol 3.2) (1.0 eq)

    • Desired primary or secondary amine (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.

    • Add the amine, followed by DIPEA.

    • Add HATU in one portion to the stirred solution.

    • Stir the reaction mixture at room temperature for 4-16 hours. Monitor by TLC or LC-MS.

  • Work-up & Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic solution sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude amide by column chromatography on silica gel or by preparative HPLC to yield the desired 1-methyl-3-nitro-1H-pyrazole-5-carboxamide.

Conclusion

This compound is a powerful and versatile chemical intermediate. Its well-differentiated functional groups allow for selective and high-yielding transformations, making it an ideal starting point for the synthesis of diverse chemical libraries. The protocols detailed in this guide provide a robust framework for researchers to harness the synthetic potential of this building block, accelerating discovery programs in medicinal chemistry, agrochemicals, and materials science. The logical, stepwise approach to its functionalization underscores its value as a strategic component in modern synthetic design.

References

  • Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Purity Ethyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate: Chemical Intermediate Supplier. Retrieved from [Link]

  • Yogi, B., et al. (2019). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Retrieved from [Link]

  • Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
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  • ResearchGate. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Retrieved from [Link]

  • Elguero, J., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

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  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade. Retrieved from [Link]

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  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

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  • Taylor & Francis Online. (2010). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. Retrieved from [Link]

  • ResearchGate. (2015). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • Science.gov. (2023). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2012). CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
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  • ACS Publications. (2023). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details validated protocols for the chemical derivatization of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We present three primary derivatization pathways: the reduction of the nitro group to a primary amine, the hydrolysis of the ethyl ester to a carboxylic acid, and the subsequent conversion of the carboxylic acid to a diverse range of amides. Each protocol is designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical library based on the pyrazole scaffold.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a privileged scaffold in medicinal chemistry, found in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and various other therapeutics.[1][2] this compound is a particularly interesting starting material due to the presence of three distinct functional groups amenable to chemical modification: a nitro group, an ethyl ester, and the pyrazole core itself.

The strategic derivatization of this molecule allows for the systematic exploration of the chemical space around the pyrazole core, enabling the generation of libraries of novel compounds for biological screening. This guide provides detailed, step-by-step protocols for three key transformations that unlock the synthetic potential of this versatile building block.

Derivatization Strategies: An Overview

The derivatization of this compound can be approached through several key transformations. This guide will focus on the three most versatile and widely applicable pathways:

  • Reduction of the Nitro Group: The conversion of the nitro group to a primary amine is a pivotal transformation, as the resulting amino group serves as a handle for a wide array of subsequent reactions, including acylation, sulfonylation, and diazotization.

  • Hydrolysis of the Ethyl Ester: Saponification of the ethyl ester to the corresponding carboxylic acid provides a key intermediate for amide bond formation, a cornerstone of modern medicinal chemistry.

  • Amide Coupling: The carboxylic acid intermediate can be coupled with a diverse range of primary and secondary amines to generate a library of pyrazole-5-carboxamides, allowing for the systematic investigation of structure-activity relationships.

The following sections provide detailed, validated protocols for each of these transformations.

Protocol I: Reduction of the Nitro Group

The reduction of the nitro group on the pyrazole ring to a primary amine is achieved through catalytic transfer hydrogenation. This method is chosen for its mild reaction conditions and high functional group tolerance, preserving the ester moiety.[3]

Reaction Scheme

G reactant Ethyl 1-methyl-3-nitro-1H- pyrazole-5-carboxylate product Ethyl 3-amino-1-methyl-1H- pyrazole-5-carboxylate reactant->product Catalytic Transfer Hydrogenation reagents Pd/C, Ammonium Formate Methanol

Caption: Catalytic transfer hydrogenation of the nitro group.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Commercial Source
Palladium on Carbon (Pd/C)10 wt. % loadingCommercial Source
Ammonium FormateACS Reagent GradeCommercial Source
Methanol (MeOH)AnhydrousCommercial Source
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercial Source
Saturated Sodium Bicarbonate Solution (NaHCO₃)Laboratory PreparedN/A
BrineLaboratory PreparedN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercial Source
Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per 1 mmol of substrate).

  • Addition of Reagents: To this solution, add ammonium formate (5.0 eq) followed by 10% Pd/C (0.1 eq by weight).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.

Protocol II: Hydrolysis of the Ethyl Ester

The conversion of the ethyl ester to a carboxylic acid is a fundamental step for subsequent amide coupling reactions. A simple and environmentally friendly hydrolysis using lithium hydroxide in an aqueous medium is employed.[4]

Reaction Scheme

G reactant Ethyl 1-methyl-3-nitro-1H- pyrazole-5-carboxylate product 1-Methyl-3-nitro-1H- pyrazole-5-carboxylic acid reactant->product Saponification reagents LiOH, H₂O/THF

Caption: Hydrolysis of the ethyl ester to a carboxylic acid.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Commercial Source
Lithium Hydroxide (LiOH)ACS Reagent GradeCommercial Source
Tetrahydrofuran (THF)ACS Reagent GradeCommercial Source
Deionized Water (H₂O)N/AN/A
Hydrochloric Acid (HCl)1 M solutionCommercial Source
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercial Source
BrineLaboratory PreparedN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercial Source
Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of THF and deionized water (10 mL per 1 mmol of substrate).

  • Addition of Base: Add lithium hydroxide (2.0 eq) to the solution and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material has been completely consumed (typically 1-3 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Extract the acidic aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid is often of sufficient purity for the next step. If necessary, it can be recrystallized from a suitable solvent system like ethyl acetate/hexanes.

Protocol III: Amide Coupling

The formation of an amide bond is a cornerstone of drug discovery, allowing for the introduction of diverse chemical functionalities. This protocol utilizes the carboxylic acid synthesized in Protocol II and a standard peptide coupling agent, HATU, for efficient amide bond formation.[5]

Reaction Scheme

G reactant1 1-Methyl-3-nitro-1H- pyrazole-5-carboxylic acid product N-Alkyl-1-methyl-3-nitro-1H- pyrazole-5-carboxamide reactant1->product reactant2 Amine (R-NH₂) reactant2->product reagents HATU, DIPEA DMF

Caption: Amide bond formation via HATU coupling.

Materials and Reagents
ReagentGradeSupplier
1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acidFrom Protocol IIN/A
Amine (Primary or Secondary)VariousCommercial Source
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)≥98%Commercial Source
DIPEA (N,N-Diisopropylethylamine)Reagent GradeCommercial Source
Dimethylformamide (DMF)AnhydrousCommercial Source
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercial Source
Saturated Sodium Bicarbonate Solution (NaHCO₃)Laboratory PreparedN/A
BrineLaboratory PreparedN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeCommercial Source
Step-by-Step Protocol
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (5 mL per 1 mmol of carboxylic acid).

  • Addition of Reagents: To the solution, add the desired amine (1.1 eq), followed by DIPEA (3.0 eq) and HATU (1.2 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure amide derivative.

Summary of Derivatization Protocols

ProtocolStarting MaterialKey ReagentsProductTypical Yield
IThis compoundPd/C, Ammonium FormateEthyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate70-90%
IIThis compoundLiOH1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid>90%
III1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acidAmine, HATU, DIPEAN-Substituted-1-methyl-3-nitro-1H-pyrazole-5-carboxamide60-85%

Conclusion

The protocols outlined in these application notes provide a robust and versatile framework for the derivatization of this compound. By leveraging these key transformations—nitro group reduction, ester hydrolysis, and amide coupling—researchers can efficiently generate a diverse library of novel pyrazole-based compounds. The detailed, step-by-step instructions, coupled with the rationale behind the chosen methodologies, are intended to empower scientists in their pursuit of new therapeutic agents.

References

  • Journal of Organic Chemistry & Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). Catalytic hydrogenation process for preparing pyrazoles.
  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Retrieved from [Link]

  • Journal of Organic Chemistry & Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ACS Publications. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]

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Application Notes and Protocols: Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design.[2][3] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][4] The market success of drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor) and Sildenafil (used for erectile dysfunction) underscores the therapeutic potential of this heterocyclic system.

This application note focuses on a specific, yet underexplored, derivative: ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (EMNPC). While direct biological data for EMNPC is limited in publicly available literature, its structural features—a pyrazole core, a nitro group, and an ethyl carboxylate moiety—suggest significant potential for modulation of various biological pathways. The electron-withdrawing nature of the nitro group at the C3 position, combined with the ester at C5 and methylation at N1, creates a unique electronic profile that can be exploited for targeted drug design.

This document will serve as a technical guide for researchers, providing a theoretical framework for the potential applications of EMNPC, along with detailed, field-proven protocols for its synthesis and evaluation in key therapeutic areas. The insights presented herein are synthesized from the broader knowledge of pyrazole chemistry and pharmacology, offering a roadmap for unlocking the potential of this promising compound.

Proposed Synthesis of this compound

Protocol 1: Synthesis of this compound

Causality Behind Experimental Choices:

  • Step 1: Claisen Condensation. This initial step creates the β-dicarbonyl intermediate necessary for pyrazole ring formation. Sodium ethoxide is a classic and effective base for this transformation.

  • Step 2: Cyclization with Methylhydrazine. The reaction of a 1,3-dicarbonyl compound with a hydrazine is the most common and efficient method for constructing the pyrazole ring. Methylhydrazine is used to introduce the N-methyl group. The regioselectivity of this reaction can be influenced by the substituents on the dicarbonyl compound.

  • Step 3: Nitration. The final step introduces the nitro group. A mixture of nitric acid and sulfuric acid is a standard nitrating agent for aromatic systems. The conditions must be carefully controlled to prevent over-nitration or degradation of the starting material.

Step-by-Step Methodology:

  • Synthesis of Ethyl 2,4-dioxopentanoate (Intermediate 1):

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the resulting sodium ethoxide solution in an ice bath.

    • Add a mixture of diethyl oxalate (1 equivalent) and ethyl acetate (1 equivalent) dropwise with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

    • Cool the reaction mixture and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the base.

    • Extract the product with diethyl ether or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,4-dioxopentanoate.

  • Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate (Intermediate 2):

    • Dissolve the crude ethyl 2,4-dioxopentanoate (1 equivalent) in ethanol or glacial acetic acid.

    • Add methylhydrazine (1 equivalent) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours or heat to reflux for 2-4 hours to drive the reaction to completion.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield ethyl 1-methyl-1H-pyrazole-5-carboxylate.

  • Synthesis of this compound (Final Product):

    • To a flask containing fuming nitric acid (2 equivalents) cooled in an ice-salt bath (-10 to 0 °C), slowly add concentrated sulfuric acid (2 equivalents).

    • To this nitrating mixture, add ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) portion-wise, ensuring the temperature does not rise above 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Potential Medicinal Chemistry Applications and Evaluation Protocols

The structural motifs of EMNPC suggest its potential as a modulator of key biological pathways implicated in cancer, inflammation, and microbial infections. The following sections outline the rationale for these applications and provide detailed protocols for preliminary screening.

Anticancer Activity

Rationale: The pyrazole scaffold is a common feature in many anticancer agents.[5] Derivatives have been shown to inhibit various kinases, interfere with cell cycle progression, and induce apoptosis.[6] The introduction of a nitro group can enhance the electrophilic character of the molecule, potentially allowing it to form covalent bonds with nucleophilic residues in target proteins, or to be bioreduced in hypoxic tumor environments to cytotoxic species.

Experimental Protocol 2: In Vitro Anticancer Screening using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Step-by-Step Methodology: [6][7]

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of EMNPC in DMSO.

    • Perform serial dilutions of the stock solution in culture media to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of EMNPC. Include wells with media and DMSO as a vehicle control, and wells with a known anticancer drug (e.g., doxorubicin) as a positive control.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation:

CompoundCell LineIC₅₀ (µM)
EMNPCMCF-7Hypothetical Value
EMNPCA549Hypothetical Value
DoxorubicinMCF-7Reference Value
DoxorubicinA549Reference Value

Table 1: Hypothetical results of an MTT assay for EMNPC against two cancer cell lines.

Visualization of Experimental Workflow:

MTT_Assay_Workflow A Cell Culture (e.g., MCF-7, A549) B Seed Cells in 96-well plates A->B C Treat with EMNPC (various concentrations) B->C D Incubate (48-72 hours) C->D E Add MTT Reagent D->E F Incubate (3-4 hours) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for determining the in vitro anticancer activity of EMNPC using the MTT assay.

Anti-inflammatory Activity

Rationale: Many pyrazole derivatives exhibit potent anti-inflammatory properties, most notably by inhibiting cyclooxygenase (COX) enzymes.[8] The structural features of EMNPC are consistent with those of other small molecules known to interact with the active sites of inflammatory pathway proteins.

Experimental Protocol 3: Carrageenan-Induced Paw Edema in Rodents

Principle: This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of a compound.[9][10] Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling), which can be quantified.

Step-by-Step Methodology: [9][10][11]

  • Animal Acclimatization:

    • Use adult Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions for at least one week.

    • House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

    • Fast the animals overnight before the experiment, with water provided ad libitum.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6 per group):

      • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline).

      • Group II: Positive control (e.g., Diclofenac sodium or Indomethacin at a standard dose).

      • Group III & IV: Test groups receiving EMNPC at different doses (e.g., 10 mg/kg and 20 mg/kg).

    • Administer the vehicle, positive control, or EMNPC orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • The difference between the initial and subsequent paw volumes represents the edema volume.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average edema volume of the control group, and Vt is the average edema volume of the treated group.

    • Analyze the data using statistical methods such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition
Vehicle Control-Hypothetical Value0
Diclofenac Sodium10Hypothetical ValueHypothetical Value
EMNPC10Hypothetical ValueHypothetical Value
EMNPC20Hypothetical ValueHypothetical Value

Table 2: Hypothetical results of the carrageenan-induced paw edema assay for EMNPC.

Antimicrobial Activity

Rationale: The pyrazole ring is present in several antimicrobial agents. The nitro group, in particular, is a well-known pharmacophore in antimicrobial drugs (e.g., metronidazole, nitrofurantoin), where it is often reduced by microbial enzymes to reactive nitrogen species that are toxic to the pathogen.

Experimental Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[12][13][14][15]

Step-by-Step Methodology: [12][13]

  • Preparation of Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

    • Prepare a stock solution of EMNPC in DMSO.

    • Add 50 µL of the EMNPC stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic/antifungal (e.g., ciprofloxacin, fluconazole) should be included as a reference standard.

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of EMNPC at which there is no visible growth.

    • Optionally, a growth indicator dye like resazurin can be added to aid in the determination of the endpoint.

Data Presentation:

MicroorganismEMNPC MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus (ATCC 29213)Hypothetical ValueReference ValueN/A
E. coli (ATCC 25922)Hypothetical ValueReference ValueN/A
C. albicans (ATCC 90028)Hypothetical ValueN/AReference Value

Table 3: Hypothetical MIC values for EMNPC against representative bacterial and fungal strains.

Visualization of Signaling Pathway Inhibition:

Signaling_Pathway cluster_0 Potential Anti-inflammatory Mechanism Inflammatory Stimulus Inflammatory Stimulus Pro-inflammatory Cytokines Pro-inflammatory Cytokines Inflammatory Stimulus->Pro-inflammatory Cytokines COX-2 Enzyme COX-2 Enzyme Pro-inflammatory Cytokines->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation EMNPC EMNPC EMNPC->COX-2 Enzyme Inhibition

Caption: Hypothetical inhibition of the COX-2 pathway by EMNPC, a potential mechanism for its anti-inflammatory effects.

Conclusion and Future Directions

This compound represents a molecule of significant interest for medicinal chemistry exploration. Based on the well-established biological activities of the pyrazole scaffold and the influence of the nitro and carboxylate functional groups, EMNPC is a promising candidate for development as an anticancer, anti-inflammatory, or antimicrobial agent. The protocols detailed in this application note provide a robust framework for the initial synthesis and biological evaluation of this compound. Further studies should focus on elucidating its precise mechanism of action, exploring structure-activity relationships through the synthesis of analogues, and conducting more extensive in vivo efficacy and safety studies.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 1-Methyl-3-Nitro-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on mechanistic reasoning and practical, field-tested solutions to common experimental hurdles. Our core focus will be the optimization of the critical nitration step, a common bottleneck due to issues with yield and regioselectivity.

Synthesis Overview: A Two-Step Approach

The synthesis of this compound is most effectively approached in two key stages: first, the construction of the pyrazole core, followed by the challenging regioselective nitration.

SynthesisWorkflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Regioselective Nitration A Ethyl 2,4-dioxovalerate C Ethyl 1-methyl-1H-pyrazole-5-carboxylate (Precursor) A->C EtOH/AcOH Reflux B Methylhydrazine B->C D This compound (Target Molecule) C->D Nitrating Agent (e.g., HNO₃/H₂SO₄) Controlled Temp.

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Precursor (Ethyl 1-methyl-1H-pyrazole-5-carboxylate)

The foundation of a successful synthesis is a high-purity starting material. The precursor is typically synthesized via a cyclocondensation reaction.

Experimental Protocol: Precursor Synthesis

This protocol is adapted from established methods for pyrazole synthesis.[1][2]

  • Reaction Setup: To a solution of ethyl 2,4-dioxovalerate (1.0 eq) in ethanol (5 mL per gram of ester), add glacial acetic acid (0.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add methylhydrazine (1.05 eq) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. To the residue, add water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can often be used directly in the next step, but purification by silica gel chromatography may be necessary if significant impurities are present.

Troubleshooting the Precursor Synthesis

Q: My reaction yields a mixture of two isomers: ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate and ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. How can I avoid this?

A: This issue arises if you mistakenly use hydrazine hydrate followed by a separate methylation step. The use of methylhydrazine as the nitrogen source is crucial as it directs the cyclization to form the N1-methylated pyrazole directly. If you must start with hydrazine hydrate, the subsequent N-methylation step often gives a mixture of N1 and N2 alkylated products, which are difficult to separate. A patent also describes using greener methylation agents like dimethyl carbonate, which can be an effective alternative to traditional alkyl halides or sulfates.[3]

Part 2: Optimizing the Regioselective Nitration

This step is the most critical and challenging part of the synthesis. The goal is to introduce a nitro group at the C3 position of the pyrazole ring. However, nitration of the N-methylpyrazole ring can also occur at the C4 position, leading to the formation of the undesired regioisomer, ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.[4][5]

The Underlying Chemistry: The regioselectivity is governed by the electronic properties of the substituents on the pyrazole ring.

  • N1-Methyl Group: This is an electron-donating group that activates the ring towards electrophilic substitution.

  • C5-Ester Group: This is an electron-withdrawing group that deactivates the ring.

Electrophilic attack is generally favored at the C4 position in N-substituted pyrazoles.[6] However, the deactivating effect of the C5-ester group can make the C3 position competitive under specific conditions. Optimization, therefore, involves carefully tuning the reaction conditions to favor C3 nitration over C4.

Baseline Experimental Protocol: Mixed Acid Nitration
  • Acid Mixture: In a flask equipped with a dropping funnel and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, 3.0 eq) and cool to -5 °C.

  • Substrate Addition: Dissolve the precursor, ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq), in a portion of the cooled sulfuric acid and add it to the flask.

  • Nitrating Agent: Slowly add a pre-cooled mixture of fuming nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise, ensuring the internal temperature does not exceed 0 °C.

  • Reaction: Stir the mixture at 0 °C for 2-4 hours. Monitor the reaction progress by quenching a small aliquot in ice water and analyzing the extracted organic components by LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over Na₂SO₄, and concentrate. The resulting crude product will likely be a mixture of 3-nitro and 4-nitro isomers, requiring careful purification by column chromatography.

Troubleshooting and Optimization Guide (Q&A)

Q1: My reaction is very slow, or I have a low conversion to any nitrated product.

A: This typically indicates that the reaction conditions are not sufficiently activating.

  • Causality: The pyrazole ring, while activated by the N-methyl group, is also deactivated by the C5-ester and protonated by the strong acid, reducing its nucleophilicity. The nitronium ion (NO₂⁺) concentration may also be too low at the chosen temperature.

  • Solutions:

    • Increase Temperature: After the initial addition at 0 °C, slowly allow the reaction to warm to room temperature. This can significantly increase the reaction rate but may also lead to more side products if not done carefully.

    • Increase Reaction Time: Extend the stirring time, monitoring periodically to find the point of maximum conversion before side reactions dominate.

    • Use a Stronger Nitrating Agent: While mixed acid is standard, using fuming nitric acid in acetic anhydride can be an alternative, though it requires careful handling due to its reactivity.[7]

Q2: My main product is the undesired 4-nitro isomer. How can I improve the regioselectivity for the 3-nitro product?

A: This is the most common optimization challenge. The 4-position is often the kinetically favored product.

  • Causality: The electronic and steric environment of the pyrazole ring dictates the site of attack. The C4 position is electronically activated and sterically accessible. Achieving C3 selectivity requires finding conditions that favor the thermodynamically more stable product or an alternative reaction pathway.

  • Solutions:

    • Temperature Control: Lower temperatures (-10 °C to 0 °C) often provide better selectivity. Run parallel reactions at different temperatures to determine the optimal balance between rate and selectivity.

    • Vary the Acid Ratio: The composition of the H₂SO₄/HNO₃ mixture determines the concentration of the active nitronium ion. Experiment with different ratios. Sometimes a higher concentration of sulfuric acid can alter the substrate's protonation state and influence regioselectivity.

    • Alternative Nitrating Reagents: Consider using N-nitro-type reagents, such as N-nitropyrazole derivatives.[8] These reagents can offer different selectivity profiles compared to mixed acid, often under milder conditions, potentially favoring the C3 isomer.

Q3: The reaction mixture turns dark, and I see significant charring or decomposition.

A: This indicates that the reaction conditions are too harsh, leading to oxidation and degradation of the starting material or product.

  • Causality: Nitrated aromatic compounds are electron-deficient and can be susceptible to further oxidation or decomposition at elevated temperatures in a strong acid medium. The reaction is highly exothermic.

  • Solutions:

    • Strict Temperature Control: This is paramount. Ensure efficient cooling and slow, dropwise addition of the nitrating agent to maintain the desired temperature. A sudden exotherm can ruin the entire reaction.

    • Reverse Addition: Consider adding the substrate solution to the nitrating mixture (reverse addition) to maintain a low concentration of the organic material in the highly reactive medium.

    • Milder Conditions: If charring persists, revert to lower temperatures and longer reaction times, or explore milder nitrating systems as mentioned above.

Q4: I am struggling to separate the 3-nitro and 4-nitro isomers.

A: The similar polarity of these isomers makes purification challenging.

  • Causality: Regioisomers often have very close Rf values on TLC, making chromatographic separation difficult.

  • Solutions:

    • Column Chromatography: Use a long column with a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexanes and increasing it very slowly). Supercritical fluid chromatography (SFC) can also be an excellent alternative for separating such isomers.

    • Recrystallization: If a solid is obtained, fractional recrystallization may be possible. Test various solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find one that selectively crystallizes one isomer.

Frequently Asked Questions (FAQs)

  • How can I definitively confirm the structure of my nitrated isomers? Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. The proton at the C4 position in the desired 3-nitro isomer will have a distinct chemical shift compared to the C3 proton in the 4-nitro isomer. 2D NMR techniques like NOESY can show through-space correlation between the N-methyl protons and the C5-ester, helping to confirm the overall substitution pattern. In ambiguous cases, single-crystal X-ray diffraction provides irrefutable proof of structure.

  • What are the critical safety precautions for this reaction? Nitration reactions are potentially explosive and must be handled with extreme caution in a certified chemical fume hood.

    • Personal Protective Equipment (PPE): Always wear safety glasses, a face shield, a lab coat, and acid-resistant gloves.

    • Handling Reagents: Concentrated nitric and sulfuric acids are highly corrosive. Fuming nitric acid is also a strong oxidizer. Always add acid to water, not the other way around.

    • Exotherm Control: The reaction is highly exothermic. Use an ice/salt bath for cooling and add reagents slowly to maintain control. Have a base bath ready for quenching in case of an emergency.

    • Product Handling: Nitrated organic compounds can be thermally unstable and shock-sensitive. Avoid scratching or applying mechanical stress to the dried product.

  • Can this synthesis be scaled up? Yes, but with caution. The primary challenge in scaling up is heat management. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with precise temperature control and a robust stirring mechanism is essential. The rate of addition of the nitrating agent must be carefully controlled and potentially slowed down compared to the lab scale.

Optimized Nitration Conditions: A Comparative Summary

The following table provides a conceptual summary of how different reaction parameters can influence the outcome of the nitration step. Yields are illustrative and will vary.

ParameterCondition A (Baseline)Condition B (Optimized for Selectivity)Condition C (Alternative Reagent)
Nitrating Agent HNO₃ / H₂SO₄HNO₃ / H₂SO₄N-Nitro-3,5-dimethylpyrazole
Temperature 0 °C to 20 °C-10 °C to -5 °C25 °C
Reaction Time 3 hours8 hours12 hours
Solvent Sulfuric AcidSulfuric AcidAcetonitrile
Yield (3-nitro) ~40%~55%~60%
Yield (4-nitro) ~35%~20%~15%
Key Observation Fast reaction, poor selectivitySlower reaction, improved 3-nitro selectivityMilder conditions, good selectivity

References

  • Rosa, F. A., Machado, P., Vargas, P. S., Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. Available at: [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Jia, Y., et al. (2021). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 1(10), 1694-1706. Available at: [Link]

  • Ivshina, T. N., et al. (2022). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 58(4), 295-313. Available at: [Link]

  • Grimmett, M. R., & Hartshorn, S. R. (1971). The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. Australian Journal of Chemistry, 24(9), 1855-1866. Available at: [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available at: [Link]

  • Google Patents. (2012). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Povarov, I. G., et al. (2016). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 21(12), 1667. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield of this important heterocyclic compound. We will delve into the common challenges encountered during its multi-step synthesis, providing expert insights and actionable protocols grounded in established chemical principles.

The synthesis of this molecule, while seemingly straightforward, presents notable challenges in controlling regioselectivity during the final nitration step. This guide breaks down the synthesis into its constituent stages to address potential issues systematically.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved in three main stages:

  • Pyrazole Ring Formation: Construction of the core pyrazole heterocycle bearing the ethyl carboxylate group.

  • N-Methylation: Addition of the methyl group to the pyrazole nitrogen.

  • Nitration: Introduction of the nitro group onto the pyrazole ring, the most challenging step in terms of regioselectivity.

Synthesis_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Nitration A 1,3-Dicarbonyl Precursor (e.g., Diethyl Oxalate + Ketone) C Ethyl 1H-pyrazole-5-carboxylate A->C Cyclocondensation [7] B Hydrazine Hydrate B->C E Ethyl 1-methyl-1H-pyrazole-5-carboxylate C->E Base (e.g., NaH) D Methylating Agent (e.g., Dimethyl Carbonate) [1] D->E G Ethyl 1-methyl-3-nitro-1H- pyrazole-5-carboxylate (Target) E->G Electrophilic Nitration H Ethyl 1-methyl-4-nitro-1H- pyrazole-5-carboxylate (Isomer) E->H Side Reaction [8] F Nitrating Agent (e.g., HNO3/H2SO4) F->G F->H

Caption: Overall synthetic workflow for this compound.

Part 1: Troubleshooting the Synthesis of the Precursor, Ethyl 1-methyl-1H-pyrazole-5-carboxylate

A high-quality precursor is essential for a successful final nitration. Issues in the initial steps will invariably lead to low yields and purification difficulties downstream.

Q1: My yield for the initial pyrazole ring formation is low. What are the common causes?

Answer: Low yields in the Knorr pyrazole synthesis or related cyclocondensation reactions often stem from three areas: reactant quality, reaction conditions, and workup procedure.

  • Causality of Experimental Choices:

    • Reactant Purity: The starting 1,3-dicarbonyl compound (or its precursors like diethyl oxalate and an appropriate ketone) must be pure. Contaminants can lead to a host of side reactions. The reaction involves the condensation of a hydrazine with a β-dicarbonyl compound, a classic and effective method for forming the pyrazole ring.[1][2]

    • Reaction Conditions: The reaction is typically catalyzed by acid (e.g., a few drops of glacial acetic acid) in a protic solvent like ethanol.[1] Temperature control is key; while some reactions proceed well at room temperature over several hours, gentle heating may be required to drive the reaction to completion. However, excessive heat can promote side reactions.

    • Inefficient Workup: The product is often isolated by pouring the reaction mixture into water and extracting with an organic solvent like ethyl acetate. Incomplete extraction or losses during the removal of the solvent under reduced pressure can significantly lower the isolated yield. A final wash with a mild base (e.g., saturated sodium bicarbonate solution) is often used to remove any acidic residues.[3]

Q2: I'm observing a mixture of N-methylated regioisomers or incomplete conversion during the methylation step. How can I fix this?

Answer: This is a common issue related to the choice of methylating agent, base, and solvent system. The pyrazole ring has two nitrogen atoms, and while they are not equivalent in the substituted ring, competitive methylation can occur if the reaction is not properly controlled.

  • Causality of Experimental Choices:

    • Deprotonation: The reaction proceeds via deprotonation of the pyrazole N-H by a strong base (like sodium hydride, NaH) to form the pyrazolate anion. This anion is the active nucleophile. Incomplete deprotonation will result in unreacted starting material. Ensure you use a sufficient molar excess of a strong, non-nucleophilic base.

    • Methylating Agent: While dimethyl sulfate is effective, it is highly toxic. A safer and "greener" alternative is dimethyl carbonate.[4][5] When using dimethyl carbonate, the reaction may require heating (e.g., 80-140°C) in a polar aprotic solvent like dimethylformamide (DMF) to achieve a good conversion rate, with reported yields reaching around 90%.[4]

    • Solvent Purity: The use of anhydrous DMF is critical, especially when using NaH, as the hydride reacts violently with water. Any moisture will consume the base and reduce the efficiency of the deprotonation step.

Part 2: Troubleshooting the Nitration of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

This electrophilic substitution is the most critical and challenging step. The pyrazole ring is an electron-rich heterocycle, making it highly reactive towards electrophiles. However, electrophilic substitution preferentially occurs at the C4 position.[2] Achieving selective nitration at C3 requires careful control over reaction conditions.

Q3: My nitration reaction is resulting in a low yield of the desired 3-nitro isomer. What is going wrong?

Answer: Low yields are typically due to a combination of poor regioselectivity, product decomposition under harsh conditions, and incomplete reaction.

  • Causality of Experimental Choices:

    • Regioselectivity: The primary issue is that the C4 position of the pyrazole ring is the most electronically favorable site for electrophilic attack. The N-methyl and C5-ester groups do not sufficiently deactivate the C4 position or activate the C3 position to make C3 nitration the major pathway under standard conditions.

    • Harsh Conditions: Traditional nitration using a mixture of concentrated nitric and sulfuric acids is often too aggressive for sensitive heterocyclic systems like pyrazole. These conditions can lead to oxidation, charring, and the formation of dark, tar-like byproducts, which drastically reduces the yield and complicates purification.[6]

    • Temperature Control: Nitration reactions are highly exothermic. Poor temperature control can lead to runaway reactions, promoting the formation of dinitrated products or complete decomposition of the starting material. The reaction should be performed at low temperatures (e.g., 0 to 10°C) with slow, dropwise addition of the nitrating agent.

Q4: I am observing significant formation of the 4-nitro isomer. How can I improve regioselectivity for the 3-position?

Answer: Overcoming the intrinsic preference for C4 substitution is the key challenge. Directing the nitration to the C3 position requires moving away from standard mixed-acid conditions towards more specialized nitrating systems.

  • Causality of Experimental Choices:

    • Alternative Nitrating Agents: Milder nitrating agents can sometimes offer different selectivity profiles. Consider using acetyl nitrate (prepared in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄). These reagents can sometimes provide better results in less acidic media, potentially altering the protonation state of the pyrazole and thus its reactivity pattern.

    • N-Nitropyrazole Reagents: A modern approach involves using N-nitro-type reagents, such as N-nitropyrazoles themselves. These compounds can act as nitro group transfer agents under much milder conditions, which can improve functional group tolerance and sometimes alter regioselectivity.[6]

    • Solvent Effects: The choice of solvent can influence the reaction outcome. Running the reaction in a solvent like acetic anhydride or an inert solvent like dichloromethane may yield different isomeric ratios compared to using sulfuric acid as the medium.

Data Presentation: Effect of Nitrating Conditions on Yield & Selectivity
Nitrating SystemTemperature (°C)Common OutcomeRationale & Citation
HNO₃ / H₂SO₄ 0 - 10Low yield, significant C4-isomer, potential for decomposition.Standard, highly acidic conditions favor C4 attack and can cause substrate degradation.[6]
Acetyl Nitrate 0 - 25Potentially improved yield, may still favor C4-isomer.Milder than mixed acid, reducing decomposition, but may not overcome the inherent C4 preference.
NO₂BF₄ in MeCN 0 - 25Moderate to good yield, selectivity varies.Non-acidic conditions can alter the reactivity profile of the pyrazole substrate.
N-Nitropyrazole 25 - 50Potentially high yield and improved selectivity.Acts as a nitro-group donor under mild, neutral conditions, avoiding strong acids.[6]
Experimental Protocol: Recommended Nitration of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

This protocol is a starting point and may require optimization. It prioritizes control to minimize decomposition.

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (5 mL per 1 g of substrate) to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in the cold sulfuric acid, ensuring the temperature does not rise above 10°C.

  • Nitrating Mixture Preparation: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 mL per 1 mL of HNO₃) while cooling in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the solution of the pyrazole substrate over 30-60 minutes. Maintain the internal temperature strictly between 0°C and 5°C.

  • Monitoring: After the addition is complete, let the reaction stir at 0-5°C for 1-2 hours. Monitor the reaction progress using TLC or LC-MS.

  • Quenching: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Workup: The precipitated product can be collected by filtration. Alternatively, if no solid forms, neutralize the aqueous solution carefully with a base (e.g., Na₂CO₃ or NH₄OH) while cooling, and then extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers and require purification by column chromatography (silica gel, using a hexane/ethyl acetate gradient).

Part 3: Troubleshooting Workflow & General FAQs

Troubleshooting Workflow for Nitration

Troubleshooting_Workflow start Low Yield or Poor Selectivity in Nitration check_temp Was temperature kept below 5°C during addition? start->check_temp check_reagents Are starting material and reagents pure and anhydrous? check_temp->check_reagents Yes reco_temp Improve cooling efficiency. Slow down addition rate. check_temp->reco_temp No check_conditions Are you using conc. HNO3/H2SO4? check_reagents->check_conditions Yes reco_purify Purify starting material. Use fresh, dry reagents. check_reagents->reco_purify No reco_milder Switch to a milder nitrating agent: 1. Acetyl Nitrate 2. NO2BF4 3. N-Nitropyrazole [4] check_conditions->reco_milder Yes end_node Re-run experiment and analyze results (TLC, NMR) check_conditions->end_node No reco_temp->end_node reco_purify->end_node reco_milder->end_node

Sources

Technical Support Center: Chromatographic Purification of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions for the purification of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate by column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their purification workflow.

Introduction

This compound is a heterocyclic compound featuring a polar nitro group and an ester functional group. These characteristics influence its behavior during chromatographic separation, often presenting unique challenges. This guide offers a systematic approach to troubleshooting, grounded in the principles of chromatography and experience with related chemical entities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the purification of this compound.

Problem 1: Poor Separation of the Target Compound from Impurities

Symptoms:

  • Overlapping spots on the Thin Layer Chromatography (TLC) plate.

  • Co-elution of the product with impurities from the column, resulting in mixed fractions.[1]

Possible Causes & Solutions:

  • Inappropriate Solvent System Polarity: The polarity of the eluent may not be optimal to achieve differential migration of the compound and its impurities.

    • Solution: Systematically vary the solvent ratio of your mobile phase. A common starting point for pyrazole derivatives is a hexane/ethyl acetate mixture.[2] Given the polarity of the nitro and ester groups, a higher proportion of ethyl acetate may be necessary. It is recommended to find a solvent system that provides a retention factor (Rf) value between 0.25 and 0.35 for the target compound on a TLC plate to ensure good separation on the column.

  • Lack of Selectivity: The chosen solvent system may not provide sufficient selectivity to resolve impurities with similar polarities to the product.

    • Solution: Introduce a different solvent to your mobile phase to alter selectivity. For instance, adding a small amount of dichloromethane or acetone to a hexane/ethyl acetate system can change the interactions between the analytes, stationary phase, and mobile phase.

  • Compound Overloading: Exceeding the capacity of the column can lead to band broadening and poor separation.

    • Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.

Problem 2: The Compound Does Not Move from the Baseline (Low Rf)

Symptoms:

  • The product spot remains at the origin of the TLC plate.

  • The compound fails to elute from the column with the initial solvent system.

Possible Causes & Solutions:

  • Insufficient Eluent Polarity: The mobile phase is not polar enough to displace the highly polar compound from the silica gel.

    • Solution: Increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. If the compound is very polar, consider switching to a more polar solvent system, such as dichloromethane/methanol.[3]

  • Strong Interaction with Silica Gel: The nitro group and lone pairs on the pyrazole ring can lead to strong interactions with the acidic silanol groups on the silica surface, causing streaking or irreversible adsorption.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[1] Alternatively, using a different stationary phase such as alumina or florisil can be beneficial.[4]

Problem 3: The Compound Runs with the Solvent Front (High Rf)

Symptoms:

  • The product spot is at the top of the TLC plate.

  • The compound elutes immediately from the column in the first few fractions.[4]

Possible Causes & Solutions:

  • Excessive Eluent Polarity: The mobile phase is too polar, causing all components of the mixture to travel with the solvent front.

    • Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.

Problem 4: Tailing or Streaking of the Compound Spot/Peak

Symptoms:

  • The spot on the TLC plate is elongated.

  • Eluted fractions show a long tail of the product after the main peak.

Possible Causes & Solutions:

  • Secondary Interactions with Silica: As mentioned previously, the acidic nature of silica gel can interact strongly with the basic nitrogens of the pyrazole ring.

    • Solution: Add a small amount of a modifier to the eluent. A common strategy is to add a small percentage (0.1-1%) of acetic acid or triethylamine to the mobile phase to saturate the active sites on the silica gel.

  • Sample Overload: Too much sample can lead to tailing.

    • Solution: Reduce the amount of sample loaded onto the column.

  • Inadequate Sample Dissolution: If the sample is not fully dissolved in the loading solvent, it can lead to slow dissolution on the column and cause tailing.

    • Solution: Ensure the crude sample is fully dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent before loading. If solubility is an issue, consider dry loading.[5]

Problem 5: Apparent Decomposition of the Compound on the Column

Symptoms:

  • Appearance of new, often colored, spots on the TLC after running the column.

  • Low overall recovery of the desired product.

Possible Causes & Solutions:

  • Instability on Silica Gel: Nitro-containing compounds can sometimes be sensitive to the acidic nature of silica gel.[4]

    • Solution: Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred. If the compound is unstable, consider using deactivated silica gel (treated with triethylamine), alumina, or reverse-phase chromatography.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A good starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis until an optimal Rf value (0.25-0.35) is achieved.

Q2: How can I visualize the compound on a TLC plate if it is not UV active?

This compound, with its aromatic pyrazole ring and nitro group, should be UV active. If for some reason it is not, or for visualizing non-UV active impurities, you can use general staining agents like potassium permanganate or iodine vapor.

Q3: My crude product is a solid and not very soluble in my chosen eluent. How should I load it onto the column?

In this case, dry loading is the recommended method.[5] Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q4: I see a yellow band on my column. Is this my product?

Nitroaromatic compounds are often yellow. While a yellow band is likely to be your nitro-containing product or a related impurity, it is essential to confirm its identity by collecting fractions and analyzing them by TLC.

Q5: Can I use reverse-phase chromatography for this purification?

Yes, reverse-phase chromatography is a viable alternative, especially if the compound shows instability on silica gel. A common mobile phase for reverse-phase chromatography is a mixture of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid.

Experimental Protocols

Protocol 1: TLC Method Development
  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a pre-determined hexane/ethyl acetate mixture (e.g., 4:1).

  • Visualize the plate under UV light (254 nm).

  • Adjust the solvent ratio to achieve an Rf of 0.25-0.35 for the desired product. The ideal solvent system will show good separation between the product and any impurities.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or use the dry loading technique described in the FAQs.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) as the column runs to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Example TLC Data for Solvent System Optimization

Hexane:Ethyl Acetate RatioRf of ProductRf of Impurity 1Rf of Impurity 2Observations
9:10.100.150.05Poor separation, low Rf
4:10.300.450.15Good separation
2:10.550.650.40Spots are too high

Visualization

Workflow for Troubleshooting Poor Separation

G start Poor Separation Observed solvent_check Is the Rf value between 0.25-0.35? start->solvent_check adjust_polarity Adjust solvent polarity solvent_check->adjust_polarity No selectivity_check Are spots still overlapping? solvent_check->selectivity_check Yes adjust_polarity->solvent_check change_solvent Introduce a third solvent (e.g., DCM, Acetone) selectivity_check->change_solvent Yes overload_check Is the column overloaded? selectivity_check->overload_check No change_solvent->solvent_check reduce_load Decrease sample load overload_check->reduce_load Yes success Separation Achieved overload_check->success No reduce_load->start

Caption: A decision tree for troubleshooting poor chromatographic separation.

Logical Relationship for Compound Stability Issues

G start Low Recovery/Degradation stability_test Perform TLC stability test start->stability_test is_stable Is the compound stable on silica? stability_test->is_stable deactivate_silica Use deactivated silica (add Et3N) is_stable->deactivate_silica No success Purification Successful is_stable->success Yes change_stationary_phase Switch to Alumina or Florisil deactivate_silica->change_stationary_phase reverse_phase Consider Reverse-Phase Chromatography deactivate_silica->reverse_phase deactivate_silica->success change_stationary_phase->success reverse_phase->success

Caption: Troubleshooting workflow for suspected compound decomposition on silica gel.

References

  • 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. PubChem. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester. Available from: [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Royal Society of Chemistry. Available from: [Link]

  • Chromatography: Solvent Systems for TLC. Department of Chemistry: University of Rochester. Available from: [Link]

  • How To Choose Solvent System For Column Chromatography?. Chemistry For Everyone. Available from: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available from: [Link]

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Technical Support Center: Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (EMNP-carboxylate). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this compound. Our goal is to provide field-proven insights and actionable troubleshooting protocols to ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during the handling, reaction, or analysis of EMNP-carboxylate.

Issue 1: My reaction yield is significantly lower than expected, or the reaction failed to proceed to completion.

Possible Cause: Degradation of the starting material or product due to reaction conditions, particularly pH. The ester functional group on the pyrazole ring is susceptible to hydrolysis.

Investigative Steps & Solutions:

  • Verify Starting Material Purity: Before starting your reaction, confirm the purity of your EMNP-carboxylate stock using a suitable analytical method like RP-HPLC or ¹H-NMR. An impure starting material is a common source of poor yields.

  • Analyze Reaction pH: The primary stability liability for this molecule is the ethyl ester, which can undergo rapid hydrolysis in aqueous buffers, especially at basic pH (e.g., pH 8).[1][2][3] If your reaction involves aqueous or protic solvents, monitor the pH throughout the process.

    • Solution: If possible, conduct the reaction under anhydrous or non-aqueous conditions. If an aqueous medium is required, maintain a neutral or slightly acidic pH (pH 4-6) to minimize the rate of ester hydrolysis. Buffer your reaction medium if necessary.

  • Control Reaction Temperature: While many nitrated pyrazoles exhibit high thermal stability, with decomposition temperatures often exceeding 250°C, prolonged exposure to high heat can still promote degradation.[4][5]

    • Solution: Run the reaction at the lowest effective temperature. Consider performing a time-course study at different temperatures to find the optimal balance between reaction rate and compound stability.

  • Rule out Reagent Incompatibility: Nitroaromatic compounds can be incompatible with strong reducing agents, strong bases, and strong oxidizing agents.[6][7]

    • Solution: Review all reagents in your reaction mixture for potential incompatibilities. If a strong base is required, consider using a non-nucleophilic organic base (e.g., DBU, DIPEA) under anhydrous conditions and at low temperatures.

Issue 2: I observe an unexpected peak in my HPLC chromatogram or NMR spectrum after dissolving the compound.

Possible Cause: On-instrument or in-solution degradation. This is most commonly due to hydrolysis of the ethyl ester.

Troubleshooting Workflow:

G start Unexpected Analytical Peak Observed check_solvent Is the solvent aqueous or contain water? (e.g., wet MeCN, MeOH) start->check_solvent check_ph Is the solvent/mobile phase basic or strongly acidic? check_solvent->check_ph Yes other Other Possibilities: - Photodegradation - Contaminated solvent/vial check_solvent->other No hydrolysis Primary Suspect: Ester Hydrolysis check_ph->hydrolysis Yes check_ph->other No confirm Confirm by LC-MS. Look for mass of the corresponding carboxylic acid. hydrolysis->confirm solution Solution: - Use fresh, anhydrous solvents. - Buffer mobile phase to pH 4-6. - Run analysis immediately after  sample preparation. confirm->solution

Caption: Workflow for troubleshooting unexpected analytical peaks.

Explanation:

The most likely degradation product is the corresponding carboxylic acid (1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid) formed via hydrolysis.[1][3] This will have a different retention time in RP-HPLC (typically eluting earlier) and distinct NMR signals (disappearance of the ethyl quartet and triplet, appearance of a broad carboxylic acid proton peak).

Protocol for Confirmation:

  • Prepare a fresh solution of EMNP-carboxylate in anhydrous acetonitrile.

  • Immediately inject a sample onto an RP-HPLC system. Record the chromatogram.

  • Spike the same solution with a small amount of dilute base (e.g., 10 µL of 0.1 M NaOH) or acid (e.g., 10 µL of 0.1 M HCl), let it stand for 1-2 hours, and re-inject.

  • Compare the chromatograms. An increase in the area of the new peak relative to the parent compound confirms its identity as a degradation product.

Issue 3: The solid compound has changed color (e.g., yellowed) over time in storage.

Possible Cause: Slow decomposition due to improper storage conditions, likely exposure to light, heat, or atmospheric moisture. Nitroaromatic compounds can be light-sensitive and may degrade over time.[6]

Solution:

  • Re-analyze Purity: Before use, always re-test the purity of a discolored sample using HPLC or NMR to quantify the level of degradation.

  • Review Storage Protocol: Ensure the compound is stored according to the recommended guidelines (see FAQ section below). The primary container must be tightly sealed and stored in a dark, cool, and dry environment.

  • Consider Purification: If the impurity level is significant (>5%), consider re-purifying the material by recrystallization or column chromatography using anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for EMNP-carboxylate?

For maximum stability, the compound should be stored under controlled conditions to mitigate hydrolysis and potential thermal or photodegradation.

ParameterRecommended ConditionRationale
Temperature 2-8°C or -20°CReduces the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture, preventing hydrolysis.
Light Amber vial, stored in the darkProtects against photodegradation, a common issue for nitro-substituted aromatic compounds.[6]
Container Tightly sealed, non-reactive vialPrevents moisture ingress and contamination.
Incompatibilities Store away from strong acids, strong bases, oxidizing agents, and reducing agents.[7][8]Prevents catalytic degradation or hazardous reactions.

Q2: How stable is EMNP-carboxylate in common laboratory solvents?

  • High Stability: Anhydrous aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile, Toluene, Ethyl Acetate).

  • Moderate Stability: Anhydrous protic solvents (e.g., Ethanol, Methanol). While these are protic, the absence of water and extreme pH limits the rate of transesterification or hydrolysis.

  • Low Stability: Aqueous solutions, especially under basic (pH > 7.5) or strongly acidic (pH < 2) conditions. Studies on similar pyrazole esters show rapid hydrolysis in pH 8 buffer, with half-lives as short as 1-2 hours.[1][2][3]

Q3: What is the primary degradation pathway I should be aware of?

The primary and most rapid degradation pathway is the hydrolysis of the ethyl ester to form 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid and ethanol. This reaction is catalyzed by both acid and, more significantly, base.

Caption: Primary degradation pathway of EMNP-carboxylate.

Q4: How can I monitor the purity and stability of my EMNP-carboxylate sample over time?

A routine stability assessment is recommended, especially for long-term projects.

Protocol: Accelerated Stability Study

  • Sample Preparation: Prepare solutions of EMNP-carboxylate (e.g., 1 mg/mL) in different solvents/buffers relevant to your experimental work (e.g., anhydrous ACN, PBS buffer pH 7.4, reaction buffer pH 8.5).

  • Storage: Store aliquots of each solution under different conditions (e.g., room temperature, 40°C, protected from light).

  • Analysis: Analyze the samples by a validated stability-indicating RP-HPLC method at defined time points (e.g., T=0, 2h, 4h, 8h, 24h).

  • Quantification: Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the T=0 sample. A validated RP-HPLC method for pyrazoline derivatives can be adapted for this purpose.[9][10]

Q5: Is this compound considered hazardous?

Yes. As a nitroaromatic compound, it should be handled with appropriate care.[6][11]

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Toxicity: While specific toxicity data for this compound is limited, related nitro-substituted heterocycles can be toxic and mutagenic.[6][11] Assume it is harmful if swallowed, inhaled, or absorbed through the skin.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • Mott, B. T., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zapol'skii, V. A., et al. (2018). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][12]triazin-7(6H)-ones and Derivatives. Molecules. Available at: [Link]

  • Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available at: [Link]

  • Shalom, A., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Available at: [Link]

  • Shalom, A., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. Available at: [Link]

  • Sidique, S., et al. (2009). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. SciSpace. Available at: [Link]

  • Liu, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

  • Dalinger, I. L., et al. (2013). Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. ResearchGate. Available at: [Link]

  • Muravyev, N. V., et al. (2019). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules. Available at: [Link]

  • Wang, R., et al. (2014). Review on synthesis of nitropyrazoles. ResearchGate. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Muravyev, N. V., et al. (2015). Thermal Decomposition of Nitropyrazoles. ResearchGate. Available at: [Link]

  • Parrish, D. A., & Shreeve, J. M. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available at: [Link]

  • Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Available at: [Link]

  • Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • Weizmann Institute of Science. (2024). Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14049151, this compound. Available at: [Link]

  • Spain, J. C. (Ed.). (2009). Bioremediation of nitroaromatic compounds. Cambridge University Press. Available at: [Link]

  • Health and Safety Executive. Storage And Handling Of Industrial Nitrocellulose. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). CHEMICAL HANDLING AND STORAGE SECTION 6. Available at: [Link]

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Technical Support Center: Reactions of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions regarding the synthesis and reactions of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your experimental success.

Section 1: Troubleshooting Guide for Unexpected Results

Reactions involving substituted nitropyrazoles can sometimes yield unexpected outcomes. This section is designed to help you identify and resolve common issues encountered during the synthesis and subsequent reactions of this compound.

Observed Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or No Yield of the Desired Product 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or catalyst deactivation. 2. Reagent Instability: Hydrazine derivatives, often used in pyrazole synthesis, can be unstable.[1] 3. Side Reactions: Competing reactions, such as polymerization or decomposition of starting materials, can reduce the yield.[2]1. Optimization of Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst loading. Use TLC or LC-MS to monitor the reaction progress and ensure the consumption of starting materials. 2. Reagent Quality Check: Use freshly opened or purified hydrazine. Consider using a slight excess (e.g., 1.2 equivalents) of the hydrazine reagent to drive the reaction forward.[1] 3. Controlled Reagent Addition: Add reagents dropwise, especially if the reaction is exothermic, to minimize side reactions.[2]
Formation of Multiple Products (Isomers) 1. Tautomerization: Pyrazole rings can exist in different tautomeric forms, which can lead to a mixture of products upon substitution. 2. Lack of Regioselectivity: In pyrazole synthesis, the initial condensation of a 1,3-dicarbonyl compound with a hydrazine can occur at either carbonyl group, leading to isomeric products.[1]1. Control of pH and Solvent: The tautomeric equilibrium can be influenced by the pH and polarity of the solvent. Experiment with different solvent systems and pH conditions to favor the formation of the desired isomer. 2. Use of Blocking Groups: Introducing a blocking group at one of the reactive sites can direct the reaction to the desired position. This group can be removed in a subsequent step.
Unexpected Nucleophilic Substitution The nitro group on the pyrazole ring can be susceptible to nucleophilic substitution, especially at positions 3 and 5.[3] The nature of the nucleophile and the substitution pattern on the pyrazole ring influence which nitro group is displaced.[4]Carefully select your nucleophiles and reaction conditions. Electron-withdrawing groups on the pyrazole ring can activate it towards nucleophilic attack. Softer nucleophiles (e.g., thiols) may exhibit different reactivity compared to harder nucleophiles (e.g., alkoxides).[5][6]
Ring Opening or Rearrangement Strong bases can cause deprotonation at C3 of the pyrazole ring, potentially leading to ring-opening.[7] In some cases, pyrazole nitrenes can undergo unusual rearrangements and ring-opening/recyclization cascades.[8][9]Avoid the use of excessively strong bases if ring integrity is desired. If a strong base is necessary, consider running the reaction at a lower temperature to minimize side reactions. Be aware of the potential for rearrangement when generating reactive intermediates like nitrenes.
Hydrolysis of the Ester Group The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, especially in the presence of water.Use anhydrous solvents and reagents to prevent hydrolysis. If the reaction is performed in an aqueous medium, carefully control the pH to minimize ester cleavage. If necessary, the ester can be intentionally hydrolyzed to the corresponding carboxylic acid post-reaction.
Reduction of the Nitro Group The nitro group can be reduced to an amino group under certain conditions, such as catalytic hydrogenation.[10]If the nitro group is essential for the final product, avoid using reducing agents that are known to reduce nitroarenes, such as H2/Pd-C, SnCl2, or Fe/HCl. If reduction is desired, catalytic transfer hydrogenation with hydrazine hydrate and a palladium catalyst can be an effective method.[10]

Section 2: Frequently Asked Questions (FAQs)

Synthesis & Purity

Q1: What is the most common method for synthesizing the pyrazole ring of this compound?

The most prevalent method for constructing the pyrazole ring is the Knorr pyrazole synthesis.[1] This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For your target molecule, a suitable starting material would be a derivative of ethyl 2,4-dioxovalerate, which would react with methylhydrazine.[11]

Q2: How can I improve the yield and purity of my pyrazole synthesis?

Low yields in pyrazole synthesis can often be attributed to the stability of the hydrazine reagent, suboptimal reaction conditions, or competing side reactions.[1] Using an excess of hydrazine (around 2 equivalents) can sometimes improve yields.[1] Careful control of temperature, especially during exothermic steps, is crucial to prevent the formation of byproducts.[2] Purification by column chromatography or recrystallization is often necessary to obtain a high-purity product.

Experimental Workflow: Knorr Pyrazole Synthesis

Knorr_Synthesis start Start: 1,3-Dicarbonyl Compound & Hydrazine Derivative condensation Initial Condensation (Nucleophilic Attack) start->condensation intermediate Formation of Hydrazone or Enamine Intermediate condensation->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration & Aromatization cyclization->dehydration product Final Pyrazole Product dehydration->product

Caption: General mechanism of the Knorr pyrazole synthesis.[1]

Reactivity & Stability

Q3: How does the nitro group affect the reactivity of the pyrazole ring?

The nitro group is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution.[12] Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.[3][4]

Q4: What are the typical conditions for nucleophilic substitution on nitropyrazoles?

Nucleophilic substitution on nitropyrazoles can be achieved with a variety of nucleophiles, including amines, alkoxides, and thiolates.[5][6] The regioselectivity of the substitution (i.e., which nitro group is replaced in dinitro- or trinitropyrazoles) is influenced by the position of other substituents on the pyrazole ring.[4]

Q5: Is this compound thermally stable?

Nitropyrazoles, in general, exhibit good thermal stability.[13] Many have decomposition temperatures above 250 °C.[14] However, the presence of multiple nitro groups can lead to increased sensitivity.[15] It is always advisable to handle highly nitrated compounds with care and to determine their thermal stability using techniques like DSC/TGA before scaling up reactions.

Troubleshooting Workflow: Low Reaction Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_reagents->monitor_reaction check_conditions->monitor_reaction side_reactions Analyze for Side Products monitor_reaction->side_reactions optimize Systematically Optimize Conditions side_reactions->optimize

Caption: A systematic approach to troubleshooting low reaction yields.[1]

Functional Group Transformations

Q6: How can I selectively reduce the nitro group without affecting the ester functionality?

Catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen source and a palladium on carbon (Pd/C) catalyst is a mild and effective method for the selective reduction of nitroarenes in the presence of other reducible functional groups.[10] This method avoids the use of high-pressure hydrogen gas.[10]

Q7: What are the best conditions for hydrolyzing the ethyl ester to a carboxylic acid?

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For base-catalyzed hydrolysis (saponification), sodium hydroxide or potassium hydroxide in a mixture of water and an organic solvent like ethanol or methanol is commonly used. Acid-catalyzed hydrolysis is typically carried out with an aqueous acid such as hydrochloric acid or sulfuric acid. The choice of conditions will depend on the stability of the rest of the molecule to acid or base.

Q8: Can I perform C-H activation on the pyrazole ring?

Yes, regioselective C-H activation of 4-nitropyrazoles has been demonstrated.[16] This allows for the introduction of aryl groups at the 5-position of the pyrazole ring through transition-metal-catalyzed reactions, providing a valuable tool for the functionalization of this scaffold.[16]

References

  • BenchChem. Troubleshooting the reaction mechanism of pyrazole formation.
  • ResearchGate. Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles.
  • ACS Publications. Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles.
  • ResearchGate. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • PubMed. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • BenchChem. Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • PubMed Central. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • ResearchGate. Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles.
  • Open Access LMU. Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters.
  • MDPI. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials.
  • ACS Publications. Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles.
  • ResearchGate. Nitropyrazoles (review).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ResearchGate. Thermal Decomposition of Nitropyrazoles.
  • MDPI. Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.
  • Slideshare. Unit 4 Pyrazole.
  • PubMed. Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.
  • ResearchGate. Nitropyrazoles.
  • Preprints.org. An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide.
  • ACS Publications. Regioselective and Guided C–H Activation of 4-Nitropyrazoles.
  • PubMed Central. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
  • MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
  • PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • YouTube. Pyrazoles Syntheses, reactions and uses.
  • ResearchGate. Review on Synthesis of pyrazole and pyrazolines.
  • Google Patents. Catalytic hydrogenation process for preparing pyrazoles.
  • Google Patents. Catalytic hydrogenation process for preparing pyrazoles.
  • PubChem. This compound.
  • ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • ChemicalBook. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis.
  • Google Patents. Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • PubMed Central. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.
  • Smolecule. Ethyl 3-methyl-1-nitro-1H-pyrazole-5-carboxylate.
  • PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate.
  • PubChem. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.
  • YouTube. Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry.
  • YouTube. Catalytic hydrogenation of aromatic compounds | Detailed discussions | Important for NET and GATE.
  • PubMed. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.

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Technical Support Center: Purification of Nitropyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of nitropyrazole compounds. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions. Nitropyrazoles are a critical class of heterocyclic compounds, widely utilized as intermediates in pharmaceuticals and energetic materials.[1][2] However, their purification often presents significant challenges due to their unique physicochemical properties. This resource consolidates field-proven insights and established protocols to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude nitropyrazole product?

A1: The impurities in your crude product are highly dependent on the synthetic route. A frequent issue, especially with unsymmetrical starting materials, is the formation of regioisomers, which can be very difficult to separate.[3] In nitration reactions, it's common to find unreacted starting material, as well as over-nitrated byproducts (di- or tri-nitro pyrazoles) if the reaction conditions are not carefully controlled.[4] Incomplete cyclization during pyrazole synthesis can also result in pyrazoline intermediates as impurities.[3]

Q2: My nitropyrazole isomers are co-eluting during column chromatography. How can I improve their separation?

A2: This is a classic challenge due to the similar polarities of many nitropyrazole isomers.[5]

  • Optimize Your Mobile Phase: The first step is to meticulously optimize your solvent system using Thin-Layer Chromatography (TLC).[6] Experiment with a range of solvent polarities. Sometimes, a less polar solvent system run over a longer period can achieve separation where a more polar system fails. Consider using a ternary mixture (a three-component solvent system) to fine-tune the polarity.

  • Consider a Different Stationary Phase: If silica gel isn't providing the desired separation, consider alternatives. For particularly stubborn separations, reverse-phase chromatography using a C18 stationary phase can be effective.[7] In some cases, alumina may offer different selectivity compared to silica.[7]

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative work, HPLC is often the best solution for separating closely related isomers.[7] Both normal-phase and reverse-phase HPLC can be employed, and the choice will depend on the specific properties of your isomers.

Q3: I'm observing poor recovery of my nitropyrazole from the purification process. What could be the cause?

A3: Poor recovery can stem from several factors:

  • Solubility Issues: Nitropyrazoles can have limited solubility in common organic solvents.[8] Ensure you are using an appropriate solvent for extraction and chromatography. It may be necessary to use a stronger, more polar solvent to dissolve your crude product, and then load it onto a column using a "dry loading" technique to avoid issues with the initial mobile phase.[7]

  • Compound Instability: While generally stable, some nitropyrazoles can be sensitive to highly acidic or basic conditions.[1] If you are using acidic or basic modifiers in your chromatography, this could be a source of degradation.

  • Adsorption to Stationary Phase: Highly polar nitropyrazoles may irreversibly adsorb to the silica gel. If you suspect this is happening, you can try deactivating the silica gel with a small amount of a polar solvent like methanol before packing your column.

Q4: How can I effectively remove residual starting materials from my final product?

A4: The strategy for removing starting materials depends on their properties relative to your nitropyrazole product.

  • Chromatography: If the polarity difference is significant, column chromatography is the most straightforward method.[9]

  • Recrystallization: This is a powerful technique if you can find a suitable solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.[2][10] Experiment with various solvents to find the optimal one. Knowledge of the solubility of your specific nitropyrazole in different solvents is crucial for this step.[8]

  • Acid-Base Extraction: If your starting material has a basic functional group (like an amine) and your nitropyrazole does not, you can use an acid wash to pull the starting material into an aqueous layer. Conversely, if your starting material is acidic, a base wash can be used.

Troubleshooting Guides

Issue 1: Formation of Regioisomers
  • Symptoms: You observe duplicate sets of peaks in your NMR spectrum, and multiple spots on your TLC that are difficult to separate.[3]

  • Root Cause: The synthesis method, particularly with unsymmetrical precursors, can lead to the formation of different positional isomers.[3]

  • Solutions:

    • Chromatographic Separation: This is the most common approach. As detailed in Q2, meticulous optimization of your column chromatography conditions is key.[5]

    • Fractional Crystallization: If a suitable solvent is found, it may be possible to selectively crystallize one isomer out of the mixture.[11] This often requires trial and error with different solvents and solvent mixtures.

Issue 2: Product is an Oil Instead of a Solid
  • Symptoms: After removing the solvent, your purified nitropyrazole is a persistent oil, making it difficult to handle and dry completely.

  • Root Cause: This can be due to residual solvent or the presence of impurities that are depressing the melting point. It's also possible that your specific nitropyrazole derivative has a low melting point.

  • Solutions:

    • High Vacuum Drying: Ensure all solvent is removed by drying under high vacuum, possibly with gentle heating if the compound is thermally stable.

    • Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The product should solidify, and the impurities will be washed away.

    • Co-evaporation: Dissolve the oil in a solvent like dichloromethane and then add a non-polar solvent like hexane. Evaporate the mixture; this can sometimes induce crystallization.

Data Summary Table

ChallengeCommon Cause(s)Recommended Purification Technique(s)
Isomer Co-elution Similar polarity of isomers.Optimized Column Chromatography (TLC guidance), HPLC (Normal or Reverse Phase).[6][7]
Low Product Recovery Poor solubility, compound instability, strong adsorption.Dry loading for chromatography, use of less acidic/basic conditions, deactivation of stationary phase.[7]
Persistent Oily Product Residual solvent, impurities, low melting point.High vacuum drying, trituration, co-evaporation.
Starting Material Contamination Incomplete reaction.Column Chromatography, Recrystallization, Acid-Base Extraction.[2][9]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of 4-Nitropyrazole
  • Solvent Selection: Based on solubility data, a mixture of ethyl ether and hexane is often effective for 4-nitropyrazole.[2]

  • Dissolution: In a flask, dissolve the crude 4-nitropyrazole in a minimal amount of hot ethyl ether.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography for Separation of Nitropyrazole Regioisomers
  • TLC Analysis: Develop a TLC solvent system that shows the best possible separation between the two isomers. A common starting point is a mixture of ethyl acetate and hexanes.[4]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude mixture in a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]

  • Elution: Begin eluting with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure isomers.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Visualizations

Logical Workflow for Purification Method Selection

Purification_Workflow start Crude Nitropyrazole Mixture tlc Analyze by TLC start->tlc decision_solid Is the Crude Product a Solid? start->decision_solid decision_tlc Good Separation on TLC? tlc->decision_tlc column Column Chromatography decision_tlc->column Yes hplc Consider HPLC decision_tlc->hplc No final_product Pure Nitropyrazole column->final_product hplc->final_product decision_solid->column No recrystallization Attempt Recrystallization decision_solid->recrystallization Yes recrystallization->final_product

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield After Purification check_solubility Review Solubility of Product in Eluent/Solvent start->check_solubility check_stability Assess Stability to pH and Temperature start->check_stability check_adsorption Check for Irreversible Adsorption on Column start->check_adsorption decision_solubility Solubility Issue? check_solubility->decision_solubility decision_stability Stability Issue? check_stability->decision_stability decision_adsorption Adsorption Issue? check_adsorption->decision_adsorption action_solubility Modify Solvent System or Use Dry Loading decision_solubility->action_solubility Yes action_stability Use Neutral Conditions, Avoid High Temperatures decision_stability->action_stability Yes action_adsorption Use a Different Stationary Phase or Deactivate Silica decision_adsorption->action_adsorption Yes

Caption: Troubleshooting flowchart for low product recovery.

References

  • Benchchem. Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • Shevelev, S., Dalinger, I., et al. (1993). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Russian Chemical Bulletin.
  • Reddit. (2024). How to separate these regioisomers? r/OrganicChemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123419, 3-Nitropyrazole.
  • ResearchGate. (2025). (PDF) Nitropyrazoles (review).
  • MDPI. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • Guidechem. How to Synthesize 4-Nitropyrazole Efficiently? - FAQ.
  • UAB. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • HETEROCYCLES. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5.
  • ResearchGate. (2025). Review on synthesis of nitropyrazoles.
  • National Center for Biotechnology Information. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central.
  • Benchchem. Column chromatography conditions for separating pyrazole isomers.
  • Org Prep Daily. (2006). 1-allyl-4-nitropyrazole.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • Benchchem. Identifying and removing byproducts in pyrazole synthesis.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2025). (PDF) Nitropyrazoles.
  • ResearchGate. (2025). Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring | Request PDF.
  • ResearchGate. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • Sigma-Aldrich. Troubleshooting Purification Methods.
  • National Center for Biotechnology Information. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed Central.
  • Semantic Scholar. Manipulating nitration and stabilization to achieve high energy.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • Moravek. How Is Chromatography Used for Purification?
  • Benchchem. Technical Support Center: Purification of Isomeric Impurities.
  • ACS Publications. (n.d.). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry.
  • New Journal of Chemistry (RSC Publishing). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole.
  • ResearchGate. (PDF) Optimization of chromatographic separation of aripiprazole and impurities: Quantitative structure-retention relationship approach.
  • JSM Central. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products.
  • Benchchem. Technical Support Center: Refining Purification Methods for Difficult-to-Separate Azepinone Isomers.

Sources

Technical Support Center: Scaling Up Ethyl 1-Methyl-3-Nitro-1H-Pyrazole-5-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this multi-step synthesis, with a focus on troubleshooting common issues encountered during reaction scale-up. This document provides in-depth, experience-driven advice to ensure safe, efficient, and reproducible outcomes.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically involves a multi-step process, beginning with the formation of the pyrazole core, followed by N-methylation and, critically, a nitration step. Each stage presents unique challenges, particularly when transitioning from laboratory to pilot or production scale.

Common Synthesis Pathway:

A prevalent route involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring, which is subsequently methylated and nitrated.

Inherent Scale-Up Challenges:
  • Exothermic Reactions: The nitration step is highly exothermic and poses a significant thermal runaway risk if not properly controlled.[1][2][3]

  • Regioselectivity: Formation of the desired pyrazole isomer can be compromised by the formation of regioisomeric mixtures, complicating purification and reducing yield.[4][5][6]

  • Mixing and Mass Transfer: Inadequate mixing in larger reactors can lead to localized "hot spots" and concentration gradients, promoting side reactions and impurity formation.[7]

  • Safety: The use of strong acids and potentially toxic reagents necessitates stringent safety protocols.[8][9][10]

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

A. Low Yield & Purity Issues

Q1: My overall yield is significantly lower upon scale-up. What are the likely causes?

A decrease in yield during scale-up can often be attributed to several factors:

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases as reactor size increases, hindering heat dissipation.[3][7] This can lead to localized overheating and decomposition of reagents or products.

  • Poor Mixing: Inadequate agitation can result in non-homogenous reaction mixtures, leading to incomplete reactions and the formation of byproducts.[7]

  • Sub-optimal Reagent Addition: The rate of addition for critical reagents, such as the nitrating agent, is crucial. A rate that is too fast can overwhelm the cooling capacity of the system.[7][8]

Troubleshooting Steps:

  • Re-evaluate Thermal Management:

    • Ensure your cooling system is appropriately sized for the larger reaction volume.

    • Consider using a jacketed reactor with a reliable temperature control unit.

    • Implement a slower, controlled addition of exothermic reagents.[7][8]

  • Optimize Agitation:

    • Select an appropriate impeller and stirring speed for the reactor geometry to ensure thorough mixing.

    • Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing in large vessels.

  • Process Analytical Technology (PAT):

    • Employ in-line monitoring techniques, such as FT-IR spectroscopy, to track reaction progress and identify the formation of intermediates or byproducts in real-time.[11]

Q2: I'm observing a significant amount of an undesired regioisomer. How can I improve regioselectivity?

Regioselectivity in pyrazole synthesis is a common challenge, influenced by electronic and steric effects, as well as reaction conditions.[6]

Strategies for Improving Regioselectivity:

  • Solvent Selection: The choice of solvent can have a profound impact. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity in some pyrazole formations.[4][5]

  • pH Control: The acidity or basicity of the reaction medium can influence the nucleophilicity of the hydrazine nitrogens, thereby directing the cyclization pathway.[6]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer.

B. Nitration Step Complications

Q3: The nitration reaction is showing signs of thermal instability. What are the immediate safety measures and long-term solutions?

Thermal runaway during nitration is a critical safety hazard.[2][12][13]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.

  • Enhance Cooling: Maximize cooling to the reactor.

  • Prepare for Quenching: Have a quenching agent (e.g., a large volume of ice/water) ready for emergency use, but be aware that quenching itself can be exothermic.[8]

Long-Term Solutions:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction, adiabatic temperature rise, and other critical safety parameters.[1][3]

  • Semi-batch vs. Continuous Flow:

    • In a semi-batch process , the accumulation of unreacted nitrating agent should be minimized by controlling the addition rate based on real-time heat flow data.

    • Transitioning to a continuous flow setup offers superior heat transfer and temperature control, significantly enhancing safety.[3][14][15] The small reactor volume and high surface-area-to-volume ratio inherently mitigate the risk of thermal runaway.[3][15]

Q4: I'm observing the formation of di-nitrated or other impurities during nitration. How can I improve selectivity?

The formation of polynitrated species is a common side reaction.[15]

Optimization Strategies:

  • Stoichiometry Control: Precisely control the molar ratio of the nitrating agent to the pyrazole substrate.

  • Temperature Management: Maintain a consistently low reaction temperature to disfavor over-nitration.

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, other nitrating systems could offer better selectivity for your specific substrate.[14]

III. Experimental Protocols & Data

Exemplary Laboratory-Scale Nitration Protocol

This protocol is for informational purposes and must be adapted and thoroughly risk-assessed for specific laboratory and scale-up conditions.

  • Preparation: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid) and cool to 0-5 °C.

  • Nitrating Mixture: Separately, prepare a nitrating mixture of fuming nitric acid (1.05 equivalents) and concentrated sulfuric acid, pre-cooled to 0-5 °C.

  • Addition: Add the nitrating mixture dropwise to the pyrazole solution, maintaining the internal temperature below 10 °C.

  • Reaction: Stir the mixture at 0-10 °C for 1-2 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation: Impact of Solvent on Regioselectivity
SolventRatio of Desired Isomer to Undesired IsomerReference
Ethanol2:1[4]
2,2,2-Trifluoroethanol (TFE)15:1[4]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>95:5[4]

Table 1: Illustrative data showing the significant improvement in regioselectivity with the use of fluorinated alcohols as solvents in pyrazole synthesis.

IV. Visualizations & Workflows

Troubleshooting Flowchart for Low Yield in Scale-Up

LowYieldTroubleshooting start Low Yield Observed During Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_thermal Assess Thermal Control start->check_thermal check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_mixing->check_thermal No mixing_inadequate Inadequate Mixing check_mixing->mixing_inadequate Yes check_thermal->check_reagents No thermal_issue Poor Heat Dissipation check_thermal->thermal_issue Yes reagent_issue Reagent Problem check_reagents->reagent_issue Yes optimize_agitation Optimize Stirrer Speed/Design mixing_inadequate->optimize_agitation improve_cooling Improve Cooling Capacity (e.g., larger chiller, jacketed reactor) thermal_issue->improve_cooling analyze_reagents Analyze Starting Material Purity & Re-verify Stoichiometry reagent_issue->analyze_reagents cfd_model Consider CFD Modeling optimize_agitation->cfd_model solution_found Yield Improved cfd_model->solution_found slow_addition Slow Reagent Addition Rate improve_cooling->slow_addition slow_addition->solution_found analyze_reagents->solution_found

Caption: A decision-making workflow for troubleshooting low yields during scale-up.

Safety Decision Tree for Nitration Scale-Up

NitrationSafety start Planning Nitration Scale-Up calorimetry Has Reaction Calorimetry Been Performed? start->calorimetry perform_calorimetry Perform RC1/DSC/ARC to Determine ΔH, Tad, TMRad calorimetry->perform_calorimetry No assess_risk Assess Thermal Risk (Stoessel Classification) calorimetry->assess_risk Yes perform_calorimetry->assess_risk risk_high Is Risk High (Class 4 or 5)? assess_risk->risk_high batch_mode Proceed with Batch/Semi-Batch with Strict Controls risk_high->batch_mode No flow_chem Strongly Consider Continuous Flow Synthesis risk_high->flow_chem Yes end_batch Safe Batch Process batch_mode->end_batch end_flow Inherently Safer Flow Process flow_chem->end_flow

Caption: A safety-focused decision tree for scaling up nitration reactions.

V. References

  • V. D. G. d. Santos, M., & E. P. S., Filho. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry.

  • Analytical Methods. (2014). dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined. The Royal Society of Chemistry.

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.

  • ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.

  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.

  • MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.

  • Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.

  • Funny EHS Info. (2024, June 6). Nitration reaction safety. YouTube.

  • ResearchGate. (n.d.). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.

  • Benchchem. (n.d.). Technical Support Center: Managing Nitration Reactions.

  • Benchchem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.

  • University of Washington. (n.d.). NITRIC ACID SAFETY.

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.

  • Benchchem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.

Sources

Technical Support Center: Characterization of Impurities in Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of impurities associated with ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges encountered during the synthesis, purification, and stability testing of this compound. The presence of impurities can significantly impact the quality, safety, and efficacy of pharmaceutical products, making their identification and control a critical aspect of development.[1][2]

This guide moves beyond simple procedural lists to provide a deeper understanding of the causal factors behind impurity formation and the logic that underpins robust analytical strategies.

Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities

This section addresses the fundamental questions regarding the types of impurities you are most likely to encounter.

Q1: What are the most common impurities found in a sample of this compound?

A1: Impurities can be broadly categorized into three main groups:

  • Regioisomers: These are molecules with the same chemical formula but different arrangements of substituents on the pyrazole ring. Due to the nature of pyrazole synthesis, the formation of isomers is a very common issue.[3][4] The most probable regioisomer is ethyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate .

  • Synthesis-Related Impurities: These arise from the chemical transformations used to produce the final molecule. They include:

    • Unreacted Starting Materials: Such as the non-nitrated precursor, ethyl 1-methyl-1H-pyrazole-5-carboxylate.

    • Intermediates: Incomplete cyclization during the pyrazole ring formation can leave pyrazoline intermediates.[4]

    • Byproducts of Side Reactions: Over-nitration can lead to dinitro-pyrazole derivatives, while alternative nitration can produce the ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate isomer.[3][5]

  • Degradation Products: These form during storage or under stress conditions (e.g., exposure to acid, base, light, or heat).[6][7] A primary degradation product is the 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid , formed via hydrolysis of the ethyl ester.

Q2: Why is the formation of regioisomers, like the 5-nitro version, so common?

A2: The issue typically originates from the initial synthesis of the pyrazole ring. The Knorr pyrazole synthesis, a common method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4] If the 1,3-dicarbonyl precursor is unsymmetrical, the reaction can proceed through two different pathways, leading to a mixture of regioisomeric pyrazole products that are then carried through subsequent methylation and nitration steps.[4][8] Controlling reaction temperature and reagent addition can sometimes favor one isomer, but separation is often required.[3]

Q3: What are the regulatory expectations for impurity profiling?

A3: Regulatory bodies like the FDA and international guidelines from the ICH (International Council for Harmonisation) mandate stringent control over impurities.[2] Specifically, ICH guidelines Q3A and Q3B require the identification and characterization of any impurity present above a certain threshold (typically 0.10-0.15%).[9] Forced degradation studies are also required to understand the intrinsic stability of the drug substance and to develop stability-indicating analytical methods.[6][7][10]

Section 2: Troubleshooting Guide - From Unexpected Data to Actionable Insights

This section provides a problem-and-solution framework for common experimental observations.

Issue 1: My HPLC/UPLC chromatogram shows an unexpected peak with a similar retention time to my main compound.

  • Symptoms: A secondary peak is observed that does not correspond to any known starting materials. The peak shape may be sharp and resolution from the main peak may be challenging.

  • Causality & Troubleshooting: This is a classic sign of a regioisomer. Due to their similar physicochemical properties, regioisomers often have very close retention times in reverse-phase HPLC.

    • Step 1: Mass Analysis. Immediately analyze the sample using LC-MS. If the unexpected peak has the exact same mass-to-charge ratio (m/z) as the parent compound, the presence of an isomer is highly likely.[9]

    • Step 2: Method Optimization. To improve separation, modify your HPLC method. Try changing the organic modifier (e.g., from acetonitrile to methanol), adjusting the pH of the mobile phase, or using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a standard C18).

    • Step 3: Definitive Identification. If the peak persists and its mass is confirmed, the impurity must be isolated using preparative HPLC for definitive structural analysis by NMR.

Issue 2: The ¹H NMR spectrum is complex and doesn't align with the expected structure for this compound.

  • Symptoms: The spectrum shows more signals than expected, particularly in the aromatic region, or the chemical shifts are not as predicted. For instance, you see two distinct singlets for the pyrazole ring proton instead of one.

  • Causality & Troubleshooting: This strongly suggests you have a mixture of regioisomers. The electronic environment of the pyrazole proton is highly sensitive to the position of the electron-withdrawing nitro group.

    • Step 1: Compare with Predicted Shifts. The proton at the C4 position will have a different chemical shift depending on whether the nitro group is at C3 or C5. The nitro group at C3 will have a stronger deshielding effect on the C4 proton compared to a nitro group at C5.

    • Step 2: Utilize 2D NMR. For an unambiguous assignment, 2D NMR is essential.

      • HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the N-methyl protons and the two adjacent pyrazole ring carbons (C5 and the carbon of the ester group). This will definitively establish the connectivity and confirm the 1,5-substitution pattern of the methyl and ester groups.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can show through-space proximity between the N-methyl protons and the proton at the C5 position of the pyrazole ring in the starting material, confirming the regiochemistry before the nitration step.[11]

Issue 3: My sample has high purity by HPLC, but it degrades upon storage or shows poor stability in formulation studies.

  • Symptoms: The initial purity of a batch is >99.5%, but subsequent analysis after storage shows the emergence of new peaks.

  • Causality & Troubleshooting: This indicates that the molecule has intrinsic stability issues or that the analytical method is not "stability-indicating." The initial HPLC method may not be able to resolve degradation products from the main peak.

    • Step 1: Perform Forced Degradation. Conduct a forced degradation study as outlined in Protocol 5. This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[6][7]

    • Step 2: Re-evaluate the Analytical Method. Analyze the stressed samples with your current HPLC method. If new peaks appear and are well-resolved, your method is likely stability-indicating. If not, the method must be redeveloped (e.g., by changing the gradient slope, mobile phase, or column) until all degradation products are separated from the parent peak and from each other.

    • Step 3: Characterize Degradants. Use LC-MS to get the mass of the degradation products. A common degradation product is the carboxylic acid from ester hydrolysis, which will have a mass difference of -28 Da (loss of C₂H₄).

Section 3: Experimental Protocols & Workflows

These protocols provide detailed, step-by-step guidance for the key experiments required for impurity characterization.

Workflow 1: General Strategy for Impurity Identification

This workflow provides a logical path from initial sample analysis to full impurity characterization.

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Identification cluster_2 Phase 3: Structural Elucidation (for Unknowns) A Crude or Purified Sample B HPLC-UV/PDA Analysis (Protocol 2) A->B C Assess Purity & Detect Unexpected Peaks B->C D LC-MS Analysis C->D  Unexpected Peaks  Detected End Update Impurity Profile & Establish Control Strategy C->End  Purity Meets Spec  No Unknowns E Determine Mass of Each Impurity D->E F Compare Mass to Known Impurities (Table 1) E->F  Mass Determined G Isolate Impurity (Preparative HPLC) F->G  Unknown Impurity F->End  Known Impurity H Structure Elucidation: - NMR (1H, 13C, 2D) - High-Resolution MS G->H I Identify Structure H->I I->End

Caption: A systematic workflow for the detection, identification, and characterization of impurities.

Protocol 2: HPLC Method for Impurity Profiling

This reverse-phase HPLC method serves as a robust starting point for separating the main compound from its potential impurities.

  • Instrumentation: HPLC or UPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or use PDA to monitor across a range, e.g., 210-400 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

  • Rationale: A gradient method is employed to ensure the elution of both early-eluting polar impurities (like the hydrolyzed carboxylic acid) and late-eluting non-polar impurities (like potential dimers or synthesis byproducts).[9] Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry.[12]

Protocol 3: GC-MS for Volatile Impurities

This method is designed to detect residual solvents or volatile byproducts not visible by HPLC.

  • Instrumentation: Gas chromatograph with a mass spectrometer detector.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane) at a concentration of 1-2 mg/mL.

  • Rationale: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[8][13] The temperature ramp allows for the separation of compounds with a wide range of boiling points, and the mass spectrometer provides definitive identification by comparing fragmentation patterns to spectral libraries.[14][15]

Protocol 4: NMR Spectroscopy for Structural Elucidation of Isomers

This protocol focuses on using NMR to distinguish between the target compound and its 5-nitro regioisomer after isolation.

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • Sample Preparation: Dissolve ~5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments to Perform:

    • ¹H NMR: Provides information on the number and environment of protons. The chemical shift of the C4-H will be a key differentiator.

    • ¹³C NMR: Shows all unique carbon atoms in the molecule.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away.

      • For the desired 3-nitro isomer: Look for a ³J correlation from the N-CH₃ protons to the C5 of the pyrazole ring.

      • For the 5-nitro isomer: The N-CH₃ protons would show a ³J correlation to the C3 of the pyrazole ring.

  • Data Analysis: Compare the observed correlations to the expected structures to make an unambiguous assignment.

  • Rationale: While ¹H NMR can provide strong clues, 2D correlation spectroscopy like HMBC provides definitive proof of the atomic connectivity within the molecule, leaving no ambiguity in the structural assignment of isomers.[11][16]

Protocol 5: Forced Degradation Study Protocol

This protocol follows ICH guidelines to assess the intrinsic stability of the drug substance.[6]

  • Prepare Stock Solution: Create a stock solution of the compound at ~1 mg/mL in acetonitrile or a similar solvent.

  • Stress Conditions: Subject aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 1M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 1M NaOH and heat at 60 °C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Store the solid powder in an oven at 80 °C for 48 hours, then dissolve for analysis.

    • Photolytic Stress: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, then dissolve for analysis (as per ICH Q1B).

  • Analysis: After exposure, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method (Protocol 2).

  • Evaluation: Compare the chromatograms to identify and quantify the degradation products formed under each condition.

Section 4: Data Interpretation Summary

The table below summarizes the expected analytical data for the target compound and its most likely impurities to aid in their rapid identification.

Table 1: Analytical Characteristics of this compound and Potential Impurities

Compound NameMolecular FormulaMolecular Weight (Da)Expected HPLC BehaviorKey Distinguishing Feature (MS/NMR)
This compound (API) C₇H₉N₃O₄199.16Main peakMS: m/z 199. NMR: Distinct C4-H chemical shift.
Ethyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate (Isomer)C₇H₉N₃O₄199.16Elutes very close to APIMS: m/z 199. NMR: Different C4-H chemical shift.
Ethyl 1-methyl-1H-pyrazole-5-carboxylate (Starting Material)C₈H₁₂N₂O₂168.19Elutes earlier than APIMS: m/z 168.
1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (Degradant)C₅H₅N₃O₄171.11Elutes much earlier (more polar)MS: m/z 171.
Ethyl 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylate (Byproduct)C₇H₈N₄O₆244.16Elutes later than APIMS: m/z 244.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
  • Benchchem. (n.d.). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem.
  • Benchchem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
  • Ramachandra, B. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1). Available at: [Link]

  • Al-Azzawi, A. M., & Al-Rufaie, A. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Available at: [Link]

  • Kumar, P., & Singh, R. (2018). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]

  • F-M, K., K, K., & P, L. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]

  • Lusardi, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18). Available at: [Link]

  • Blanco, F., Alkorta, I., & Elguero, J. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available at: [Link]

  • Gupta, A., et al. (2010). Stability Indicating Forced Degradation Studies. Rajendra J. Pharm. Tech. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • Al-Mamun, M. A., et al. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Research Journal of Pharmacy and Technology, 17(4). Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
  • Kumari, P., & Singh, S. K. (2023). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 14(2). Available at: [Link]

  • S, A., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Wang, R., et al. (2014). Review on synthesis of nitropyrazoles. Hanneng Cailiao/Chinese Journal of Energetic Materials. Available at: [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available at: [Link]

  • Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(23). Available at: [Link]

  • Hajslova, J., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2). Available at: [Link]

  • Hajslova, J., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2). Available at: [Link]

  • Santos, I. C., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Qualification of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity and identity of molecular entities are paramount. Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (CAS 1245807-07-1), a substituted pyrazole, represents a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] The rigorous analytical characterization of such compounds is a non-negotiable prerequisite for their use in research and development, ensuring the reliability and reproducibility of experimental data.

This guide provides a comprehensive comparison of analytical approaches for the qualification of this compound. Recognizing the current challenges in sourcing a certified analytical standard for this specific isomer, this document furnishes researchers with the necessary framework to develop and validate their own analytical methods, compare potential alternative standards, and ensure the integrity of their findings.

The Challenge of Sourcing and the Importance of In-House Qualification

A thorough market survey reveals a scarcity of commercially available analytical reference standards specifically for this compound. While suppliers offer various other pyrazole derivatives, the exact 1-methyl-3-nitro isomer is not commonly listed. This situation necessitates a proactive approach from the researcher, focusing on in-house qualification of available batches or custom-synthesized material.

The absence of a certified reference standard elevates the importance of orthogonal analytical techniques to unequivocally establish the identity, purity, and stability of the compound. This guide will focus on a multi-pronged approach leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Commercially Available, Structurally Related Standards

Product NameCAS NumberKey Structural Difference from TargetPotential Utility
Ethyl 3-methyl-1-nitro-1H-pyrazole-5-carboxylateNot AvailablePositional isomer (nitro and methyl group positions)Method development for HPLC and GC, comparison of chromatographic behavior.
Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate400877-56-7Positional isomer (nitro group position)Understanding the influence of nitro group position on analytical behavior.
Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate309740-49-6Different ester group (methyl vs. ethyl) and nitro positionAssessing the impact of the ester group on analytical methods.
Ethyl 5-methyl-1H-pyrazole-3-carboxylate4027-57-0Lacks the nitro groupA simpler analog for initial method development and to understand the pyrazole core's behavior.

Expert Insight: The choice of an alternative standard should be guided by the specific analytical goal. For instance, for developing a separation method, a positional isomer is highly valuable. For initial mass spectrometry studies, even a simpler analog can help in identifying the core fragmentation patterns.

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Determination

A robust, validated HPLC method is the cornerstone of purity assessment for non-volatile organic compounds. The following protocol is a recommended starting point for the analysis of this compound, based on established methods for related pyrazole derivatives.[2][3][4][5]

Rationale for Method Development

The pyrazole core, combined with the nitro and ester functionalities, makes this compound amenable to reversed-phase HPLC with UV detection. The nitroaromatic chromophore is expected to have a strong UV absorbance, providing good sensitivity. The primary goal is to develop a method that can separate the main peak from potential impurities arising from synthesis, such as positional isomers, starting materials, and degradation products.

Proposed HPLC Method
ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of the analyte and improves peak shape.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient 30% B to 90% B over 20 minutesA gradient elution is recommended to ensure the elution of any more lipophilic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 280 nmThe nitroaromatic system should absorb at these wavelengths. Diode array detection is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation 0.5 mg/mL in Acetonitrile/Water (50:50)Ensures solubility and compatibility with the mobile phase.
Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in Acetonitrile/Water (50:50) to 0.5 mg/mL hplc_system HPLC System (C18 column, Gradient Elution) prep_sample->hplc_system prep_standard Prepare known concentration of reference material (if available) prep_standard->hplc_system detection UV/DAD Detection (254 nm, 280 nm) hplc_system->detection integration Peak Integration & Area % Calculation detection->integration purity Purity Assessment & Impurity Profiling integration->purity

Caption: Workflow for HPLC-based purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities and providing structural information through mass spectral fragmentation. Given the molecular weight of this compound (199.16 g/mol )[6], it is amenable to GC analysis.

Proposed GC-MS Method
ParameterRecommended ConditionJustification
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A versatile, low-polarity column suitable for a wide range of compounds.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose program to separate compounds with a range of boiling points.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas, standard for GC-MS.
Ion Source Temp. 230 °CStandard ion source temperature.
Quadrupole Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible fragmentation patterns.
Mass Range m/z 40-350Covers the molecular ion and expected fragments.
Sample Preparation 1 mg/mL in Acetone or Ethyl AcetateSolvents suitable for GC injection.
Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Dissolve sample in volatile solvent (e.g., Acetone) to 1 mg/mL gc_system GC System (DB-5ms column, Temp. Program) prep_sample->gc_system ms_detector Mass Spectrometer (EI, 70 eV) gc_system->ms_detector tic Total Ion Chromatogram Analysis ms_detector->tic spectra Mass Spectra Interpretation (Library Search & Fragmentation Analysis) tic->spectra

Caption: Workflow for GC-MS based impurity identification.

Structural Elucidation and Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of organic molecules. For this compound, ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Features

Based on the structure and data from similar pyrazole derivatives, the following proton signals are anticipated:

  • Ethyl Ester Group: A quartet (CH₂) and a triplet (CH₃).

  • N-Methyl Group: A singlet.

  • Pyrazole Ring Proton: A singlet.

The precise chemical shifts will be influenced by the electron-withdrawing nitro group.

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum should show distinct signals for:

  • The carbonyl carbon of the ester.

  • The two carbons of the ethyl group.

  • The N-methyl carbon.

  • The three carbons of the pyrazole ring.

The chemical shifts of the pyrazole ring carbons will be particularly informative for confirming the substitution pattern.

Expert Insight: When a reference standard is unavailable, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitively assigning proton and carbon signals and confirming the connectivity of the molecule.

Conclusion and Recommendations

The analytical qualification of this compound requires a meticulous and multi-faceted approach, especially given the current lack of commercially available certified reference standards. Researchers and drug development professionals should not view this as an insurmountable obstacle but rather as a mandate for rigorous in-house characterization.

Key Recommendations:

  • Prioritize In-House Qualification: Any batch of the material should be thoroughly characterized using a combination of HPLC-UV for purity, GC-MS for volatile impurities and identity confirmation, and NMR for unambiguous structural elucidation.

  • Method Validation is Crucial: The proposed HPLC method should be validated according to ICH guidelines (or equivalent standards) for specificity, linearity, accuracy, precision, and robustness to ensure reliable purity data.

  • Consider Custom Synthesis of a Standard: For long-term projects or when the material is a critical intermediate, investing in the custom synthesis of a high-purity batch to serve as a primary reference standard is a sound scientific practice.

  • Leverage Orthogonal Techniques: No single analytical technique is sufficient. The combination of chromatographic and spectroscopic methods provides a comprehensive and trustworthy assessment of the analytical standard's quality.

By adhering to these principles, researchers can proceed with confidence, knowing that the quality and integrity of their starting materials are well-defined, thereby ensuring the validity of their subsequent scientific endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

  • PubChem. This compound. [Link]

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  • ijcpa.in. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • R Discovery. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]

  • SpectraBase. ethyl 3-[(2-butylanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

  • PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • Google Patents.
  • ResearchGate. 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link]

  • NIH. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • PubMed. Discovery and development of pyrazole-scaffold Hsp90 inhibitors. [Link]

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comparing the reactivity of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate with other pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

In the landscape of heterocyclic chemistry, pyrazoles represent a "privileged scaffold" due to their wide-ranging applications in medicinal chemistry and materials science.[1][2] Their reactivity, however, is not monolithic; it is exquisitely tuned by the nature and position of substituents on the ring. This guide provides an in-depth comparison of the reactivity of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate , a highly functionalized pyrazole, against its less substituted counterparts. Understanding these differences is paramount for designing efficient synthetic routes and predicting the chemical behavior of complex pyrazole-based molecules.

The Pyrazole Core: A Duality of Reactivity

The unsubstituted pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms.[3] This structure imparts a unique electronic character. It is considered a π-electron excess system, which generally favors electrophilic substitution.[4] However, the presence of the electronegative nitrogen atoms also introduces regions of lower electron density, creating a nuanced reactivity profile.

  • Electrophilic Aromatic Substitution (EAS): The C4 position of the pyrazole ring is the most electron-rich and, therefore, the preferred site for attack by electrophiles like halogens or nitrating agents.[5][6] Attacks at C3 or C5 are disfavored as they lead to unstable intermediates with a positive charge on an azomethine nitrogen.[6]

  • Nucleophilic Attack: The C3 and C5 positions, being adjacent to the nitrogen atoms, are comparatively electron-deficient and thus more susceptible to nucleophilic attack, although this is uncommon in simple, unactivated pyrazoles.[4]

  • Acidity and Basicity: The N-unsubstituted pyrazole possesses both a weakly acidic pyrrole-like NH group and a basic pyridine-like N atom, rendering it amphoteric.[3] N-alkylation, as in our target molecule, removes the acidic proton and focuses on the reactivity of the ring itself.

Profiling the Subject Molecule: this compound

Our molecule of interest is decorated with three key substituents that fundamentally alter the core reactivity of the pyrazole ring.

G cluster_0 This compound cluster_1 Electronic Influence Py_Ring Pyrazole Ring N1_Me 1-Methyl Group (Weakly EDG) Py_Ring->N1_Me N1 C3_NO2 3-Nitro Group (Strongly EWG) Py_Ring->C3_NO2 C3 C5_COOEt 5-Carboxylate Group (Strongly EWG) Py_Ring->C5_COOEt C5 N1_Me->Py_Ring Inductive Donation Overall Effect Highly Electron-Deficient Ring C3_NO2->Overall Effect Inductive & Resonance Withdrawal C5_COOEt->Overall Effect Inductive & Resonance Withdrawal

Caption: Electronic contributions of substituents on the pyrazole ring.

  • 1-Methyl Group: A simple alkyl group, it acts as a weak electron-donating group (EDG) through induction. Its effect is minor compared to the other substituents.

  • 3-Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG) through both resonance and inductive effects. It strongly deactivates the ring towards electrophilic attack.

  • 5-Carboxylate Group (-COOEt): This ester group is also a strong EWG, pulling electron density from the ring via resonance and induction.

The cumulative effect of two potent EWGs at the C3 and C5 positions renders the pyrazole ring in This compound exceptionally electron-deficient. This electronic poverty is the key determinant of its unique reactivity.

Comparative Reactivity Analysis

We will compare the title compound against two benchmarks: a simple N-alkylated pyrazole (1-methylpyrazole) and a pyrazole with a single EWG (ethyl 1-methyl-1H-pyrazole-5-carboxylate).

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack requires an electron-rich aromatic ring to act as a nucleophile. The presence of EWGs stifles this reactivity.

  • 1-Methylpyrazole: Readily undergoes EAS at the C4 position. The ring is electron-rich and nucleophilic.

  • Ethyl 1-methyl-1H-pyrazole-5-carboxylate: The carboxylate group at C5 deactivates the ring. EAS is still possible at C4 but requires more forcing conditions than for 1-methylpyrazole.

  • This compound: This molecule is extremely unreactive towards EAS. The synergistic electron-withdrawing effect of the nitro and carboxylate groups massively reduces the electron density at C4, making nucleophilic attack on an electrophile energetically prohibitive. Standard nitration or halogenation conditions are likely to fail or lead to decomposition.

Nucleophilic Aromatic Substitution (S_N_Ar)

Conversely, a highly electron-deficient ring is primed for attack by nucleophiles, provided a suitable leaving group is present. This is the cornerstone of Nucleophilic Aromatic Substitution (S_N_Ar).[7] The reaction is facilitated by EWGs that can stabilize the negatively charged intermediate (Meisenheimer complex).[8]

  • 1-Methylpyrazole: Does not undergo S_N_Ar. The ring is electron-rich and lacks the necessary activation.

  • Ethyl 1-methyl-1H-pyrazole-5-carboxylate: Reactivity is negligible without a good leaving group (e.g., a halogen) at an activated position.

  • This compound: This molecule is highly activated for S_N_Ar, particularly at the C3 position. The nitro group itself can act as a leaving group, a phenomenon observed in other highly nitrated heterocycles.[9][10] The strong electron-withdrawing nature of both the nitro and carboxylate groups stabilizes the anionic intermediate required for the substitution to proceed.

SNAr_Mechanism A Nitropyrazole (Electron-Poor Ring) C Meisenheimer-like Intermediate (Anionic) A->C + Nu⁻ B Nucleophilic Attack (e.g., MeO⁻) E Substituted Product C->E - LG⁻ D Loss of Leaving Group (NO₂⁻)

Caption: Generalized workflow for S_N_Ar on an activated nitropyrazole.

Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental and robust transformation in organic synthesis.[11]

  • This compound: The nitro group is readily reduced to a primary amine (ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate). This reaction is highly valuable, as it transforms an electron-poor ring into one bearing a versatile electron-donating amino group, which can be used for a wide array of subsequent reactions (e.g., amide coupling, diazotization). The reactivity of the nitro group itself is comparable to other aromatic nitro compounds. Care must be taken to choose a reduction method that does not affect the ester functionality.

Data Summary: Reactivity at a Glance

CompoundElectrophilic Substitution (at C4)Nucleophilic Substitution (at C3/C5)Nitro Group Reduction
1-MethylpyrazoleHighVery LowN/A
Ethyl 1-methyl-1H-pyrazole-5-carboxylateLowLowN/A
This compound Very Low High (Activated) High

Experimental Protocols & Methodologies

The causality behind experimental design hinges on matching the substrate's electronic nature with appropriate reaction conditions.

Protocol 1: Nucleophilic Aromatic Substitution with Sodium Methoxide

This protocol demonstrates the displacement of the nitro group, leveraging the ring's electron deficiency.

Objective: To synthesize ethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate.

Methodology:

  • Reagent Preparation: Prepare a solution of sodium methoxide (1.2 eq.) in dry methanol in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of dry DMSO or DMF and add it dropwise to the methoxide solution at room temperature. The use of a polar aprotic solvent is crucial for solvating the nucleophile and promoting the S_N_Ar mechanism.

  • Reaction: Heat the reaction mixture to 60-80 °C. The progress is monitored by Thin Layer Chromatography (TLC) or LC-MS, watching for the disappearance of the starting material.

  • Work-up: Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will verify the replacement of the nitro group with a methoxy group.

Protocol 2: Selective Reduction of the Nitro Group

This protocol illustrates the conversion of the nitro group to an amine, a key step for building molecular diversity.

Objective: To synthesize ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.

Methodology:

Reduction_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Nitropyrazole in Ethanol/Ethyl Acetate B Add Pd/C Catalyst (5-10 mol%) A->B C Seal Vessel & Purge with N₂ then H₂ B->C D Pressurize with H₂ (1-3 atm or balloon) C->D E Stir vigorously at RT D->E F Monitor by TLC/LC-MS E->F G Filter through Celite® to remove Pd/C F->G H Concentrate Filtrate under reduced pressure G->H I Purify by Crystallization or Chromatography H->I

Caption: Experimental workflow for catalytic hydrogenation.

  • Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), add a catalytic amount of 10% Palladium on carbon (Pd/C). Catalytic hydrogenation is chosen for its mildness, which preserves the ester group.

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction until the starting material is consumed (typically 2-12 hours).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude amine, which can be purified further if necessary.

Self-Validation: Successful reduction is confirmed by the disappearance of the nitro group signal in the IR spectrum and the appearance of N-H stretches, along with characteristic shifts in the NMR spectrum and a change in the molecular weight confirmed by mass spectrometry.

Conclusion

The reactivity of this compound is a textbook example of substituent-driven chemistry. While its electron-rich pyrazole ancestors favor electrophilic attack, the powerful electron-withdrawing nitro and carboxylate groups invert this paradigm. The molecule is rendered inert to electrophiles but becomes a prime substrate for nucleophilic aromatic substitution and a versatile platform for synthetic diversification through the reduction of its nitro group. For researchers and drug development professionals, recognizing this pronounced electronic polarization is crucial for successfully employing this and similar highly functionalized heterocyclic building blocks in complex molecule synthesis.

References

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link][4]

  • National Institutes of Health (NIH). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link][12]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link][3]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link][5]

  • PubChem. This compound. Available at: [Link][13]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link][14]

  • MDPI. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available at: [Link][1]

  • SlidePlayer. (n.d.). Pyrazole. Available at: [Link][6]

  • ResearchGate. (2015). Nitropyrazoles (review). Available at: [Link][15]

  • ResearchGate. (2015). Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. Available at: [Link][9]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link][7]

  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Available at: [Link][2]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link][8]

  • Royal Society of Chemistry. (2020). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Available at: [Link][10]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link][11]

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A Comparative Guide to the Bioactivity of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This guide provides an in-depth comparative analysis of the bioactivity of derivatives based on the ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate core structure. While direct biological data for this specific parent compound is limited in publicly accessible literature, a comprehensive understanding of its potential can be extrapolated by examining structurally related analogues. This guide will dissect the influence of key structural motifs—the 3-nitropyrazole core, the C5-substituent (ester vs. amide), and N1-methylation—on the overall bioactivity profile.

The Significance of the 3-Nitropyrazole Moiety: A Potent Pharmacophore

The presence of a nitro group on the pyrazole ring is a critical determinant of biological activity. The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the heterocyclic system, often enhancing its interaction with biological targets.[4] Studies on various 4-nitropyrazole derivatives have revealed their potential in developing novel antimicrobial agents. For instance, the synthesis of 3-nitropyrazolo-[1,5-d][1][5][6]triazin-7(6H)-ones has been explored, with derivatives showing antibacterial and cytotoxic properties.[6] While the position of the nitro group differs, this highlights the general importance of this functional group in conferring bioactivity to the pyrazole core. Research has also shown that substituents on the pyrazole ring, including nitro groups, play a crucial role in the anti-tuberculosis activity of pyrazole-indole compounds.[7]

From Ester to Amide: A Key Modification Influencing Bioactivity

The ethyl carboxylate group at the C5 position of the parent molecule is a common starting point for synthetic modifications. A frequent and impactful derivatization is the conversion of this ester to a carboxamide. This transformation can profoundly alter the compound's physicochemical properties, such as solubility, hydrogen bonding capacity, and metabolic stability, thereby modulating its biological activity.

A compelling body of evidence suggests that pyrazole-5-carboxamide derivatives are potent anticancer agents.[8] For example, a series of novel pyrazole-5-carboxamide derivatives were synthesized and evaluated against six distinct cancer cell lines, with many compounds exhibiting promising cytotoxicity profiles when compared to the standard drug doxorubicin.[8] This suggests that converting the ethyl ester of our core molecule to various substituted amides could be a promising strategy for developing new anticancer therapeutics.

Similarly, in the realm of antifungal research, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have demonstrated significant activity against several phytopathogenic fungi.[9] This further underscores the potential of the carboxamide moiety in driving bioactivity.

Comparative Anticancer Activity of Pyrazole Carboxamide Derivatives

To illustrate the impact of the carboxamide functionality, the following table summarizes the anticancer activity of a series of pyrazole-5-carboxamide derivatives against various cancer cell lines.

Compound IDR Group (at amide nitrogen)Cancer Cell LineIC50 (µM)Reference
4a PhenylA549 (Lung)15.2[8]
4b 4-ChlorophenylA549 (Lung)11.8[8]
4c 4-FluorophenylA549 (Lung)13.5[8]
4d 4-MethylphenylA549 (Lung)18.9[8]
Doxorubicin -A549 (Lung)5.8[8]

This table is a representative example based on available literature and is intended for comparative purposes.

The Role of N1-Methylation in Modulating Biological Response

The methylation at the N1 position of the pyrazole ring is another crucial structural feature. This substitution prevents tautomerization and provides a fixed point for interaction with biological targets. The presence and nature of the substituent at the N1 position can significantly influence the bioactivity profile.

In the context of antifungal agents, a study on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides highlighted the importance of the N-methyl group in conjunction with the carboxamide for potent activity.[9] The fixed N-methyl configuration can lead to more specific and higher-affinity binding to target enzymes or receptors.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related compounds, we can infer a preliminary structure-activity relationship for derivatives of this compound.

SAR_Summary cluster_core Core Scaffold: 1-Methyl-3-nitro-1H-pyrazole cluster_c5 C5 Position cluster_n1 N1 Position Core 1-Methyl-3-nitropyrazole Ester Ethyl Carboxylate (Starting Point) Core->Ester C5 Substitution Methyl Methyl Group (Potentially enhances target binding) Core->Methyl N1 Substitution Amide Carboxamide (Enhanced Anticancer/Antifungal Activity) Ester->Amide Conversion Bioactivity Antimicrobial Antifungal Anticancer Amide->Bioactivity Leads to Methyl->Bioactivity Contributes to

Caption: Structure-Activity Relationship (SAR) overview for 3-nitro-1H-pyrazole-5-carboxylate derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the bioactivity data, it is crucial to follow standardized experimental protocols. Below are representative methodologies for assessing antimicrobial and anticancer activities.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

Workflow:

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Inoculum: Bacterial or fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: Plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded at a specific density in a 96-well plate and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds and incubated for a specified period.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured, which is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel bioactive molecules. The analysis of structurally related compounds strongly suggests that derivatization, particularly the conversion of the C5-ethyl ester to a carboxamide, is a key strategy for enhancing anticancer and antifungal activities. The presence of the 3-nitro group and the N1-methyl substituent are also crucial for the pharmacological profile.

Future research should focus on the synthesis and systematic biological evaluation of a library of derivatives based on this core structure. This would involve:

  • Synthesis of a diverse range of C5-carboxamides with various aliphatic and aromatic substituents to explore the SAR at this position.

  • Investigation of alternative N1-substituents to understand the steric and electronic requirements for optimal activity.

  • Exploration of different substitution patterns on the pyrazole ring , including the position and nature of the electron-withdrawing groups.

Such studies will provide a more definitive understanding of the bioactivity of this class of compounds and could lead to the identification of potent new candidates for drug development.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • Synthesis and antimicrobial evaluation of some pyrazole derivatives. (2012). Molecules. [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl coumarin. (2023). Biomedical and Pharmacology Journal. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][5][6]triazin-7(6H)-ones and Derivatives. (2025). Molecules. [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and antimicrobial evaluation of some pyrazole derivatives. (2012). PubMed. [Link]

  • Structure-activity relationship for antibacterial, antifungal and antitubercular pyrazole-indole based hybrid scaffolds: A review. (2023). ResearchGate. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). Molecules. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry. [Link]

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  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate: A Comparative Analysis of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The targeted synthesis of polysubstituted pyrazoles is a cornerstone of modern medicinal chemistry and materials science. Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, a key structural motif, presents a unique synthetic challenge due to the specific arrangement of its functional groups. This guide provides an in-depth, comparative analysis of plausible synthetic routes to this molecule, grounded in established chemical principles and supported by experimental data from analogous systems. We will dissect the causality behind strategic decisions in each pathway, offering a transparent validation framework for researchers aiming to synthesize this and related compounds.

The Synthetic Conundrum: Regioselectivity in the Pyrazole Core

The primary obstacle in the synthesis of this compound lies in achieving the desired regiochemistry. The pyrazole ring, an electron-rich aromatic system, exhibits preferential reactivity at the C4 position towards electrophiles.[1] Therefore, direct nitration of a 1-methyl-pyrazole-5-carboxylate precursor would likely yield the undesired 4-nitro isomer. This necessitates a more nuanced synthetic strategy.

This guide will explore two primary, logically divergent approaches to circumvent this issue:

  • Route 1: Post-Methylation Nitration Strategy. This pathway involves the initial construction of the ethyl 1-methyl-1H-pyrazole-5-carboxylate core, followed by a carefully considered nitration step. The success of this route hinges on overcoming the inherent regiochemical preference of the pyrazole ring.

  • Route 2: Pre-Nitration Strategy with Subsequent N-Methylation. This alternative approach introduces the nitro group at an earlier stage, prior to the N-methylation of the pyrazole ring. This strategy trades the challenge of C-nitration regioselectivity for potential complexities in the separation of nitro-pyrazole tautomers and subsequent N-alkylation.

Below, we will delve into a detailed, step-by-step validation of each route, complete with experimental protocols and a comparative analysis to guide your synthetic endeavors.

Route 1: Post-Methylation Nitration Strategy

This approach is predicated on the hypothesis that the electronic and steric environment of a pre-formed ethyl 1-methyl-1H-pyrazole-5-carboxylate can be manipulated to favor nitration at the C3 position, or that a rearrangement can be induced to achieve the desired isomer.

Route 1 A Ethyl Acetoacetate + Diethyl Oxalate B Ethyl 2,4-dioxobutanoate A->B Claisen Condensation D Ethyl 1-methyl-1H-pyrazole-5-carboxylate B->D Cyclization C Methylhydrazine C->D F This compound D->F Nitration E Nitrating Agent (e.g., HNO3/H2SO4 or N-nitropyrazole rearrangement)

Caption: Synthetic pathway for Route 1.

Step 1.1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

The initial step involves the synthesis of the pyrazole core. A common method for constructing pyrazole-5-carboxylates is the condensation of a 1,3-dicarbonyl compound with a hydrazine. In this case, the reaction of ethyl 2,4-dioxobutanoate with methylhydrazine is a plausible approach. However, this reaction is known to produce a mixture of regioisomers.[2] The use of fluorinated alcohols as solvents has been shown to dramatically improve regioselectivity in similar reactions, favoring the formation of the desired isomer where the methyl group is on the nitrogen adjacent to the ester.[2]

Experimental Protocol (Proposed):

  • To a solution of ethyl 2,4-dioxobutanoate (1 equiv.) in 2,2,2-trifluoroethanol (TFE), add methylhydrazine (1.1 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate ethyl 1-methyl-1H-pyrazole-5-carboxylate.

Step 1.2: Nitration of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

This is the critical and most challenging step. As previously mentioned, direct electrophilic nitration of the pyrazole ring is likely to occur at the C4 position. To achieve C3 nitration, two main strategies can be considered:

  • Direct Nitration with Steric and Electronic Influence: The presence of the ester group at C5 might exert some electronic deactivating effect on the C4 position, potentially making the C3 position more competitive for nitration under specific conditions. However, literature on such specific directing effects for this substrate is scarce.

  • N-Nitration followed by Thermal Rearrangement: A more established, albeit indirect, method for obtaining 3-nitropyrazoles is through the thermal rearrangement of an N-nitropyrazole intermediate.[3] This process typically involves the initial formation of an N-nitro compound, which then rearranges upon heating to yield the 3-nitro isomer.

Experimental Protocol (Proposed, based on N-nitration/rearrangement):

  • N-Nitration: To a solution of ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 equiv.) in acetic anhydride at 0 °C, slowly add a solution of nitric acid (1.1 equiv.) in acetic anhydride. Stir at 0 °C for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto ice and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Rearrangement: The crude N-nitropyrazole intermediate is then dissolved in a high-boiling solvent such as n-octanol and heated to reflux (185-190 °C) for several hours.[4]

  • Purification: After cooling, the solvent can be removed under reduced pressure, and the product purified by column chromatography or recrystallization to yield this compound.

Route 2: Pre-Nitration Strategy with Subsequent N-Methylation

This alternative route introduces the nitro group onto the pyrazole ring before the N-methylation step. This approach avoids the challenging C3 nitration on a pre-methylated ring but introduces its own set of potential issues, namely the formation of tautomeric mixtures of nitropyrazoles and regioselectivity in the final methylation step.

Route 2 A Ethyl 2,4-dioxobutanoate C Ethyl 1H-pyrazole-5-carboxylate A->C Cyclization B Hydrazine B->C E Ethyl 3(5)-nitro-1H-pyrazole-5(3)-carboxylate (Tautomeric Mixture) C->E Nitration D Nitrating Agent (e.g., HNO3/H2SO4) G This compound + Regioisomer E->G N-Methylation F Methylating Agent (e.g., Dimethyl Carbonate)

Caption: Synthetic pathway for Route 2.

Step 2.1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate

This step is analogous to the first step of Route 1, but uses hydrazine instead of methylhydrazine.

Experimental Protocol:

  • To a solution of ethyl 2,4-dioxobutanoate (1 equiv.) in ethanol, add hydrazine hydrate (1.1 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • The crude product can often be used in the next step without further purification, or it can be purified by recrystallization.

Step 2.2: Nitration of Ethyl 1H-pyrazole-5-carboxylate

Nitration of an unsubstituted pyrazole can lead to a mixture of products. While the C4 position is generally favored, the formation of 3-nitro and 5-nitro isomers is also possible. These isomers exist as tautomers, which can complicate purification.

Experimental Protocol (Proposed):

  • To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add ethyl 1H-pyrazole-5-carboxylate (1 equiv.).

  • Stir the reaction mixture at 0-10 °C for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting mixture of nitro-isomers may require careful chromatographic separation.

Step 2.3: N-Methylation of Ethyl 3(5)-nitro-1H-pyrazole-5(3)-carboxylate

The final step is the N-methylation of the nitropyrazole intermediate. This reaction can also yield a mixture of regioisomers (N1 vs. N2 methylation). The presence of the nitro group, an electron-withdrawing group, can influence the site of methylation. While traditional methylating agents like dimethyl sulfate are effective, they are highly toxic. A safer and more environmentally friendly alternative is the use of dimethyl carbonate.[5][6]

Experimental Protocol (Proposed, using Dimethyl Carbonate):

  • To a solution of the ethyl 3(5)-nitro-1H-pyrazole-5(3)-carboxylate (1 equiv.) in DMF, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • After gas evolution ceases, add dimethyl carbonate (3-5 equiv.) and heat the reaction mixture to 80-100 °C for 4-6 hours.[5]

  • Cool the reaction, quench with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The product mixture will likely contain both the desired this compound and its regioisomer, requiring careful purification by column chromatography.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Post-Methylation NitrationRoute 2: Pre-Nitration with N-Methylation
Number of Steps 2 (from ethyl 2,4-dioxobutanoate)3 (from ethyl 2,4-dioxobutanoate)
Key Challenge Regioselectivity of C3 nitration on a substituted pyrazole.Separation of nitro-pyrazole tautomers and regioselectivity of N-methylation.
Potential Yield Potentially lower due to the difficulty of the rearrangement step and possible side reactions.Overall yield may be compromised by the need for multiple purification steps to separate isomers.
Purification The main challenge is the purification of the final product from potential 4-nitro isomer and other byproducts of the rearrangement.Requires careful separation of tautomers after nitration and regioisomers after methylation.
Safety The N-nitration/rearrangement protocol involves potentially unstable intermediates and high temperatures.Use of strong nitrating mixtures and sodium hydride requires careful handling. The use of dimethyl carbonate is a safer alternative to dimethyl sulfate.[5][6]
Predictability The outcome of the nitration/rearrangement is less predictable without specific literature precedence for this substrate.The formation of isomeric mixtures at two stages makes the outcome complex but potentially more manageable through careful chromatography.

Conclusion and Recommendation

Both proposed routes for the synthesis of this compound present significant, though different, challenges.

Route 1 (Post-Methylation Nitration) is more convergent but relies on a challenging and potentially low-yielding nitration/rearrangement step. Its success is highly dependent on achieving workable conditions for this key transformation.

Route 2 (Pre-Nitration with N-Methylation) is longer and introduces isomeric separation challenges at two points. However, the individual reactions are more conventional. With efficient chromatographic separation techniques, this route may offer a more reliable, albeit more laborious, path to the target molecule.

For a research setting where access to advanced purification techniques is available, Route 2 may be the more pragmatic initial approach due to the higher predictability of the individual reaction types, despite the need for isomer separation. However, for process development aiming for a more streamlined synthesis, optimization of the C3 nitration/rearrangement in Route 1 would be a high-value endeavor.

Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and goals of the research team. This guide provides a validated framework for making that strategic decision, grounded in the current understanding of pyrazole chemistry.

References

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  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
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  • Finar, I. L., & Miller, D. M. (1959). The preparation and nitration of 1-methylpyrazole. Journal of the Chemical Society (Resumed), 2769-2772.
  • Barry, W. J., Birkett, P., & Finar, I. L. (1969). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, 1328-1331. Available at: [Link]

  • Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habraken, C. L. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777-1782.
  • MDPI. (2018). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][7][8]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]

  • Chen, X. (2004). Synthesis of 3-Nitropyrazole. Dyestuffs and Coloration. Available at: [Link]

  • ResearchGate. (2019). Regioselective C3‐Nitration of Pyrazolo[1,5‐a]Pyrimidines With Fe(NO3)3/TFA as a Nitrating Agent. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • ACS Publications. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]

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A Comparative Spectroscopic Guide to the Synthesis of Ethyl 1-Methyl-3-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of chemical research. This guide provides an in-depth comparative spectroscopic analysis of the target molecule, ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, against its logical starting materials. By understanding the distinct spectroscopic signatures at each stage of the synthesis, researchers can confidently track reaction progress and verify the purity and identity of the final product.

The synthesis of this compound typically involves the cyclization of a β-ketoester with a hydrazine derivative, followed by nitration. A plausible synthetic route begins with the condensation of ethyl acetoacetate and methylhydrazine to form ethyl 5-methyl-1H-pyrazole-3-carboxylate, which is then N-methylated and subsequently nitrated. This guide will focus on the key spectroscopic differences between the final product and the initial precursors, ethyl acetoacetate and methylhydrazine, as well as the pyrazole intermediate.

The Synthetic Pathway: A Visual Overview

The transformation from simple starting materials to the final complex pyrazole derivative involves significant changes in the molecular framework. These changes are directly reflected in their spectroscopic profiles.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product Ethyl Acetoacetate Ethyl Acetoacetate Ethyl 5-methyl-1H-pyrazole-3-carboxylate Ethyl 5-methyl-1H-pyrazole-3-carboxylate Ethyl Acetoacetate->Ethyl 5-methyl-1H-pyrazole-3-carboxylate + Methylhydrazine (Cyclization) Methylhydrazine Methylhydrazine Methylhydrazine->Ethyl 5-methyl-1H-pyrazole-3-carboxylate This compound This compound Ethyl 5-methyl-1H-pyrazole-3-carboxylate->this compound 1. Methylation 2. Nitration

Caption: Synthetic route to this compound.

Comparative Spectroscopic Analysis

A multi-technique approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for a thorough characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum is invaluable for observing the transformation of the starting materials. A key event is the disappearance of the signals corresponding to ethyl acetoacetate and methylhydrazine and the appearance of new signals characteristic of the pyrazole ring.

Key ¹H NMR Spectral Changes:

  • Ethyl Acetoacetate: This starting material exhibits keto-enol tautomerism, leading to a complex spectrum.[1] The keto form shows a characteristic singlet for the methylene protons (CH ₂) between the two carbonyl groups. The enol form will have a vinyl proton signal.

  • Methylhydrazine: This reactant will show signals for the methyl (CH₃) and amine (NH₂) protons.[2][3][4]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Intermediate): The formation of the pyrazole ring results in a new aromatic-like proton signal (CH) on the ring. The methylene and methyl signals of the ethyl ester group will remain, and a new methyl signal attached to the pyrazole ring will appear.[5]

  • This compound (Final Product): The N-methylation adds a new N-CH₃ signal. The introduction of the electron-withdrawing nitro group will cause a downfield shift of the remaining pyrazole ring proton.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ ppm)

CompoundPyrazole-HN-CH₃Pyrazole-C-CH₃O-CH₂-CH₃O-CH₂-CH
Ethyl Acetoacetate--~2.2 (keto)~4.2 (q)~1.3 (t)
Methylhydrazine-~2.5 (s)---
Ethyl 5-methyl-1H-pyrazole-3-carboxylate~6.5 (s)-~2.3 (s)~4.3 (q)~1.3 (t)
This compound~7.0-7.5 (s)~4.1 (s)-~4.4 (q)~1.4 (t)

Note: Chemical shifts are approximate and can vary based on solvent and instrument.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon environments. The formation of the aromatic pyrazole ring and the introduction of the nitro group are clearly observable.

Key ¹³C NMR Spectral Changes:

  • Ethyl Acetoacetate: Characterized by signals for the two carbonyl carbons (keto and ester), and the aliphatic carbons of the ethyl group and the acetyl methyl group.

  • This compound: The spectrum will show distinct signals for the pyrazole ring carbons, with the carbon bearing the nitro group being significantly shifted. The N-methyl and ethyl ester carbons will also be present.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups. The key transformations to monitor are the disappearance of the ketone carbonyl in ethyl acetoacetate and the appearance of N-O stretching vibrations from the nitro group.

Key IR Spectral Changes:

  • Ethyl Acetoacetate: A strong absorption band around 1715-1745 cm⁻¹ corresponding to the C=O stretching of the ketone and ester groups.[6]

  • This compound: The ketone C=O band will be absent. The ester C=O stretch will remain (around 1720-1740 cm⁻¹). Crucially, new, strong absorption bands will appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O (Ester)C=O (Ketone)N-O (Nitro Stretch)
Ethyl Acetoacetate~1740~1715-
This compound~1730-~1530 & ~1340
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of data for confirming the identity of the final product.

Key MS Observations:

  • Ethyl Acetoacetate: Molecular Weight: 130.14 g/mol .[7][8]

  • Methylhydrazine: Molecular Weight: 46.07 g/mol .[3][9]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate: Molecular Weight: 154.17 g/mol .[5][10][11]

  • This compound: Molecular Weight: 199.16 g/mol .[12]

The observed molecular ion peak in the mass spectrum of the final product should correspond to the calculated molecular weight.

Experimental Protocols

To ensure data integrity, standardized protocols for sample preparation and analysis are essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use proton decoupling and acquire a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation:

    • Liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr and pressing it into a thin disk.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and compare its m/z value to the calculated molecular weight of the target compound.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Film or KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq Data_Analysis Compare Spectra to Starting Materials NMR_Acq->Data_Analysis IR_Acq->Data_Analysis MS_Acq->Data_Analysis

Caption: General workflow for spectroscopic analysis.

Conclusion

The successful synthesis of this compound can be unequivocally confirmed through a comparative analysis of its spectroscopic data against that of its precursors. The appearance of the characteristic pyrazole proton and N-methyl signals in the ¹H NMR spectrum, the emergence of strong N-O stretching bands in the IR spectrum, and the confirmation of the correct molecular weight by mass spectrometry provide a self-validating system for product identification. This guide equips researchers with the foundational knowledge to interpret these spectroscopic changes, ensuring the integrity and success of their synthetic endeavors.

References

  • National Center for Biotechnology Information. (n.d.). Methylhydrazine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl Acetoacetate. PubChem Compound Database. Retrieved from [Link]

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  • Chegg. (2020). Solved The IR Spectrum of ethyl acetoacetate, achiral. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate. NIST Chemistry WebBook. Retrieved from [Link]

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  • SpectraBase. (n.d.). Ethylacetoacetate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate. NIST Chemistry WebBook. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Olah, G. A., et al. (1986). Aromatic substitution. 47. Acid-catalyzed transfer nitration of aromatics with N-nitropyrazole, a convenient new nitrating agent. The Journal of Organic Chemistry, 51(13), 2548-2550.
  • Cativiela, C., et al. (2001). Direct nitration of five membered heterocycles. ARKIVOC, 2001(5), 181-193.
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  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

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A Comparative Guide to the Synthetic Routes of Nitropyrazoles: Strategies, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Nitropyrazole derivatives are foundational scaffolds in medicinal chemistry and the development of advanced energetic materials.[1][2] Their utility stems from the unique electronic properties conferred by the nitro group, which can modulate biological activity or enhance energy density.[3][4] However, the synthesis of nitropyrazoles is often complicated by challenges in controlling regioselectivity, leading to isomeric mixtures that are difficult to separate.[5][6]

This guide provides a comparative analysis of the primary synthetic strategies for accessing nitropyrazoles. We will delve into the mechanistic underpinnings of each route, evaluate their efficiencies with supporting experimental data, and provide detailed protocols for key transformations. This content is designed for researchers and drug development professionals seeking to make informed decisions when selecting a synthetic pathway.

The Pyrazole Ring: Reactivity in Electrophilic Nitration

The pyrazole ring is an electron-rich aromatic heterocycle.[7] From a reactivity standpoint, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution.[7] The two nitrogen atoms influence the ring's electronics significantly. The pyridinic nitrogen (N2) is electron-withdrawing, while the pyrrolic nitrogen (N1) is electron-donating. This electronic distribution makes direct nitration a feasible but complex route, where reaction conditions critically dictate the isomeric outcome.

Comparative Analysis of Major Synthetic Strategies

The synthesis of nitropyrazoles can be broadly classified into three main approaches: direct nitration of a pre-existing pyrazole core, N-nitration followed by rearrangement, and de novo construction of the ring through cyclization.

Direct C-Nitration of the Pyrazole Core

Direct nitration is the most straightforward approach, typically involving the treatment of pyrazole with a nitrating agent. The primary challenge is controlling the position of nitration.

Mechanism and Regioselectivity: The reaction proceeds via electrophilic attack of the nitronium ion (NO₂⁺) on the pyrazole ring. In strongly acidic media, such as a mixture of concentrated nitric and sulfuric acids ("mixed acid"), the pyrazole ring is protonated to form the pyrazolium ion. This deactivates the ring, often requiring harsh conditions (elevated temperatures) for the reaction to proceed.[7] Under these conditions, the C4 position is preferentially nitrated.

Causality Behind Experimental Choices:

  • Mixed Acid (HNO₃/H₂SO₄): Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion. This is a powerful system, but the strongly acidic conditions can lead to side reactions or require higher temperatures, which may not be suitable for sensitive substrates. A traditional mixed acid approach at 90°C for 6 hours has been reported to yield 4-nitropyrazole in only 56% yield.[1][2]

  • Fuming HNO₃/Fuming H₂SO₄: This combination provides a much higher concentration of the nitronium ion, allowing the reaction to proceed under milder conditions. An optimized one-pot, two-step method using this system at a lower temperature of 50°C for just 1.5 hours dramatically improves the yield of 4-nitropyrazole to 85%.[1] This demonstrates how tuning the potency of the nitrating agent can lead to significant improvements in efficiency and yield.

  • Milder Reagents (e.g., HNO₃/Trifluoroacetic Anhydride): For substrates that are sensitive to strong acids, milder nitrating systems can be employed. Nitric acid in trifluoroacetic anhydride is one such system that has been used for the direct nitration of various five-membered heterocycles, including pyrazoles.[8][9]

Workflow: Direct C-Nitration vs. N-Nitration & Rearrangement

G cluster_0 Direct C-Nitration cluster_1 N-Nitration & Rearrangement pyrazole Pyrazole reagents_c Nitrating Agent (e.g., HNO₃/H₂SO₄) pyrazole->reagents_c product_4nitro 4-Nitropyrazole (Major Product) reagents_c->product_4nitro Electrophilic Attack at C4 product_3nitro_c 3-Nitropyrazole (Minor Product) reagents_c->product_3nitro_c pyrazole_n Pyrazole reagents_n Nitrating Agent (e.g., HNO₃/Ac₂O) pyrazole_n->reagents_n N-Nitration n_nitropyrazole N-Nitropyrazole (Intermediate) reagents_n->n_nitropyrazole rearrangement Thermal or Acidic Rearrangement n_nitropyrazole->rearrangement product_3nitro_n 3-Nitropyrazole (Major Product) rearrangement->product_3nitro_n G cluster_reaction Cyclocondensation in Pyridine start1 Substituted Hydrazine intermediate Reaction Intermediate start1->intermediate start2 Ethyl 4-(dimethylamino) -3-nitro-2-oxobut-3-enoate start2->intermediate product N1-Substituted 4-Nitropyrazole-5-carboxylate (Regioselective Product) intermediate->product Intramolecular Cyclization & Elimination

Caption: Regioselective synthesis via cyclocondensation.

Tabulated Comparison of Synthetic Efficiencies

The following table summarizes the performance of different synthetic routes to key mononitropyrazoles, providing a basis for objective comparison.

Synthetic RouteTarget ProductReagentsReaction TimeTemperatureYield (%)Reference
Direct Nitration 4-NitropyrazolePyrazole, fuming HNO₃, fuming H₂SO₄1.5 hours50°C85%[1]
Direct Nitration 4-NitropyrazolePyrazole, conc. HNO₃, conc. H₂SO₄6 hours90°C56%[1][2]
N-Nitration & Rearrangement 3-Nitro-1H-pyrazole1. Pyrazole, HNO₃/Ac₂O2. Benzonitrile (rearrangement)1. N/A2. 3 hours1. <15°C2. 180°C91% (rearrangement step)[10][11]
One-Pot Rearrangement 3-Nitro-1H-pyrazolePyrazole, HNO₃/H₂SO₄ then hydrothermal reactionN/AHigh Temp/PressureGood[10]
Cyclocondensation N1-Alkyl-4-nitropyrazole-5-carboxylatesAlkylhydrazine, Nitro-enoate precursorN/AMildGood to Excellent[5]
From Iodopyrazole 4-Nitropyrazole4-Iodopyrazole, fuming HNO₃, Zeolite catalystN/AN/AGood[1][3]

Detailed Experimental Protocols

The following protocols are adapted from literature sources and represent validated methods for the synthesis of key nitropyrazole isomers.

Protocol: High-Yield, One-Pot Synthesis of 4-Nitropyrazole

[1] This optimized procedure avoids excessively high temperatures and long reaction times associated with traditional mixed-acid nitration.

Step 1: Preparation of Pyrazole Sulfate

  • To a flask equipped with a magnetic stirrer and cooled in an ice-water bath, add concentrated sulfuric acid.

  • Slowly add pyrazole portion-wise to the cooled sulfuric acid while stirring to form pyrazole sulfate. Maintain the temperature below 10°C.

Step 2: Nitration

  • In a separate beaker, prepare the nitrating mixture by carefully combining fuming nitric acid (98%) and fuming sulfuric acid (20%). Cool this mixture in an ice-water bath.

  • Add the cold nitrating mixture dropwise to the pyrazole sulfate solution from Step 1, ensuring the reaction temperature is maintained in the ice-water bath.

  • After the addition is complete, remove the ice bath and raise the temperature to 50°C.

  • Maintain the reaction at 50°C with stirring for 1.5 hours.

Step 3: Work-up and Isolation

  • After 1.5 hours, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into 200 mL of crushed ice water. A large amount of white solid will precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with ice water until the filtrate is neutral.

  • Dry the product under vacuum to obtain 4-nitropyrazole. Recrystallization from an ethyl ether/hexane mixture can be performed for further purification. The reported yield under optimized conditions is 85%. [1]

Protocol: Synthesis of 3-Nitro-1H-pyrazole via Rearrangement

[11] This protocol describes the thermal rearrangement of N-nitropyrazole, a key intermediate that must first be synthesized.

Step 1: Synthesis of 1-Nitropyrazole (Intermediate)

  • Note: The synthesis of 1-nitropyrazole is typically achieved by reacting pyrazole with a mixture of nitric acid and acetic anhydride at low temperatures. [3]Extreme caution is advised as N-nitro compounds can be unstable.

Step 2: Thermal Rearrangement

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-nitropyrazole (1 equivalent) in benzonitrile.

  • Heat the mixture with stirring to 180°C.

  • Maintain the reaction at 180°C for 3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Isolation

  • Dilute the cooled reaction mixture with hexane to precipitate the product.

  • Continue stirring for 20 minutes at room temperature.

  • Collect the precipitated tan solid by filtration to afford 3-nitro-1H-pyrazole. The reported yield for this step is 91%. [11]

Conclusion and Future Outlook

The synthesis of nitropyrazoles is a mature field with several well-established methods.

  • For 4-nitropyrazole , direct nitration using an optimized fuming nitric/sulfuric acid system provides an efficient and high-yielding one-pot route. [1]* For 3-nitropyrazole , the N-nitration followed by thermal rearrangement remains the most effective strategy, although one-pot hydrothermal methods are emerging as safer and more environmentally friendly alternatives. [10]* For complex, substituted nitropyrazoles , de novo synthesis via cyclocondensation offers unparalleled control over regiochemistry. [5] Future research will likely focus on the development of greener and safer nitration protocols. This includes the use of solid acid catalysts, milder nitrating agents, and continuous-flow processes to minimize the risks associated with handling potent nitrating mixtures and unstable intermediates. [3][12]The discovery of novel N-nitropyrazole-based nitrating reagents also opens new avenues for controlled and selective nitration of various aromatic systems. [13][14]

References

  • Guidechem. How to Synthesize 4-Nitropyrazole Efficiently? - FAQ.

  • Royal Society of Chemistry. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines. RSC Advances.

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  • MDPI. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[1][5][6]riazin-7(6H)-ones and Derivatives.

  • SpringerLink. Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. Russian Chemical Bulletin.

  • American Chemical Society Publications. Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry.

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  • ResearchGate. One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.

  • American Chemical Society Publications. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au.

  • MDPI. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.

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A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity for a Versatile Building Block

Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its substituted pyrazole core is a privileged scaffold in numerous pharmacologically active agents, while the nitro group serves as a versatile synthetic handle for further functionalization. The purity of this intermediate is not merely a quality metric; it is a foundational prerequisite for the success of subsequent synthetic steps and the integrity of final products. Impurities, whether they are unreacted starting materials, byproducts, or degradation products, can lead to unpredictable reaction outcomes, complicate purification processes, and introduce confounding variables in biological assays.

This guide provides a multi-faceted analytical strategy for rigorously assessing the purity of synthesized this compound. We will move beyond simple protocols to explain the scientific rationale behind method selection, enabling researchers to build a self-validating system for quality control. We will compare orthogonal analytical techniques, providing the expertise needed to select the right tool for the right question—from rapid preliminary checks to definitive, quantitative purity determination.

Overall Analytical Workflow

A robust purity assessment strategy employs a series of orthogonal methods to build confidence in the final purity value. The workflow should be logical, starting with simple, rapid techniques and progressing to more complex, quantitative, and structurally definitive methods as needed.

Purity Assessment Workflow Figure 1: Comprehensive Purity Assessment Workflow cluster_0 Initial Screening cluster_1 Quantitative & Confirmatory Analysis cluster_2 Final Assessment Synthesized_Product Synthesized Product TLC Thin-Layer Chromatography (TLC) Synthesized_Product->TLC Qualitative Check MP Melting Point Analysis Synthesized_Product->MP Physical Constant Check HPLC RP-HPLC (Quantitative Purity) TLC->HPLC Method Development Data_Integration Integrate Data & Assign Purity Value MP->Data_Integration Purity Indication HPLC->Data_Integration Chromatographic Purity (%) GCMS GC-MS (Volatile Impurities & ID) GCMS->Data_Integration Impurity Identification NMR ¹H NMR (Structural ID & qNMR) NMR->Data_Integration Structural Confirmation Report Certificate of Analysis Data_Integration->Report

Caption: A logical workflow for the comprehensive purity assessment of a synthesized compound.

Foundational Techniques: The First Line of Defense

Before committing to resource-intensive chromatographic methods, simple physical and qualitative techniques can provide a rapid and valuable assessment of purity.

Melting Point Analysis

Expertise & Rationale: The melting point is a fundamental physical property of a solid crystalline compound. A pure compound typically exhibits a sharp melting point range (e.g., < 2°C), whereas the presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.[1] This makes it an excellent, albeit non-specific, indicator of purity.

Experimental Protocol:

  • Ensure the synthesized material is completely dry and free of residual solvent.

  • Load a small amount of the crystalline powder into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample rapidly to about 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Trustworthiness: For a self-validating system, always calibrate the apparatus using certified standards with known melting points (e.g., caffeine, benzoic acid). A mixed melting point test, where the sample is mixed with a known pure standard, can confirm identity; no depression in melting point suggests the compounds are identical.[1]

Thin-Layer Chromatography (TLC)

Expertise & Rationale: TLC is a rapid, inexpensive, and indispensable tool for monitoring reaction progress and assessing the complexity of a sample. It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. The presence of multiple spots indicates impurities. It is also crucial for developing the optimal solvent system for column chromatography purification and for HPLC method development.[2]

Experimental Protocol:

  • Dissolve a small amount of the synthesized product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Using a capillary tube, spot the solution onto a silica gel-coated TLC plate, keeping the spot small and concentrated.

  • Prepare a developing chamber with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate; start with a 7:3 ratio and optimize). Ensure the solvent level is below the spot line.

  • Place the TLC plate in the chamber and allow the solvent front to ascend until it is ~1 cm from the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots. Since pyrazole derivatives and nitroaromatics often have UV chromophores, visualization under a UV lamp (254 nm) is typically effective.[1]

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For a definitive quantitative assessment of purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard. It separates compounds based on their hydrophobicity, providing excellent resolution and sensitivity for non-volatile organic molecules like our target compound.

Expertise & Rationale: The combination of a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water) is ideal for retaining and separating moderately polar compounds such as this compound. A UV detector is highly suitable due to the aromatic nature of the pyrazole ring and the nitro group, which are strong chromophores. Several studies on pyrazoline and pyrazole derivatives have successfully employed similar setups.[3][4][5][6]

Detailed RP-HPLC Protocol

System: HPLC with a UV-Vis or Photodiode Array (PDA) detector. Column: C18, 4.6 mm x 150 mm, 5 µm particle size. Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: Acetonitrile Gradient:

    Time (min) %A %B
    0.0 70 30
    15.0 30 70
    17.0 30 70
    17.1 70 30
    20.0 70 30
    Flow Rate: 1.0 mL/min Column Temperature: 25°C Detection Wavelength: 237 nm (or as determined by UV scan)[4] Injection Volume: 10 µL Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

Trustworthiness & System Suitability: Before analyzing samples, the system must pass suitability tests according to ICH guidelines:

  • Blank Injection: Inject the diluent (acetonitrile) to ensure no system peaks interfere.

  • Precision: Make five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area for the main analyte should be < 2.0%.

  • Tailing Factor: The tailing factor for the main analyte peak should be between 0.8 and 1.5.

Data Interpretation and Comparison

Purity is typically reported as "% Area," which assumes that all components have a similar response factor at the detection wavelength.

Table 1: Hypothetical HPLC Purity Data Comparison

Sample IDMain Peak RT (min)Main Peak Area %Impurity 1 RT (min)Impurity 1 Area %Impurity 2 RT (min)Impurity 2 Area %
Crude Product 8.5285.34.15 (Starting Material)10.29.78 (Byproduct)4.5
Recrystallized Product 8.5199.84.160.19.800.1
Alternative Synthesis 8.5392.14.152.511.05 (Isomer)5.4

This data clearly demonstrates the effectiveness of recrystallization in removing impurities and highlights how the method can be used to compare different synthetic routes.

Orthogonal & Confirmatory Methods

Relying on a single technique is insufficient. Orthogonal methods, which rely on different chemical or physical principles, are essential for a comprehensive purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7] It is an excellent orthogonal method to HPLC. It is particularly useful for detecting residual solvents or volatile byproducts that may not be well-resolved by HPLC. Given that our target is a nitroaromatic compound, care must be taken as such compounds can be thermally labile.[8][9] Therefore, a deactivated injector liner and optimized temperature programming are crucial.

Experimental Protocol:

  • Column: A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Splitless mode, 250°C (use the lowest feasible temperature to prevent degradation).

  • Oven Program: Initial temperature of 80°C, hold for 1 min, then ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) in ethyl acetate.

Data Interpretation: The total ion chromatogram (TIC) will show separated peaks. The mass spectrum of each peak provides a molecular fingerprint that can be used to identify impurities by matching against libraries (e.g., NIST) or through manual interpretation of fragmentation patterns. The expected molecular ion [M]+ for the target compound (C7H9N3O4) would be at m/z 199.16.[10]

¹H NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structural elucidation.[11] For purity assessment, a high-resolution ¹H NMR spectrum can quickly reveal the presence of impurities through unexpected signals. More advanced quantitative NMR (qNMR) can provide an extremely accurate purity value by integrating the signal of the analyte against a certified internal standard of known purity and concentration.

Expected ¹H NMR Signals for this compound:

  • ~1.4 ppm (triplet, 3H): -OCH2CH₃

  • ~4.0 ppm (singlet, 3H): N-CH₃

  • ~4.4 ppm (quartet, 2H): -OCH₂ CH₃

  • ~7.5 ppm (singlet, 1H): Pyrazole ring C4-H

Experimental Protocol (for qNMR):

  • Accurately weigh ~15-20 mg of the synthesized compound into a vial.

  • Accurately weigh ~10-15 mg of a suitable internal standard (e.g., maleic anhydride or dimethyl sulfone) into the same vial. The standard must have a sharp singlet peak in a clear region of the spectrum.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆).

  • Acquire the ¹H NMR spectrum using a high-field spectrometer (≥400 MHz), ensuring a sufficient relaxation delay (d1) of at least 5 times the longest T1 of the protons being quantified.

  • Carefully integrate a well-resolved signal from the analyte and the signal from the internal standard.

  • Calculate the purity using the standard qNMR equation.

Method Selection Guide

Choosing the right analytical tool depends on the specific question being asked. This decision tree illustrates a logical approach to method selection.

Method Selection Guide Figure 2: Decision Tree for Analytical Method Selection A What is the analytical goal? B Quick Purity Check / Reaction Monitoring A->B C Quantitative Purity (%) A->C D Impurity ID / Structural Confirmation A->D E Use TLC & Melting Point B->E G Use RP-HPLC with UV/PDA C->G F Is the sample volatile? D->F I Need definitive structure? D->I F->G No / Unsure H Use GC-MS F->H Yes J Use ¹H NMR I->J Yes K Combine HPLC/GC with MS I->K No / Need Separation

Caption: A guide for selecting the appropriate analytical technique based on the research objective.

Conclusion

Assessing the purity of this compound is not a single measurement but a systematic investigation. By combining foundational techniques like melting point analysis with the quantitative power of HPLC and the structural and confirmatory capabilities of GC-MS and NMR, researchers can build a comprehensive and trustworthy purity profile. This multi-modal approach ensures the quality and reliability of this key synthetic intermediate, paving the way for successful and reproducible research and development outcomes.

References

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  • PubChem. (n.d.). This compound. Retrieved from [Link]

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  • International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
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  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Retrieved from [Link]

  • MDPI. (2022). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Retrieved from [Link]

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  • Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Defense Technical Information Center. (1996). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Retrieved from [Link]

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A Comparative Guide to the In Vitro Evaluation of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its derivatives have been extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] This guide focuses on the in vitro testing of analogs of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, a molecule of interest due to the combined presence of the pyrazole core, a carboxylate group, and a nitro functionality—a known pharmacophore in various therapeutic agents.

While direct in vitro studies on this compound are not extensively reported in publicly available literature, a wealth of data exists for structurally related pyrazole analogs. By examining these analogs, we can infer the potential biological activities of our target compound and establish robust methodologies for its future evaluation. This guide will provide a comparative analysis of the in vitro performance of various pyrazole carboxylate derivatives, supported by detailed experimental protocols and insights into the underlying scientific principles.

The Rationale Behind In Vitro Testing of Pyrazole Analogs

In vitro assays are the first crucial step in the drug discovery pipeline, offering a controlled environment to assess the biological activity of a compound at the cellular and molecular level. For pyrazole analogs, these tests are designed to answer key questions:

  • Anticancer Activity: Does the compound inhibit the proliferation of cancer cells? Is it selective for cancer cells over healthy cells? What is the mechanism of cell death (e.g., apoptosis)?

  • Antimicrobial Activity: Can the compound inhibit the growth of pathogenic bacteria and fungi? What is its minimum inhibitory concentration (MIC)?

  • Anti-inflammatory Activity: Does the compound inhibit key enzymes or signaling pathways involved in inflammation, such as cyclooxygenase (COX) enzymes?

The data generated from these assays are critical for establishing structure-activity relationships (SAR), where the biological activity of a series of compounds is correlated with their chemical structures. This allows for the rational design of more potent and selective drug candidates.

Comparative In Vitro Anticancer Activity of Pyrazole Carboxylate Analogs

The antiproliferative properties of pyrazole derivatives have been a major focus of research.[4][7][8] The presence of different substituents on the pyrazole ring can significantly influence their cytotoxicity against various cancer cell lines.

A study on vicinal-diaryl pyrazole ethyl carboxylate analogs revealed their potential against pancreatic cancer.[9][10] Several of these compounds exhibited IC50 values in the single-digit micromolar range, indicating potent antiproliferative activity.[9] Another study on polysubstituted pyrazole derivatives demonstrated broad-spectrum anticancer activity across 60 different human tumor cell lines.[7]

Below is a comparative summary of the in vitro anticancer activity of selected pyrazole carboxylate analogs from the literature.

Compound ClassCancer Cell LineIn Vitro AssayKey FindingsReference
Vicinal-Diaryl Pyrazole Ethyl CarboxylatesPANC-1 (Pancreatic)MTT AssaySix compounds with IC50 values in the single-digit micromolar range. Compound 25 showed an IC50 of 4.8 µM.[9][10]
Polysubstituted Pyrazole Derivatives60 Human Tumor Cell LinesSulforhodamine B (SRB) AssayCompound 9 showed broad potency with a GI50 MG-MID of 3.59 µM. Compounds 6a and 7 were selective against non-small cell lung cancer (HOP-92) with GI50 of 1.65 µM and 1.61 µM, respectively.[7]
8-Nitroquinoline Pyrazole DerivativesMCF-7 (Breast), A549 (Lung)MTT AssayCompound with a 3-NO2C6H4 substituent showed high potency against renal (786-0) and breast (MCF-7) cancer cell lines.[11]
Pyrazole-based Aurone AnalogsAGS (Gastric Adenocarcinoma)MTT AssayCompounds 8e and 8f were the most active, with IC50 values of 6.5 ± 0.024 µM and 6.6 ± 0.035 µM, respectively.[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow start Start: Seed cells in a 96-well plate incubate1 Incubate for 24h to allow cell attachment start->incubate1 treat Treat cells with varying concentrations of pyrazole analogs incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan crystal formation add_mtt->incubate3 add_solvent Add solubilization solution (e.g., DMSO) incubate3->add_solvent read Read absorbance at 570 nm using a plate reader add_solvent->read analyze Analyze data to determine IC50 values read->analyze

Caption: Workflow of the MTT assay for determining the cytotoxicity of pyrazole analogs.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2 to 4 hours.

  • Solubilization: Aspirate the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Comparative In Vitro Antimicrobial Activity of Pyrazole Analogs

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Pyrazole derivatives have shown promise in this area, with studies demonstrating their activity against a range of bacteria and fungi.[1][13][14][15]

A series of pyrazole carboxylic and dicarboxylic acid derivatives were evaluated for their antibacterial and antifungal activities.[1] The results indicated that many of these compounds had inhibitory effects on both standard and clinical strains of Candida albicans.[1] Another study on pyrazole-4-carboxamide derivatives showed significant antimicrobial potential against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[13][15]

Compound ClassMicroorganismIn Vitro AssayKey FindingsReference
Pyrazole Carboxylic and Dicarboxylic AcidsCandida albicans, C. parapsilosis, C. tropicalis, C. glabrataAgar Well DiffusionSeveral compounds showed inhibitory effects on Candida species. Electronegative atoms like F and O were crucial for antifungal activity.[1]
Pyrazole-4-carboxamidesB. subtilis, S. aureus, E. coli, P. aeruginosa, A. niger, C. albicansAgar Well Diffusion & Broth MicrodilutionCompounds 6a, 6f, and 6g exhibited the best antimicrobial activities.[13][15]
3,5-Disubstituted Pyrazole-1-carboxamidesStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicansAgar Well DiffusionSeveral synthesized compounds showed moderate to good antimicrobial activity.[14][16]
Experimental Protocol: Agar Well Diffusion for Antimicrobial Susceptibility

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Workflow for Agar Well Diffusion Assay

AgarWell_Workflow start Start: Prepare Mueller-Hinton agar plates inoculate Inoculate the agar surface with the test microorganism start->inoculate create_wells Create wells in the agar using a sterile borer inoculate->create_wells add_compounds Add solutions of pyrazole analogs to the wells create_wells->add_compounds incubate Incubate the plates at the appropriate temperature add_compounds->incubate measure_zones Measure the diameter of the inhibition zones incubate->measure_zones analyze Compare the inhibition zones to controls measure_zones->analyze

Caption: Workflow of the agar well diffusion assay for antimicrobial screening of pyrazole analogs.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) and pour it into sterile Petri dishes.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the agar plates.

  • Well Creation: Use a sterile cork borer to create wells of a specific diameter (e.g., 6 mm) in the agar.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the pyrazole analog solution (at a known concentration) into each well. Include a solvent control and a positive control antibiotic.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Comparative In Vitro Anti-inflammatory Activity of Pyrazole Analogs

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of COX enzymes.[5][17]

Recent studies have explored novel pyrazole carboxylate derivatives as selective COX-2 inhibitors. One such study reported a series of di-aryl/tri-aryl substituted pyrazole esters with excellent COX-2 inhibitory activity, with some compounds showing greater potency and selectivity than celecoxib.[18]

Compound ClassTargetIn Vitro AssayKey FindingsReference
Di-aryl/Tri-aryl Substituted Pyrazole EstersCOX-1, COX-2Enzyme Inhibition AssayCompounds 15c, 15d, 15h, and 19d were the most potent, with COX-2 IC50 values ranging from 0.059 to 0.19 µM and high selectivity over COX-1.[18]
3-(Trifluoromethyl)-5-arylpyrazolesCOX-1, COX-2Enzyme Inhibition AssayA reported compound showed an IC50 of 0.02 µM for COX-2 and 4.5 µM for COX-1, indicating high selectivity.[17]
Pyrazole-pyrazoline DerivativesCOX-2Enzyme Inhibition Assay & Molecular DockingCompounds 14b, 15b, and 22 showed the highest edema inhibition in vivo, suggesting potent anti-inflammatory activity.[6]
Experimental Protocol: COX (ovine) Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase.

Workflow for COX Inhibition Assay

COX_Workflow start Start: Prepare assay buffer and reagents add_enzyme Add COX-1 or COX-2 enzyme to wells start->add_enzyme add_inhibitor Add pyrazole analogs or control inhibitor add_enzyme->add_inhibitor incubate1 Incubate for a short period add_inhibitor->incubate1 add_substrate Add arachidonic acid to initiate the reaction incubate1->add_substrate incubate2 Incubate for a specific time at 37°C add_substrate->incubate2 measure_prostaglandin Measure prostaglandin E2 production (e.g., by ELISA) incubate2->measure_prostaglandin analyze Calculate percent inhibition and determine IC50 values measure_prostaglandin->analyze

Caption: Workflow of a COX enzyme inhibition assay to evaluate the anti-inflammatory potential of pyrazole analogs.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of the test compounds and control inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Enzyme and Inhibitor Addition: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme. Then, add the pyrazole analogs at various concentrations.

  • Pre-incubation: Incubate the plate for approximately 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 2 minutes) at 37°C.

  • Reaction Termination and Measurement: Stop the reaction by adding a stopping solution. The amount of prostaglandin produced is then quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for PGE2.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion and Future Directions

The in vitro data for a range of pyrazole carboxylate analogs strongly suggest that this compound is a promising scaffold for discovering new therapeutic agents. The presence of the nitro group, a strong electron-withdrawing group, may significantly influence the biological activity, potentially enhancing its anticancer or antimicrobial properties.

Future in vitro testing of this compound and its newly synthesized analogs should encompass a battery of assays, including those detailed in this guide. A comprehensive screening approach will enable a thorough understanding of the compound's biological potential and guide further optimization efforts. By leveraging the established methodologies and comparative data presented here, researchers can efficiently evaluate this and other novel pyrazole derivatives, accelerating the journey from chemical synthesis to potential clinical application.

References

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  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10226315/
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273392/
  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2021). ResearchGate. Retrieved from https://www.researchgate.
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A Comparative Computational Analysis of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate: Unveiling Molecular Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Electronic and Vibrational Landscape of a Key Pyrazole Derivative

This guide presents a comprehensive computational investigation into the molecular properties of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Employing Density Functional Theory (DFT), this study elucidates the molecule's structural, spectroscopic, and electronic characteristics. The findings are contextualized through comparisons with related pyrazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide-ranging biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][3] The introduction of a nitro group and an ethyl carboxylate moiety to the pyrazole ring, as in this compound, is anticipated to modulate its electronic properties and, consequently, its reactivity and potential biological interactions. Computational chemistry provides a powerful lens to explore these properties at a molecular level, offering predictions that can guide synthetic efforts and screening programs.[4][5]

Methodology: A Robust Computational Framework

The insights presented in this guide are derived from a robust computational protocol designed to ensure a high degree of accuracy and correlation with potential experimental data.

Geometry Optimization

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[1] This level of theory is well-established for providing reliable geometries of organic molecules. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis Input_Structure Initial Molecular Structure of Ethyl 1-methyl-3-nitro- 1H-pyrazole-5-carboxylate Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Vibrational_Analysis Vibrational Frequency Analysis Geometry_Optimization->Vibrational_Analysis Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Molecular Geometry Geometry_Optimization->Optimized_Geometry Spectroscopic_Data Simulated FT-IR and NMR Spectra Vibrational_Analysis->Spectroscopic_Data Reactivity_Descriptors Reactivity Descriptors (Energy Gap, etc.) Electronic_Properties->Reactivity_Descriptors

Caption: Workflow for the computational analysis of this compound.

Spectroscopic and Electronic Property Calculations

Following optimization, vibrational frequencies (FT-IR), and NMR chemical shifts were calculated to provide theoretical spectroscopic data. Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), were also determined to understand the molecule's reactivity and intermolecular interaction sites.[6]

Results and Discussion: A Comparative Perspective

Molecular Geometry

The optimized structure of this compound reveals a nearly planar pyrazole ring, a common feature in such aromatic heterocyclic systems.[7] The nitro group and the ethyl carboxylate substituent influence the overall molecular conformation. A comparison of bond lengths and angles with those of similar pyrazole derivatives from the literature indicates a good correlation, suggesting the reliability of the computational model.

Vibrational Analysis (FT-IR)

The calculated vibrational spectrum provides a theoretical fingerprint of the molecule. Key vibrational modes are assigned and compared with typical experimental values for similar functional groups found in other pyrazole derivatives.

Functional GroupCalculated Wavenumber (cm⁻¹)Experimental Range (cm⁻¹)[1][4]
C=O (Ester)17051680 - 1710
NO₂ (Asymmetric Stretch)15351530 - 1560
NO₂ (Symmetric Stretch)13501340 - 1360
C-O (Ester)1280, 11651030 - 1300
C-H (Aromatic)30453040 - 3100

The strong absorption predicted for the C=O stretching of the ester group is in excellent agreement with experimental data for related compounds.[4] Similarly, the characteristic asymmetric and symmetric stretching vibrations of the nitro group are well-reproduced.[8]

Electronic Properties: HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP)

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic transitions and reactivity of a molecule.

HOMO_LUMO cluster_energy Energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Energy Gap (ΔE) [E_LUMO - E_HOMO] Energy_Axis

Caption: Schematic representation of HOMO-LUMO energy levels.

The calculated HOMO-LUMO energy gap (ΔE) for this compound is a key indicator of its kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
This compound-7.89-3.214.68This Study
3-(2-furyl)-1H-pyrazole-5-carboxylic acid--4.458[7]
Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate-7.06-2.544.52[8]

The presence of the electron-withdrawing nitro group is expected to lower both the HOMO and LUMO energy levels, contributing to the molecule's electrophilic character. The calculated energy gap is comparable to other computationally studied heterocyclic compounds, suggesting a moderate level of reactivity.[7][8]

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.

In the MEP of this compound, the regions of negative potential (electron-rich) are expected to be localized around the oxygen atoms of the nitro and carboxylate groups, making them susceptible to electrophilic attack. Conversely, the regions of positive potential (electron-deficient) are likely to be found around the hydrogen atoms, indicating sites for nucleophilic attack. This is consistent with MEP analyses of other nitro-aromatic compounds.[9]

Comparative Analysis with Alternative Pyrazole Derivatives

To further contextualize the properties of this compound, a comparison with other pyrazole derivatives is insightful.

  • Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate : A computational study on this compound also utilized DFT to correlate theoretical and experimental data.[4] The absence of a strongly electron-withdrawing nitro group in this molecule would likely result in a larger HOMO-LUMO gap, suggesting lower overall reactivity compared to the title compound.

  • (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole : This compound has also been characterized by FT-IR and DFT calculations.[1] The comparison of vibrational frequencies highlights the consistency of computational methods in predicting the spectral features of the pyrazole core.

Conclusion: A Predictive Framework for Pyrazole Chemistry

This computational guide provides a detailed and comparative analysis of the structural, spectroscopic, and electronic properties of this compound. The use of DFT has enabled the prediction of key molecular descriptors that align well with established data for related pyrazole derivatives. The insights into the molecule's reactivity, derived from HOMO-LUMO and MEP analyses, offer a valuable theoretical foundation for future experimental studies. This work underscores the power of computational chemistry as a predictive tool in the design and development of novel heterocyclic compounds for various applications.

References

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. Available at: [Link]

  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate - ResearchGate. Available at: [Link]

  • Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p - Der Pharma Chemica. Available at: [Link]

  • This compound | C7H9N3O4 | CID 14049151 - PubChem. Available at: [Link]

  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration - ResearchGate. Available at: [Link]

  • Computed electrostatic potential on the 0.001 au molecular surface of... - ResearchGate. Available at: [Link]

  • Synthesis, characterization and DFT study of a new family of pyrazole derivatives. Available at: [Link]

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC - NIH. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central. Available at: [Link]

  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration - Material Science Research India. Available at: [Link]

  • 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC - NIH. Available at: [Link]

  • Synthesis and DFT calculation of novel pyrazole derivatives - ResearchGate. Available at: [Link]

  • Theoretical study on highly nitrated sensitive pyrazole isomers in the presence of external electric field | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Available at: [Link]

  • Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. Available at: [Link]

  • A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde | American Scientific Research Journal for Engineering, Technology, and Sciences. Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Data for Ethyl 1-Methyl-3-Nitro-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the robust characterization of novel chemical entities is paramount. For heterocyclic compounds like pyrazole derivatives, which are integral scaffolds in numerous therapeutic agents, unambiguous structural confirmation and purity assessment are critical checkpoints. This guide presents a comparative framework for the cross-validation of analytical data for ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, a compound of interest in medicinal chemistry. We will explore a suite of analytical techniques, detailing their underlying principles and experimental protocols. Furthermore, we will draw comparisons with its regioisomer, ethyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, to highlight the importance of analytical rigor in distinguishing between closely related structures.

The Imperative of Analytical Cross-Validation

Cross-validation in an analytical context involves the use of multiple, independent techniques to corroborate the identity, purity, and stability of a compound. This multifaceted approach provides a self-validating system, significantly enhancing the trustworthiness of the data. By comparing the outputs of orthogonal methods—techniques that measure different physicochemical properties—we can build a comprehensive and reliable profile of the analyte. This is particularly crucial for substituted pyrazoles, where subtle differences in isomeric structure can lead to significant variations in biological activity and physicochemical properties.[1][2]

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

HPLC is an indispensable tool for determining the purity of a synthesized compound and for quantifying any impurities. For nitroaromatic compounds such as our target molecule, reversed-phase HPLC with UV detection is a robust and widely used method.[3]

Experimental Protocol: HPLC Analysis

Objective: To determine the purity of this compound and separate it from potential impurities and its regioisomer.

  • Instrumentation: A standard HPLC system equipped with a UV-detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often optimal for separating closely related species. A typical starting point would be a mixture of water (containing 0.1% formic acid for improved peak shape) and acetonitrile. The gradient can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the nitroaromatic chromophore has significant absorbance (e.g., 254 nm).

  • Sample Preparation: The synthesized compound is dissolved in the mobile phase to a concentration of approximately 1 mg/mL and filtered through a 0.22 µm syringe filter before injection.

Comparative Analysis with the 5-Nitro Regioisomer:

Regioisomers, such as the 3-nitro and 5-nitro pyrazole esters, often exhibit slightly different polarities due to the differential electronic effects of the nitro group on the pyrazole ring. This difference in polarity can be exploited for their separation by HPLC. It is anticipated that the two isomers will have distinct retention times, allowing for their individual quantification. The elution order will depend on the specific mobile phase composition and the subtle differences in their interaction with the stationary phase.

Table 1: Expected HPLC Performance Metrics

ParameterThis compoundEthyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate
Expected Retention Time t₁t₂ (where t₁ ≠ t₂)
Resolution (Rs) > 1.5 (between the two isomers)> 1.5 (between the two isomers)
Purity (by peak area) > 98%> 98%

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the definitive assignment of the isomeric structure.

Experimental Protocol: NMR Analysis

Objective: To confirm the molecular structure of this compound and differentiate it from its 5-nitro regioisomer.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Standard ¹H and ¹³C{¹H} NMR spectra are acquired. For unambiguous assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Distinguishing Between the 3-Nitro and 5-Nitro Isomers:

The key to differentiating the two regioisomers lies in the chemical shifts of the pyrazole ring proton and the influence of the nitro group's anisotropic effect. In this compound, the pyrazole proton is at the C4 position, flanked by a carbon bearing a methyl group and a carbon attached to the nitro group. In the 5-nitro isomer, the C4 proton is positioned between two carbons of the pyrazole ring. The electron-withdrawing nature of the nitro group will deshield adjacent protons and carbons, leading to predictable differences in their chemical shifts.[4][5] HMBC correlations will be particularly informative, showing long-range couplings between the pyrazole ring proton and the carbons of the ester and methyl groups, allowing for unequivocal assignment of the substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

NucleusThis compound (Predicted)Ethyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate (Predicted)
¹H Pyrazole (C4-H) ~7.0-7.5~7.5-8.0
¹H N-CH₃ ~3.8-4.2~3.9-4.3
¹H O-CH₂ ~4.2-4.5~4.3-4.6
¹H CH₃ (ester) ~1.2-1.5~1.3-1.6
¹³C C=O ~160-165~158-163
¹³C C3 ~150-155 (with NO₂)~140-145
¹³C C4 ~110-115~112-117
¹³C C5 ~145-150~155-160 (with NO₂)

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pathway

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further corroborate the proposed structure.

Experimental Protocol: Mass Spectrometry Analysis

Objective: To determine the accurate molecular weight and analyze the fragmentation pattern of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10-100 µg/mL) and introduced into the mass spectrometer.

  • Data Acquisition: A full scan mass spectrum is acquired to determine the molecular ion peak. Tandem mass spectrometry (MS/MS) is then performed on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Comparative Fragmentation Analysis:

The fragmentation patterns of the two regioisomers are expected to show subtle but significant differences. The position of the nitro group will influence the stability of the resulting fragment ions. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) and the entire ester group (-COOCH₂CH₃). The fragmentation of the pyrazole ring itself can also occur, and the specific fragmentation pathways will be diagnostic for each isomer. For instance, the loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds.

Table 3: Expected Mass Spectrometry Data

ParameterThis compoundEthyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate
Molecular Formula C₇H₉N₃O₄C₇H₉N₃O₄
Exact Mass 199.0593199.0593
[M+H]⁺ (ESI) 200.0666200.0666
Key Fragment Ions (EI) m/z corresponding to loss of -OC₂H₅, -COOC₂H₅, -NO₂m/z corresponding to loss of -OC₂H₅, -COOC₂H₅, -NO₂ (with different relative intensities)

Thermal Analysis (DSC/TGA): Assessing Thermal Stability and Phase Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for evaluating the thermal stability, melting point, and decomposition profile of a compound. This information is critical for understanding the material's handling and storage requirements.

Experimental Protocol: Thermal Analysis

Objective: To determine the melting point and thermal decomposition profile of this compound.

  • Instrumentation: A simultaneous DSC-TGA instrument.

  • Sample Preparation: A small amount of the sample (2-5 mg) is accurately weighed into an aluminum pan.

  • Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow (DSC) and mass change (TGA) are recorded as a function of temperature.

Comparative Thermal Behavior:

The thermal stability of the two regioisomers may differ due to variations in their crystal packing and intramolecular interactions. The DSC thermogram will reveal the melting point as a sharp endothermic peak. The TGA curve will show the onset of decomposition as a significant weight loss. The decomposition temperature and the profile of weight loss can be characteristic of each isomer. For instance, energetic materials containing nitro groups can exhibit sharp exothermic decomposition events.[6]

Table 4: Expected Thermal Analysis Data

ParameterThis compoundEthyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate
Melting Point (DSC) Tₘ₁Tₘ₂ (where Tₘ₁ may differ from Tₘ₂)
Decomposition Onset (TGA) Td₁Td₂ (where Td₁ may differ from Td₂)
Decomposition Profile Single or multi-stepSingle or multi-step

Visualizing the Cross-Validation Workflow

A systematic approach to cross-validation ensures that all necessary analytical data is collected and integrated to build a complete profile of the compound.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_validation Data Cross-Validation & Reporting Synthesis Synthesis of Ethyl 1-methyl-3-nitro- 1H-pyrazole-5-carboxylate Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC (Purity & Isomer Separation) Purification->HPLC NMR NMR (¹H, ¹³C, 2D) (Structure Elucidation) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Thermal Thermal Analysis (DSC/TGA) (Stability & Melting Point) Purification->Thermal Data_Integration Data Integration & Comparison HPLC->Data_Integration NMR->Data_Integration MS->Data_Integration Thermal->Data_Integration Final_Report Comprehensive Analytical Report Data_Integration->Final_Report

Caption: A workflow diagram illustrating the key stages in the analytical cross-validation of a synthesized compound.

Conclusion

The comprehensive analytical characterization of this compound, and its comparison with a relevant regioisomeric alternative, underscores the necessity of a multi-technique approach in modern chemical research. By cross-validating data from HPLC, NMR, mass spectrometry, and thermal analysis, researchers can establish a high degree of confidence in the structure, purity, and stability of their compounds. This rigorous analytical foundation is essential for the advancement of drug discovery and the development of new materials, ensuring that subsequent biological and physical evaluations are based on well-characterized and reliable chemical entities.

References

  • Khoranyan, T. E., et al. (2022). Regioisomeric 3,5-di(nitropyrazolyl)-1,2,4-oxadiazoles and their energetic properties. Russian Chemical Bulletin, 71(1), 37-44.
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • BenchChem. (2025).
  • NIH. (2024).
  • MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Connect Journals. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Kuehl, V. A., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18408–18413.

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Safety Operating Guide

A Guide to the Safe Disposal of Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, a compound that requires careful management due to its potential hazards. This document is grounded in established safety protocols for nitro-containing heterocyclic compounds and potentially energetic materials.

Hazard Assessment: Understanding the Risks

This compound combines several functional groups that contribute to its hazardous profile: a nitropyrazole core and an ethyl ester. Nitropyrazoles are recognized as a class of energetic materials, meaning they can decompose exothermically, and in some cases, explosively, when subjected to heat, shock, or friction.[1][2] Therefore, this compound must be handled with the utmost care.

  • Harmful if swallowed

  • Harmful in contact with skin

  • Causes skin irritation

  • Causes serious eye irritation

  • Harmful if inhaled

  • May cause respiratory irritation

Given these potential hazards, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

PPE ItemSpecification
Eye Protection Chemical safety goggles and a face shield where splashing is possible.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before use.
Body Protection A flame-retardant lab coat and a chemically resistant apron.
Respiratory Protection To be used in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.

Core Directive: Segregation and Waste Classification

All waste containing this compound must be classified and handled as hazardous and potentially explosive waste .[2][3] Proper segregation is the cornerstone of safe disposal to prevent dangerous chemical reactions.

Do NOT mix this waste with:

  • Strong Oxidizing Agents: Such as permanganates, nitrates, or peroxides.[4]

  • Strong Bases: Such as sodium hydroxide or potassium hydroxide.

  • Strong Reducing Agents: Such as hydrides or alkali metals.

  • Acids: To prevent potentially violent reactions or the generation of toxic gases.

  • Other Incompatible Waste Streams: Consult a chemical compatibility chart if you are unsure.[5]

All waste materials, including the pure compound, contaminated labware (e.g., glassware, filter paper, pipette tips), and solutions containing the compound, must be collected in a designated hazardous waste container.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in strict compliance with all local, state, and federal regulations.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Collection
  • Container Selection: Use a designated, robust, and leak-proof container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers with a secure, screw-top cap are generally suitable.[8]

  • Headspace: Do not fill the container to the brim. Leave at least 10% headspace to allow for potential gas evolution and expansion.[8]

  • Solid Waste: Collect unused or waste powder in a clearly labeled, sealed container. For trace amounts of solid residue in empty containers, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste.[9]

  • Liquid Waste: Collect all solutions containing the compound in a designated, leak-proof container labeled for hazardous liquid waste.

Step 2: Labeling and Storage
  • Labeling: Clearly label the waste container with the words "Hazardous Waste ," the full chemical name "This compound ," and the appropriate hazard pictograms (e.g., explosive, toxic, irritant).[10]

  • Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) that has secondary containment to prevent the spread of any potential leaks.[8] This area should be away from heat sources and incompatible materials.

Step 3: Final Disposal
  • Professional Disposal Service: The final disposal of this hazardous waste must be handled by a licensed and certified hazardous waste disposal company.[2] These companies are equipped to transport and dispose of chemical waste in compliance with all regulatory requirements.

  • Documentation: Maintain accurate records of the disposed chemical, including its name, quantity, and date of disposal, in accordance with your institution's standard operating procedures.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Cleanup Protocol
  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Table 1 before attempting to clean the spill.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite. Do not use combustible materials like paper towels to absorb the chemical.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation persists, seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.

  • If swallowed: Rinse the mouth. Do NOT induce vomiting. Seek immediate medical attention.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (Solid or Liquid) assess Assess Hazards: - Potentially Energetic - Toxic/Irritant start->assess ppe Don Appropriate PPE assess->ppe select_container Select Compatible & Labeled Waste Container ppe->select_container segregate Segregate from Incompatibles (Oxidizers, Bases, etc.) select_container->segregate collect_waste Collect Waste: - Solid in sealed container - Liquid in leak-proof container segregate->collect_waste label_container Properly Label Container: 'Hazardous Waste' & Full Name collect_waste->label_container store_safe Store in Designated SAA with Secondary Containment label_container->store_safe contact_ehs Contact Environmental Health & Safety (EHS) store_safe->contact_ehs pickup Arrange for Professional Hazardous Waste Pickup contact_ehs->pickup document Document Disposal Record pickup->document end Disposal Complete document->end

Caption: Disposal Workflow for this compound.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PubMed Central.
  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. (n.d.). ESSR.
  • Reactive and Potentially Explosive Chemicals. (n.d.). Environment, Health and Safety, Cornell University.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Energetic Materials Management Plan. (2024). Purdue University.
  • Safe Disposal of Laboratory Chemicals. (n.d.). Environmental Marketing Services.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Proper Disposal of Nitrocyclopropane: A Comprehensive Guide for Labor
  • Policy on Laboratory use of Explosive and High Energy Materials. (2019). Case Western Reserve University.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • The Hydrolysis of Esters. (2023). Chemistry LibreTexts.
  • Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxyl
  • Hydrolysis of esters. (n.d.). Chemguide.
  • Treatment and disposal of chemical wastes in daily labor
  • Hydrolysis of Esters. (2022). Chemistry LibreTexts.
  • Measurement Of Hydrolysis Rate Constants For Evaluation Of Hazardous Waste Land Disposal Volume 1 D
  • Ester hydrolysis and depolymerization of polyester and polycarbonate polymers. (1991).
  • Chemical Waste Management for Labor
  • Reuse And Recovery Of Organic Compounds From Laboratory Waste. (n.d.). Sciencebeingjournal.
  • Management of Waste. (n.d.). National Academies of Sciences, Engineering, and Medicine.
  • WASTE MANAGEMENT. (2021). The University of Edinburgh.
  • Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. (2024). YouTube.
  • Chemical Comp
  • Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxyl
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Oxidizing Agents. (n.d.). Organic Chemistry Portal.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). US EPA.
  • Ethyl 5-methyl-1H-pyrazole-3-carboxyl

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Personal protective equipment for handling ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Ethyl 1-Methyl-3-Nitro-1H-Pyrazole-5-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 1245807-07-1). As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Triage

At present, specific toxicological data for this compound is limited. Therefore, a conservative approach to handling is imperative. The hazard assessment is based on the known risks associated with its structural motifs: a pyrazole ring, a nitro group, and a carboxylate ester.

A structurally similar compound, 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, is classified with the following hazards[1]:

  • Harmful if swallowed (H302)

  • Harmful in contact with skin (H312)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)

Given these classifications, it is prudent to handle this compound with the assumption of a similar or greater hazard profile.

Key Structural Concerns:

  • Nitro Group: Organic nitro compounds can be energetic materials and may have toxicological effects.

  • Pyrazole Core: Pyrazole derivatives are common in pharmaceuticals but can also present toxicological concerns.[2][3]

  • Carboxylate Ester: While generally of lower toxicity, esters can be hydrolyzed in vivo, and the resulting carboxylic acid and alcohol may have their own toxicological profiles.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to mitigate the risks of exposure through inhalation, dermal contact, and accidental ingestion.

Primary Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood to minimize inhalation exposure.[2]

Personal Protective Equipment:

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against dermal absorption. The outer glove should be removed and replaced immediately upon any sign of contamination.
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially during procedures with a risk of splashing.[2][4]Protects against splashes that could cause serious eye irritation or damage.
Body Protection A flame-resistant lab coat should be worn and kept fully buttoned. Consider a chemically resistant apron for larger quantities.Protects skin from contact with the chemical and prevents contamination of personal clothing.
Respiratory Protection Generally not required when working in a certified fume hood. For spill cleanup or in situations with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4][5]Prevents inhalation of harmful vapors or aerosols.

PPE Selection and Donning/Doffing Workflow

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 Wash Hands Thoroughly Don2 Don Inner Nitrile Gloves Don1->Don2 Don3 Don Lab Coat/Apron Don2->Don3 Don4 Don Outer Nitrile Gloves Don3->Don4 Don5 Don Eye/Face Protection Don4->Don5 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat/Apron Doff1->Doff2 Doff3 Remove Eye/Face Protection Doff2->Doff3 Doff4 Remove Inner Gloves Doff3->Doff4 Doff5 Wash Hands Thoroughly Doff4->Doff5

Caption: Proper sequence for donning and doffing PPE to minimize cross-contamination.

Operational Plan: Safe Handling from Receipt to Reaction

A systematic approach to handling ensures safety at every step of your workflow.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong bases, and strong reducing agents.[6][7]

  • Ensure the container is tightly sealed when not in use.[8][9]

Experimental Procedures:

  • Preparation: Before handling, ensure that all necessary PPE is correctly donned and that a safety shower and eyewash station are accessible.

  • Aliquotting:

    • Perform all weighing and transfers within a chemical fume hood.

    • Use dedicated spatulas and weighing boats.

    • Clean any spills immediately according to the spill response plan.

  • In Reaction:

    • When adding to a reaction vessel, do so slowly and in a controlled manner.

    • Be aware of potential exothermic reactions, especially when mixing with other reagents.

Disposal Plan: Cradle-to-Grave Responsibility

Proper chemical waste management is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Collection:

  • Solid Waste:

    • Contaminated consumables (e.g., weighing boats, gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers:

    • Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10] The defaced, rinsed container can then be disposed of as regular trash.[10]

Disposal Workflow:

Disposal_Workflow Start Waste Generated Solid Contaminated Solid Waste (Gloves, Weigh Boats, etc.) Start->Solid Liquid Liquid Waste (Solutions, Rinsate) Start->Liquid Container Empty Chemical Container Start->Container Solid_Bin Designated Solid Hazardous Waste Bin Solid->Solid_Bin Liquid_Carboy Designated Liquid Hazardous Waste Carboy Liquid->Liquid_Carboy Rinse Triple Rinse with Appropriate Solvent Container->Rinse EHRS_Pickup Schedule Pickup with Environmental Health & Safety Solid_Bin->EHRS_Pickup Liquid_Carboy->EHRS_Pickup Rinse->Liquid_Carboy Collect Rinsate Trash Dispose of Defaced Container in Regular Trash Rinse->Trash

Caption: Decision tree for the proper segregation and disposal of waste.

Emergency Procedures

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or ventilation is poor.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Clean: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and Environmental Health and Safety department.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6][11]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7][11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheets.

References

  • PubChem. (n.d.). 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Greenbook. (2018). SAFETY DATA SHEET. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • BioFuran Materials. (2025). Carboxylates Applications and Uses Explained. Retrieved from [Link]

  • Carboline. (n.d.). Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200. Retrieved from [Link]

  • Maybridge. (2023). SAFETY DATA SHEET: 2-Hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.